N-Methyl-m-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJJTQNZVNEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061014 | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-44-6 | |
| Record name | N,3-Dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,3-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3-Dimethylaniline | |
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| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyl-m-toluidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-m-toluidine, with the CAS number 696-44-6 , is a secondary aromatic amine that serves as a crucial intermediate in various chemical syntheses.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] Its core structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 3 and 1, respectively. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 696-44-6[4][5] |
| Molecular Formula | C₈H₁₁N[5] |
| Molecular Weight | 121.18 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 204-206 °C at 5 mmHg[4] |
| Density | 0.957 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.5560[4] |
| Flash Point | 90 °C (194 °F)[4] |
| Solubility | Insoluble in water; soluble in organic solvents and DMSO.[1][3] |
Synthesis of this compound
The primary methods for synthesizing this compound involve the methylation of m-toluidine or the reduction of m-nitrotoluene followed by methylation.
Synthesis Pathway from m-Toluidine
Synthesis Pathway from m-Nitrotoluene
Experimental Protocols
Methylation of m-Toluidine
This is the most direct route for the synthesis of this compound.[3]
-
Reactants: m-Toluidine, Methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium hydroxide).
-
Procedure (General):
-
Dissolve m-toluidine in a suitable solvent.
-
Add the base to the solution.
-
Slowly add the methylating agent while maintaining the reaction temperature.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Quench the reaction and perform an aqueous workup to remove salts and unreacted base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
-
Reductive Amination of m-Toluidine with Formaldehyde
A variation of the methylation process involves the reaction of m-toluidine with formaldehyde to form an imine intermediate, which is then reduced.
-
Reactants: m-Toluidine, Formaldehyde, Reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
-
Procedure (General):
Applications
This compound is a versatile intermediate with applications in several industrial sectors.
Table 2: Applications of this compound
| Application Area | Description |
| Dye Production | Serves as a key precursor in the synthesis of various dyes and pigments.[3] |
| Pharmaceuticals | Utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] |
| Resins and Adhesives | Incorporated into the formulation of certain types of resins and adhesives.[3] |
Role in Dye Synthesis Workflow
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthesis routes. Its primary applications lie in the production of dyes, pharmaceuticals, and polymers. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Methyl-m-toluidine: Chemical Structure and Formula
This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of this compound. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and a common synthesis pathway.
Chemical Identity and Structure
This compound is a secondary aromatic amine. Its structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 1 and 3, respectively. This substitution pattern is also referred to as the 'meta' position.
Chemical Formula: C₈H₁₁N[1][2][3]
IUPAC Name: N,3-dimethylaniline[2]
Synonyms:
Molecular Weight: 121.18 g/mol [1][2]
The chemical structure can be represented in various ways:
-
SMILES: CNc1cccc(C)c1
-
InChI: 1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3
-
InChI Key: FBGJJTQNZVNEQU-UHFFFAOYSA-N[6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are crucial for designing experimental setups, understanding its behavior in various solvents, and ensuring safe handling.
| Property | Value |
| Molecular Weight | 121.18 g/mol [1][2] |
| Appearance | Colorless to light orange/yellow/green clear liquid[2][4] |
| Odor | Aromatic, amine-like[7] |
| Density | 0.957 g/mL at 25 °C[3] |
| ~0.932 g/cm³[2] | |
| 0.97 g/cm³[8] | |
| Boiling Point | 204-206 °C at 5 mmHg[3] |
| 207 °C[9] | |
| 206.5 °C[10] | |
| Melting Point | -10.08 °C (estimate)[3] |
| 123 °C[10] | |
| Flash Point | 90 °C (194 °F)[3] |
| 100 °C[9] | |
| 77.3 ± 14.2 °C[10] | |
| Refractive Index | 1.5560 (at 20 °C)[3] |
| 1.56[8] | |
| Water Solubility | Insoluble[3][10] |
| Solubility in Organic Solvents | Soluble in DMSO[2] and other organic solvents. |
| Vapor Pressure | 23.3 - 203 Pa at 20-50 °C[3] |
Experimental Protocols
Synthesis of this compound
A common industrial synthesis route for this compound involves a two-step process starting from m-nitrotoluene.[6] A general laboratory-scale synthesis can be achieved through the direct alkylation of m-toluidine.
Method 1: Synthesis from m-Nitrotoluene
This industrial method involves two main reactions: the reduction of the nitro group followed by N-methylation.
-
Step 1: Catalytic Hydrogenation of m-Nitrotoluene to m-Toluidine
-
m-Nitrotoluene is reacted with hydrogen gas under pressure.
-
A metal catalyst, such as Raney nickel, is used to facilitate the reduction of the nitro group to an amino group.[6]
-
The reaction is typically carried out in a suitable solvent and at an elevated temperature and pressure.
-
Upon completion, the catalyst is filtered off, and the m-toluidine is purified by distillation.
-
-
Step 2: N-methylation of m-Toluidine
-
The synthesized m-toluidine is heated with methanol and sulfuric acid under pressure.[6]
-
This reaction leads to the methylation of the amino group, forming this compound.
-
Careful control of reaction conditions is necessary to minimize the formation of the tertiary amine (N,N-Dimethyl-m-toluidine) as a byproduct.[6]
-
The final product is purified, typically by distillation.
-
Caption: Synthesis workflow for this compound.
Method 2: Direct Alkylation of m-Toluidine
This method involves the direct reaction of m-toluidine with a methylating agent.
-
Reaction Setup: m-Toluidine is dissolved in a suitable solvent.
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate, is added to the solution.[6] The stoichiometry should be carefully controlled to favor mono-methylation.
-
Reaction Conditions: The reaction mixture is stirred, and the temperature is controlled. The specific conditions will depend on the chosen methylating agent and solvent.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with an aqueous solution to remove salts and then drying the organic layer. The crude product is then purified, typically by vacuum distillation.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a suitable method for analyzing volatile and semi-volatile compounds like this compound.[6]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Carrier Gas: An inert gas like helium or nitrogen is used.
-
Detector Temperature: Set to a temperature appropriate for the FID.
-
-
Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard to confirm its identity. The peak area can be used for quantification.
Ion Chromatography (IC)
Ion chromatography can also be employed for the analysis of amines.
-
Sample Preparation: The sample can be dissolved in an aqueous solution, potentially with the addition of an organic solvent like acetonitrile to improve solubility.[11]
-
Instrumentation: An ion chromatograph with a cation-exchange column (e.g., IonPac CS17) and a conductivity or UV detector is used.[11]
-
Eluent: A common eluent is a weak solution of methanesulfonic acid (MSA), sometimes with an organic modifier like acetonitrile.[11]
-
Detection: If a UV detector is used, the absorbance can be monitored at a wavelength where the analyte absorbs, such as 210 nm.[11]
-
Analysis: Similar to GC, the retention time and peak area are used for qualitative and quantitative analysis, respectively, by comparison with standards.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 696-44-6 | >98% [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Benzenamine, N,3-dimethyl- | C8H11N | CID 69675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 696-44-6 | Benchchem [benchchem.com]
- 7. osha.gov [osha.gov]
- 8. labproinc.com [labproinc.com]
- 9. This compound 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
physical and chemical properties of N-Methyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-Methyl-m-toluidine. It includes key data, experimental methodologies, and a visualization of its synthetic pathways and chemical reactivity. This document is intended to serve as a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
This compound, also known as N,3-Dimethylaniline, is a secondary aromatic amine. Its properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3][4] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Melting Point | -10.08 °C (estimate) | [1][2] |
| Boiling Point | 204-206 °C at 5 mmHg; 206-207 °C | [1][2][3] |
| Density | 0.957 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.5560 | [1][2][3] |
| Flash Point | 194 °F (90 °C) | [1][3] |
| Water Solubility | Insoluble | [1][2] |
| Vapor Pressure | 23.3-203 Pa at 20-50 °C | [2] |
| pKa | 5.00 ± 0.25 (Predicted) | [1] |
Table 2: Chemical and Safety Information
| Property | Value | Reference |
| CAS Number | 696-44-6 | [1][3][4] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), STOT RE 2, Aquatic Chronic 3 | [3] |
| Hazard Symbols | Toxic | [1] |
| Signal Word | Danger | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound is the methylation of m-toluidine. An alternative industrial route involves the catalytic hydrogenation of m-nitrotoluene followed by N-methylation.[1]
Protocol: Methylation of m-Toluidine
This protocol is a representative method for the N-methylation of anilines and can be adapted for this compound.
-
Reaction Setup: In a reaction flask, dissolve m-toluidine in a suitable solvent such as methanol.[1]
-
Addition of Methylating Agent: While stirring, slowly add a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Conditions: The mixture is then stirred for a specified period, often at room temperature or with gentle heating, to ensure the completion of the reaction. Industrial processes may involve heating m-toluidine with methanol and sulfuric acid under pressure.[1]
-
Workup: After the reaction is complete, the mixture is worked up to isolate the product. This typically involves neutralization of any acid, extraction with an organic solvent, and washing of the organic layer.
-
Purification: The crude product is then purified, commonly by distillation under reduced pressure, to yield pure this compound.[5]
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of this compound.
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. For substances with high boiling points, vacuum distillation is used to prevent decomposition.
-
Melting Point: For compounds that are solid at room temperature, the melting point is determined using a melting point apparatus. As this compound is a liquid at room temperature, its freezing point would be determined instead.
-
Density: The density is measured using a pycnometer or a density meter at a specified temperature.
-
Refractive Index: The refractive index is determined using a refractometer, typically at 20 °C with the sodium D-line.
-
Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[1]
Synthesis and Reactivity Overview
The following diagram illustrates the primary synthesis routes and key chemical reactions of this compound.
Caption: Synthetic routes to and major reactions of this compound.
Chemical Reactivity
This compound exhibits reactivity characteristic of a secondary aromatic amine.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles.[1]
-
Alkylation and Acylation: It readily undergoes alkylation and acylation at the nitrogen atom to form tertiary amines and amides, respectively.[1]
-
Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions.[1]
Biological Signaling Pathways
Currently, there is no scientific literature to suggest that this compound, a relatively simple synthetic organic compound primarily used as a chemical intermediate, is directly involved in complex biological signaling pathways in the manner of a bioactive drug molecule or endogenous signaling molecule. Its toxicological effects are of primary concern in a biological context.
Safety and Handling
This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also harmful to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.[6] In case of contact with skin, wash immediately with plenty of soap and water.[1]
References
A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-Methyl-m-toluidine (also known as N,3-Dimethylaniline) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility profile, outlining detailed experimental protocols for determining its solubility, and presenting logical workflows for solubility testing.
Introduction to this compound
This compound is a substituted aromatic amine with the chemical formula C₈H₁₁N. It is a secondary amine in which a methyl group and a m-tolyl group are attached to a nitrogen atom. Its structure, featuring both a hydrophobic aromatic ring and a polar amine group, dictates its solubility behavior. Understanding its solubility is crucial for a wide range of applications, including its use as a solvent, a reagent in organic synthesis, and in the formulation of chemical products.
Qualitative Solubility Profile
This compound is generally characterized as being soluble in organic solvents and practically insoluble in water[1][2]. This is a common characteristic for many aromatic amines where the nonpolar character of the benzene ring dominates the molecule's overall polarity[3].
Key Solubility Observations:
-
Water: Practically insoluble[2]. The presence of the hydrophobic aromatic ring and the additional methyl group limits its ability to form hydrogen bonds with water molecules.
-
Polar Aprotic Solvents: Soluble in solvents like Dimethyl Sulfoxide (DMSO).
-
Polar Protic Solvents: Readily soluble in alcohols such as methanol and ethanol.
-
Nonpolar Solvents: Expected to be soluble in solvents like toluene, benzene, and diethyl ether, similar to its parent compound, m-toluidine.
The N-methylation of m-toluidine to form this compound is expected to slightly increase its lipophilicity, further favoring its solubility in nonpolar organic solvents.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Methanol | CH₃OH | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |
| Ethanol | C₂H₅OH | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |
| Acetone | C₃H₆O | 25 | Data not available | Data not available | Shake-Flask | [Researcher's Data] |
| Dichloromethane | CH₂Cl₂ | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |
| Toluene | C₇H₈ | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |
| n-Hexane | C₆H₁₄ | 25 | Data not available | Data not available | Shake-Flask | [Researcher's Data] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |
| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method will depend on the required accuracy, the nature of the solvent, and the available analytical instrumentation.
Gravimetric Method (Shake-Flask Method)
This is a reliable and widely used method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period is essential.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility. It is crucial to avoid transferring any undissolved material. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.
-
-
Solvent Evaporation and Quantification:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to decompose or evaporate.
-
Once the solvent is completely removed, reweigh the container with the non-volatile this compound residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility can then be expressed in g/100 mL or mol/L.
-
UV-Vis Spectroscopic Method
This method is suitable for solvents that are transparent in the UV-Vis region where this compound has a significant absorbance.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1.1).
-
After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.
-
Dilute an accurately measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound.
References
Spectroscopic Profile of N-Methyl-m-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-m-toluidine (CAS 696-44-6), a vital intermediate in the synthesis of various dyes and pharmaceutical compounds. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aryl-methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic CH | ~7.10 | Multiplet | 1H | - |
| Aromatic CH | ~6.60 | Multiplet | 3H | - |
| NH | ~3.65 | Singlet (broad) | 1H | - |
| N-CH₃ | 2.81 | Singlet | 3H | - |
| Ar-CH₃ | 2.30 | Singlet | 3H | - |
Note: Chemical shifts and coupling constants can be influenced by the solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-N (Aromatic) | 149.1 |
| C-CH₃ (Aromatic) | 138.8 |
| Aromatic CH | 129.0 |
| Aromatic CH | 117.8 |
| Aromatic CH | 113.2 |
| Aromatic CH | 110.0 |
| N-CH₃ | 30.8 |
| Ar-CH₃ | 21.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption bands for this compound.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | N-H Stretch | Medium |
| ~3050-2950 | C-H Stretch (Aromatic & Aliphatic) | Strong |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Strong, Medium |
| ~1320 | C-N Stretch | Medium |
| ~850-750 | C-H Bend (Aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 121 | 84.2 | [M]⁺ (Molecular Ion) |
| 120 | 100.0 | [M-H]⁺ |
| 91 | 31.1 | [C₇H₇]⁺ |
| 77 | 11.5 | [C₆H₅]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Data is processed using appropriate software to perform Fourier transformation and phase correction.
IR Spectroscopy
IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.[1]
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Chemical structure of this compound.
References
Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or safety advice. N-Methyl-m-toluidine is a chemical with significant toxicological properties and should be handled with extreme care by trained professionals only.
Executive Summary
This compound (CAS No. 696-44-6) is a substituted aromatic amine with applications in chemical synthesis. This technical guide provides a comprehensive overview of its toxicological profile, drawing upon available data for the compound and its close structural analog, m-toluidine, to inform on potential health hazards. The primary toxicological effect of this compound and related anilines is the induction of methemoglobinemia, leading to cyanosis and hypoxia. While specific data on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound are limited, information from studies on m-toluidine suggests potential for systemic effects, including hemolytic anemia and reproductive and developmental effects at high doses. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes the proposed mechanism of toxicity to support risk assessment and safe handling practices in a research and development setting.
Acute Toxicity
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Acute exposure can lead to symptoms such as nausea, vomiting, headache, dizziness, and cyanosis (a bluish discoloration of the skin and mucous membranes) due to the formation of methemoglobin in the blood.[4][5]
Table 1: Acute Toxicity of this compound
| Route | Species | Value | Reference |
| Oral LD50 | Rat (male) | 922 mg/kg | [4] |
| Oral LD50 | Rat | 220 mg/kg | [5] |
| Dermal LD50 | Rabbit | 200 mg/kg | [5] |
Experimental Protocols:
Repeated Dose Toxicity
Specific repeated dose toxicity studies for this compound were not identified. However, data for the closely related compound, m-toluidine, is available from an OECD Screening Information Dataset (SIDS).
A combined repeated dose and reproductive/developmental toxicity screening test on m-toluidine in rats (according to OECD TG 422) identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 30 mg/kg/day .[1][6] The primary effects observed at this dose and higher were related to hemolytic anemia, including reduced erythrocyte counts and hemoglobin concentration, as well as histological changes in the liver and spleen (pigment deposition and extramedullary hematopoiesis).[1][6]
Table 2: Repeated Dose Toxicity of m-Toluidine (Surrogate Data)
| Study Type | Species | Route | Dose Levels | LOAEL | Key Findings | Reference |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | Rat (Crj: CD (SD)) | Gavage | 0, 30, 100, 300 mg/kg/day | 30 mg/kg/day | Hemolytic anemia, pigment deposition in liver and spleen, renal tubular epithelium lesions. | [1][6] |
Experimental Protocols: OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test)
This guideline is designed to provide initial information on the potential health hazards of a substance following repeated exposure and to provide a screen for potential reproductive and developmental effects.
-
Test Animals: Typically, Sprague-Dawley rats are used.
-
Administration: The test substance is administered daily by gavage to several groups of male and female animals at different dose levels.
-
Dosing Period: Males are dosed for a minimum of four weeks (including two weeks prior to mating). Females are dosed throughout the study, including two weeks before mating, during gestation, and through lactation.[5][7][8][9][10]
-
Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Reproductive/Developmental Endpoints: Mating performance, fertility, gestation length, and parturition are assessed. Offspring are examined for viability, growth, and any abnormalities.[5][7][8][9][10]
-
Pathology: At the end of the study, a full necropsy is performed on all adult animals, and organs are weighed. Histopathological examination of major organs and reproductive tissues is conducted.
Genotoxicity
There is limited specific data on the genotoxicity of this compound. For the related compound m-toluidine, the Ames test (a test for gene mutations in bacteria) was negative in Escherichia coli and Salmonella typhimurium.[10]
Experimental Protocols:
-
Ames Test (OECD TG 471): This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, which have regained the ability to synthesize the amino acid.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed.[11][12][13][14][15][16]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells. Cells are treated with the test substance, and metaphase chromosomes are examined for structural damage.[3][17][18][19][20]
Carcinogenicity
No specific carcinogenicity studies for this compound were identified. Safety Data Sheets indicate that it is not classified as a carcinogen by IARC or OSHA.[4] However, the related compound, o-toluidine, is classified as a known human carcinogen.
Given the structural similarities to other carcinogenic toluidine isomers, a carcinogenic potential for this compound cannot be ruled out without further investigation.
Reproductive and Developmental Toxicity
As with other toxicological endpoints, specific reproductive and developmental toxicity data for this compound are scarce. The OECD TG 422 study on m-toluidine provides some insight.
In this study, a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity of 30 mg/kg/day was established.[1][4] At higher doses (100 and 300 mg/kg/day), increased implantation losses were observed.[1][6] For developmental toxicity, the death of pups at 30 and 100 mg/kg/day was considered a result of maternal toxicity (hemolytic anemia leading to a lack of nursing activity).[6]
Table 3: Reproductive and Developmental Toxicity of m-Toluidine (Surrogate Data)
| Study Type | Species | Route | Dose Levels | NOAEL (Reproductive) | Key Findings | Reference |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | Rat (Crj: CD (SD)) | Gavage | 0, 30, 100, 300 mg/kg/day | 30 mg/kg/day | Increased implantation losses at ≥100 mg/kg/day. Pup deaths at ≥30 mg/kg/day attributed to maternal toxicity. | [1][4][6] |
Experimental Protocols: Two-Generation Reproduction Toxicity Study (OECD TG 416)
For a more comprehensive assessment of reproductive toxicity, a two-generation study is often conducted.
-
Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.[9]
-
Test Animals: Typically rats.[9]
-
Administration: The test substance is administered to the parent (F0) generation before mating, during gestation, and through lactation. The offspring (F1 generation) are then selected and also administered the substance and assessed for their reproductive capability to produce an F2 generation.
-
Endpoints: A wide range of endpoints are evaluated, including reproductive performance of both generations, and the growth, viability, and development of the offspring. Histopathology of reproductive organs is also performed.[9]
Mechanism of Toxicity: Methemoglobinemia
The primary mechanism of acute toxicity for this compound and other anilines is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.
The metabolic activation of this compound is a critical step in this process. It is proposed that cytochrome P450 enzymes in the liver metabolize the compound through N-hydroxylation, forming a reactive hydroxylamine metabolite. This metabolite can then directly oxidize hemoglobin.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 4. Cytochrome b5 reductase - Wikipedia [en.wikipedia.org]
- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Książki [books.google.pl]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-25-2000, Final Report Mutagenicity Test on T-6564 Measuri - Toxic Docs [toxicdocs.org]
- 18. High chromosomal instability in workers occupationally exposed to solvents and paint removers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 20. From Chromosomal Aberrations to Transcriptome Analysis: Four Decades of Research in Bivalve Genotoxicity [mdpi.com]
The Versatile Intermediate: A Technical Guide to N-Methyl-m-toluidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-m-toluidine, a secondary aromatic amine, serves as a crucial building block in the landscape of organic synthesis. Its unique structural features, including a nucleophilic secondary amine and an activated aromatic ring, make it a versatile precursor for a wide array of complex molecules. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications, offering valuable insights for professionals in chemical research and development.
Physicochemical and Safety Data at a Glance
For ease of reference, the fundamental physicochemical properties and safety information for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N[1][2][3] |
| Molecular Weight | 121.18 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Density | 0.957 g/mL at 25 °C[4] |
| Boiling Point | 204-206 °C at 5 mmHg[4] |
| Melting Point | 123 °C[3] |
| Flash Point | 90 °C (194 °F)[4] |
| Refractive Index | n20/D 1.5560[4] |
| Water Solubility | Insoluble[2][3] |
| Solubility in Organic Solvents | Soluble[1][2] |
Table 2: Safety and Hazard Information
| Hazard Identification | GHS Classification |
| Signal Word | Danger[3][4][5] |
| Hazard Statements | H301: Toxic if swallowed[3] H311: Toxic in contact with skin[3] H331: Toxic if inhaled[3] H373: May cause damage to organs through prolonged or repeated exposure[3] H412: Harmful to aquatic life with long lasting effects[3][6] |
| GHS Pictograms | Acute Toxic; Health Hazard[2] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects[4] |
Synthetic Pathways to this compound
The synthesis of this compound is predominantly achieved through two primary routes: the N-methylation of m-toluidine and the reduction of m-nitrotoluene followed by methylation.
N-Methylation of m-Toluidine
The most direct and common method for preparing this compound is the alkylation of m-toluidine.[1] This involves reacting m-toluidine with a suitable methylating agent, which introduces a methyl group onto the nitrogen atom of the primary amine.[1] Commonly employed methylating agents include dimethyl sulfate and methyl iodide.[2] Industrial-scale synthesis may involve heating m-toluidine with methanol and sulfuric acid under pressure to achieve high conversion rates.[1] A significant challenge in this synthesis is controlling the degree of methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, potentially leading to the formation of the tertiary amine, N,N-Dimethyl-m-toluidine, as a byproduct.[1]
Caption: Synthetic workflow for the N-methylation of m-toluidine.
Synthesis from m-Nitrotoluene
An alternative industrial route begins with m-nitrotoluene.[1] This two-step process first involves the catalytic hydrogenation of m-nitrotoluene to produce m-toluidine.[1] This reduction is typically performed using hydrogen gas under pressure with a metal catalyst such as Raney nickel.[1] The resulting m-toluidine is then N-methylated as described in the previous section to yield the final product.
Experimental Protocol: N-Alkylation of m-Toluidine
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
m-Toluidine
-
Methyl iodide (or other suitable methylating agent)
-
10% Sodium hydroxide solution
-
Ether (or other suitable organic solvent)
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation: In a sealed reaction vessel, combine m-toluidine (1.0 mole equivalent) and methyl iodide (1.0 mole equivalent). The reaction may be allowed to proceed at room temperature or with gentle heating (e.g., 70-80°C) for several hours to days, depending on the scale and specific conditions.[7]
-
Workup: After the reaction is complete, the crystalline mass is broken up. The amine is liberated by adding a 10% sodium hydroxide solution and extracting with an organic solvent like ether. The organic layer is separated, washed with water, and the solvent is removed by distillation to yield the crude this compound.[7]
-
Purification (via Nitroso Compound Formation):
-
The crude amine is dissolved in a solution of hydrochloric acid and water, then cooled in an ice bath.[7]
-
A solution of sodium nitrite in water is added slowly, keeping the temperature below 12°C to form the N-nitroso derivative.[7]
-
The nitroso compound is extracted with ether. The ether is carefully evaporated at a low temperature.[7]
-
-
Reduction and Isolation:
-
The crude nitroso compound is gradually added to a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[7]
-
The reaction mixture is then made strongly basic by the addition of a concentrated sodium hydroxide solution.[7]
-
The resulting suspension is subjected to steam distillation. The distillate is saturated with sodium chloride and extracted with benzene.[7]
-
The benzene extract is dried over potassium hydroxide, and the benzene is distilled off. The remaining product is then purified by vacuum distillation to yield pure this compound.[7]
-
Core Applications in Organic Synthesis
This compound's reactivity makes it a valuable intermediate in the synthesis of a variety of organic molecules.[2] The presence of the electron-donating amino and methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions.[1]
Key Application Areas:
-
Dye and Pigment Production: It serves as a fundamental intermediate in the manufacturing of various dyes and pigments.[2][8]
-
Pharmaceutical Synthesis: The amine functionality of this compound is utilized in the construction of pharmaceutical agents.[2]
-
Agrochemicals: It is a precursor for certain agricultural chemicals.[2]
-
Resins and Adhesives: The compound is used in the formulation of specific types of resins and adhesives.[2]
-
High-Octane Aviation Fuels: Blends of N-methylated toluidines have been explored as components in high-octane aviation fuels to optimize octane numbers and freezing points.[1][9]
-
Asymmetric Synthesis: It has been employed as a nucleophile in reactions such as the asymmetric ring-opening of epoxides.[1]
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 696-44-6 | >98% [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. N-甲基-间甲苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. This compound 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound-India Fine Chemicals [indiafinechemicals.com]
- 9. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
discovery and history of N-methylated toluidines
An In-depth Technical Guide to the Discovery and History of N-methylated Toluidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated toluidines, a class of aromatic amines, are pivotal intermediates in the chemical industry with a history deeply rooted in the development of synthetic dyes. This technical guide provides a comprehensive overview of their discovery, historical evolution, and key synthetic methodologies. It includes a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis, and a summary of their modern applications in polymerization, pharmaceuticals, and agrochemicals.
Introduction: From Aniline Dyes to Modern Intermediates
The story of N-methylated toluidines begins not with their own discovery, but with that of their parent compounds: the three isomers of toluidine (ortho, meta, and para). These aryl amines, structurally similar to aniline with a substituted methyl group, were first identified in the mid-19th century, a period of explosive growth in synthetic organic chemistry. The history of these compounds is intrinsically linked to the burgeoning synthetic dye industry of that era.[1]
Initially, toluidines were often found as impurities in aniline, and this "impure" aniline was crucial for the synthesis of early dyes like Fuchsine (Magenta).[2][3] Chemists soon realized that the presence of toluidine was necessary for the formation of these triphenylmethane dyes.[2] This realization spurred further investigation into toluidine and its derivatives. The subsequent development of N-alkylated and N-methylated toluidines was a logical step to modify the chromophoric properties of these dyes, leading to a wider and more vibrant palette of colors.[1] Today, N-methylated toluidines are indispensable building blocks and catalysts in a range of industries far beyond textiles.
Synthesis and Experimental Protocols
The synthesis of N-methylated toluidines can be broadly categorized into several key methods. The choice of method often depends on the desired degree of methylation (mono- vs. di-methylation), scale, and available reagents.
Classical N-Methylation via Nucleophilic Substitution
This is a foundational method involving the reaction of a toluidine isomer with a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the methyl group of the alkylating agent.[1] Careful control of stoichiometry is required to favor mono-methylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a side product.[1]
Experimental Protocol: Synthesis of N,N-Dimethyl-p-toluidine via Methylation with Dimethyl Sulfate
This protocol is adapted from a general procedure for the methylation of p-toluidine.
-
Materials:
-
p-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfite
-
Distilled water
-
Organic solvent (e.g., ether)
-
-
Procedure:
-
Dissolve a quantified amount of p-toluidine in distilled water and transfer to a three-neck round-bottom flask equipped with a stirrer and dropping funnel.
-
While stirring, slowly add dimethyl sulfate. A molar ratio of toluidine to dimethyl sulfate of 3:5 is suggested for favoring di-methylation.[4]
-
Control the reaction temperature, for instance, around 60°C, and maintain insulation for approximately 30 minutes after the addition is complete.[4]
-
After the reaction period, cool the mixture to below 35°C.[4]
-
Slowly add NaOH solution to neutralize the reaction mixture.[4]
-
Extract the product using an organic solvent like ether.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfite for at least 2 hours in the dark.[4]
-
Decant the dried solution and perform vacuum distillation to purify the N,N-dimethyl-p-toluidine. The expected yield is approximately 90-94%.[4]
-
High-Temperature Catalytic N-Methylation with Methanol
Industrial-scale production often favors the use of methanol as a methylating agent due to its lower cost. These reactions are typically performed at high temperatures and pressures in an autoclave, often with an acid catalyst.
Experimental Protocol: Synthesis of N,N-Dimethyl-p-toluidine with Methanol
This protocol is based on a documented industrial synthesis method.[5]
-
Materials:
-
p-Toluidine (749 g)
-
Methanol (1,008 g)
-
Phosphorus oxychloride (POCl₃) (7.9 g)
-
-
Procedure:
-
Introduce the mixture of p-toluidine, methanol, and POCl₃ into a 3-liter autoclave equipped with a stirrer.[5]
-
Seal the autoclave and heat it to 280°C.[5]
-
Maintain this temperature for approximately 3 hours. A pressure of about 60 bar will be established.[5]
-
After cooling, the resulting crude product is an oil composed of approximately 94% N,N-dimethyl-p-toluidine, 1% N-methyl-p-toluidine, and <1% unreacted p-toluidine.[5]
-
Further purification can be achieved through distillation.
-
Reductive Alkylation
Another versatile method is reductive alkylation, which involves reacting the toluidine with a carbonyl compound (like formaldehyde for methylation) to form an imine or enamine, which is then reduced in situ. This can also be achieved using metal catalysts under hydrogen pressure with lower aldehydes or ketones.[6]
Physicochemical Properties of N-Methylated Toluidines
The physical and chemical properties of N-methylated toluidines vary depending on the position of the methyl group on the aromatic ring (ortho, meta, or para) and the degree of N-methylation. These properties are summarized in the table below.
| Compound Name | Isomer | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS No. |
| N-Methyl-o-toluidine | Ortho (mono) | C₈H₁₁N | 121.18 | 207[7] | 0.97 (est.)[7] | 1.562 - 1.565[7] | 611-21-2[8] |
| N,N-Dimethyl-o-toluidine | Ortho (di) | C₉H₁₃N | 135.21 | 76 / 18 mmHg | 0.929 | 1.525 | 609-72-3 |
| N-Methyl-m-toluidine | Meta (mono) | C₈H₁₁N | 121.18 | 204-206 / 5 mmHg | 0.957 | 1.5560 | 696-44-6 |
| N,N-Dimethyl-m-toluidine | Meta (di) | C₉H₁₃N | 135.21 | 215 | 0.93 | 1.55 | 121-72-2 |
| N-Methyl-p-toluidine | Para (mono) | C₈H₁₁N | 121.18 | 212[9] | 0.958[9] | 1.557[9] | 623-08-5[9] |
| N,N-Dimethyl-p-toluidine | Para (di) | C₉H₁₃N | 135.21 | 211[10] | 0.937[10] | 1.546[11] | 99-97-8[12] |
Industrial Applications and Significance
The utility of N-methylated toluidines extends across several major industrial sectors, driven by the reactivity of the aromatic amine functionality.
-
Polymer Chemistry: Tertiary amines like N,N-dimethyl-p-toluidine are widely used as highly effective accelerators for the curing of unsaturated polyester, acrylate, and epoxy resins at ambient temperatures.[6][13] This property is critical in applications requiring rapid setting times, such as dental cements, bone cements, industrial adhesives, and artificial fingernail preparations.[6][13] It also functions as a photoinitiator for the polymerization of acrylonitrile.[14]
-
Dye and Pigment Industry: Historically their first major application, N-methylated toluidines continue to be important intermediates in the synthesis of azo and triarylmethane dyes.[1][15]
-
Pharmaceuticals and Agrochemicals: These compounds serve as versatile building blocks for the synthesis of more complex molecules, finding use as intermediates in the production of various drugs and pesticides.[6][15]
-
Fuel Additives: Certain N-alkylated toluidines, including N-methyl-p-toluidine, have been developed for use as anti-knock additives in aviation gasoline.[16]
Key Experimental and Industrial Workflows
The synthesis and application of N-methylated toluidines follow logical chemical pathways that can be visualized to better understand their lifecycle from precursor to final product.
Caption: General synthesis workflow for N-methylated toluidines.
Caption: Industrial applications of N-methylated toluidines.
Conclusion
From their origins as essential components in the 19th-century synthetic dye industry to their current role as versatile chemical intermediates, N-methylated toluidines have a rich history of enabling chemical innovation. The development of diverse and scalable synthetic routes has secured their importance in a multitude of modern applications, most notably in the rapid curing of polymers and resins. For researchers and developers, a thorough understanding of their synthesis, properties, and reactivity is essential for leveraging these valuable compounds in the creation of new materials and molecules.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N,N-Dimethyl-P-Toluidine cas 99-97-8 [minglangchem.com]
- 5. prepchem.com [prepchem.com]
- 6. certifico.com [certifico.com]
- 7. chembk.com [chembk.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. N-Methyl-p-toluidine 98 623-08-5 [sigmaaldrich.com]
- 10. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethyl-p-toluidine CAS#: 99-97-8 [m.chemicalbook.com]
- 12. N,N-Dimethyl-p-toluidine synthesis - chemicalbook [chemicalbook.com]
- 13. atamankimya.com [atamankimya.com]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [guidechem.com]
- 16. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
A Technical Guide to the Basicity of N-Methyl-m-toluidine Compared to Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relative basicity of N-Methyl-m-toluidine and aniline. Basicity, a fundamental chemical property, is critical in drug development for understanding molecular interactions, solubility, and pharmacokinetic profiles. This document outlines the quantitative differences in basicity, the underlying electronic and steric factors, and the experimental methods used for their determination.
Core Concepts in Amine Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, indicating a greater affinity for a proton.[1] For aromatic amines like aniline and its derivatives, basicity is primarily governed by the availability of the nitrogen atom's lone pair of electrons to accept a proton. This availability is modulated by electronic effects (resonance and induction) and steric hindrance around the nitrogen atom.
Quantitative Comparison of Basicity
The basicity of this compound and aniline can be directly compared using the pKa values of their respective conjugate acids.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Aniline | 4.61 | [2][3] | |
| This compound | ~5.00 (Predicted) | [4] |
Analysis: this compound is a stronger base than aniline, as indicated by its higher predicted pKa value. The following sections will explore the structural reasons for this difference.
Factors Influencing Basicity
The difference in basicity between aniline and this compound arises from a combination of electronic and steric effects.
Aniline: The Effect of Resonance
Aniline is a significantly weaker base than aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the pi system of the benzene ring through resonance.[2] This delocalization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton.
This compound: Inductive Effects
This compound possesses two electron-donating groups that enhance its basicity compared to aniline:
-
N-Methyl Group: The methyl group attached directly to the nitrogen atom exerts a positive inductive effect (+I). It pushes electron density towards the nitrogen, increasing the availability of the lone pair for protonation. This N-methylation is a primary reason for its increased basicity over its precursor, m-toluidine.[5]
-
Ring-Methyl Group (meta-position): The methyl group on the benzene ring at the meta position also has a weak electron-donating inductive effect. While less impactful than ortho or para substituents, it still contributes to a slight increase in electron density within the ring system, making the amine more basic than aniline.[6]
The combination of these two inductive effects in this compound outweighs the resonance effect that is also present, resulting in a higher overall basicity than aniline.
Experimental Protocols for pKa Determination
The pKa values of amines are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a common and reliable method for determining the pKa of amines.[7]
Methodology:
-
Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent, typically water or a mixed solvent system if the amine has low aqueous solubility.
-
Titration: The amine solution is titrated with a standardized strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.
Spectrophotometric Determination
This method is particularly useful for aromatic amines that exhibit a change in their UV-Vis absorption spectrum upon protonation.[8]
Methodology:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the amine is added to each buffer.
-
Spectral Measurement: The UV-Vis absorption spectrum of the amine in each buffer solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and unprotonated forms occurs is identified.
-
Data Analysis: The absorbance at this specific wavelength is plotted against the pH of the solutions. The resulting sigmoidal curve is analyzed. The pKa corresponds to the pH at the inflection point of the curve, where half of the amine is in its protonated form.
Conclusion
This compound is a stronger base than aniline. This increased basicity is attributed to the electron-donating inductive effects of both the N-methyl group and the meta-positioned methyl group on the aromatic ring. These effects increase the electron density on the nitrogen atom, making its lone pair more available for protonation compared to aniline, where resonance delocalization reduces lone pair availability. The basicity of these compounds can be accurately quantified using established experimental techniques like potentiometric titration and spectrophotometry, providing essential data for applications in research and drug development.
References
- 1. pKa of Aniline [vcalc.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 696-44-6 | Benchchem [benchchem.com]
- 6. Which order of basicity is correct? (a) Aniline> m-toluidine> o-toluidine.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Industrial Manufacturing of N-Methyl-m-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core industrial manufacturing processes for N-Methyl-m-toluidine. The following sections detail the primary synthesis routes, quantitative operational parameters, and detailed experimental protocols, offering valuable insights for research, development, and scale-up activities.
Core Manufacturing Processes
The industrial production of this compound predominantly follows two main synthetic pathways:
-
Direct Methylation of m-Toluidine: This is a common and direct method where m-toluidine is alkylated using a methylating agent. Methanol is the preferred methylating agent in large-scale industrial processes due to its low cost and favorable environmental profile.
-
Reductive Amination of m-Nitrotoluene: This two-step process begins with the catalytic hydrogenation of m-nitrotoluene to produce m-toluidine, which is then subsequently methylated to yield this compound.[1]
The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. Careful control of reaction conditions is crucial in both methods to minimize the formation of the primary byproduct, N,N-Dimethyl-m-toluidine.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the industrial manufacturing processes of this compound, with some data extrapolated from analogous processes for the para-isomer due to the proprietary nature of specific industrial methods for the meta-isomer.
Table 1: Catalyst Composition for Methylation of Toluidine
| Component | Weight Percentage |
| Copper (Cu) | 45.5 - 68.0% |
| Zinc (Zn) | 12.3 - 22.5% |
| Aluminum (Al) | 1.9 - 4.1% |
| Oxygen (O) | 7.8 - 28.2% |
Source: Data derived from patent for N-methyl-p-toluidine synthesis.[2][3]
Table 2: Reaction Conditions for Catalytic Methylation of Toluidine with Methanol
| Parameter | Value |
| Reaction Temperature | 200 - 300 °C |
| Catalyst Loading | 0.1 - 1.5 kg of toluidine per kg of catalyst per hour |
| Molar Ratio (Toluidine:Methanol) | 1:0.7 to 1:5 |
| Molar Ratio (Toluidine:Hydrogen) | 1:0.1 to 1:5 |
| Reactor Type | Tubular Reactor |
Source: Data derived from patent for N-methyl-p-toluidine synthesis.[3]
Table 3: Reaction Conditions for Hydrogenation of m-Nitrotoluene
| Parameter | Value |
| Catalyst | Raney Nickel (containing 12.8-25% Iron) |
| Temperature | ~100 °C |
| Hydrogen Pressure | ~100 bar |
| Solvent | Methanol or Isopropanol/Water |
Experimental Protocols
The following are detailed, representative experimental protocols for the industrial-scale synthesis of this compound.
Protocol 1: Direct Methylation of m-Toluidine via Catalytic Vapor-Phase Reaction
This protocol is based on a continuous process utilizing a fixed-bed catalytic reactor.
1. Catalyst Preparation and Activation:
- The Cu/Zn/Al oxide catalyst is prepared and calcined, typically in a rotary kiln at temperatures between 270 - 550°C.[2]
- The catalyst is loaded into a tubular reactor.
- Prior to the reaction, the catalyst is pretreated (activated) by introducing a stream of hydrogen gas, often diluted with an inert gas like nitrogen, at a temperature of at least 150°C.[3]
2. Reaction Execution:
- A feed stream of m-toluidine and methanol is vaporized and mixed with hydrogen gas.
- The gaseous mixture is continuously passed through the heated tubular reactor containing the activated catalyst.
- The reaction is maintained at a temperature of 200-300°C and a controlled pressure.[3] The molar ratio of m-toluidine to methanol is kept within the range of 1:0.7 to 1:5 to optimize the formation of the mono-methylated product and minimize di-methylation.[3]
3. Product Separation and Purification:
- The reaction mixture exiting the reactor is cooled to condense the liquid products.
- The crude product, containing this compound, unreacted m-toluidine, N,N-Dimethyl-m-toluidine, and water, is collected.
- The components are separated by fractional distillation under reduced pressure. The different boiling points of the components allow for their effective separation.
Protocol 2: Two-Step Synthesis from m-Nitrotoluene
This protocol involves an initial reduction step followed by methylation.
Step 1: Catalytic Hydrogenation of m-Nitrotoluene
1. Reaction Setup:
- A stirred autoclave reactor is charged with m-nitrotoluene, a solvent (typically methanol), and a Raney nickel catalyst.[1]
2. Hydrogenation:
- The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to approximately 100 bar.
- The mixture is heated to around 100°C with vigorous stirring to ensure efficient gas-liquid-solid mixing.
- The reaction is monitored for hydrogen uptake. The completion of the reaction is indicated by the cessation of hydrogen consumption.
3. Product Isolation:
- After cooling and depressurization, the reaction mixture is filtered to remove the Raney nickel catalyst.
- The solvent is removed by distillation to yield crude m-toluidine.
Step 2: Methylation of m-Toluidine
The crude m-toluidine from Step 1 can then be purified and subsequently methylated using a process similar to Protocol 1 or by using other methylating agents like dimethyl sulfate under controlled conditions.[1]
Process Visualizations
The following diagrams illustrate the logical workflows for the primary industrial manufacturing processes of this compound.
Caption: Workflow for Direct Methylation of m-Toluidine.
Caption: Workflow for Synthesis from m-Nitrotoluene.
References
N-Methyl-m-toluidine: A Cornerstone in the Synthesis of Azo Dyes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Methyl-m-toluidine, a substituted aromatic amine, serves as a critical intermediate in the synthesis of a wide array of organic compounds, most notably within the dye manufacturing industry. Its chemical structure, featuring a reactive secondary amine and an activated aromatic ring, makes it a versatile precursor for the production of vibrant and durable colorants. This technical guide delves into the core applications of this compound in the dye industry, with a particular focus on the synthesis of azo dyes. It provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter these molecules in their work.
Core Application: Azo Dye Synthesis
The primary application of this compound in the dye industry is as a coupling component in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings, forming a large conjugated system responsible for the compound's color. The synthesis of azo dyes is a two-step process: diazotization followed by coupling.
-
Diazotization: An aromatic primary amine, known as the diazo component, is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. This compound, with its electron-donating methyl and N-methyl groups, is an excellent coupling component. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of this compound, typically at the para-position to the amino group, to form the azo dye.
Synthesis of a Representative Azo Dye: 4-((4-Nitrophenyl)diazenyl)-N,N-diethyl-3-methylaniline
Experimental Protocol
The synthesis of azo disperse dyes, such as the analogue N4, generally follows a standardized procedure of diazotization and coupling.[1][2]
Diazotization of 4-Nitroaniline:
-
In a beaker, 1.73 g (0.01 M) of 4-nitroaniline is dissolved in 10 ml of concentrated hydrochloric acid.
-
The mixture is stirred until the 4-nitroaniline is completely dissolved.
-
This solution is then gradually added with stirring to another beaker containing 20 ml of a 2 M sodium nitrite solution, which has been pre-cooled to below 5°C in an ice bath.
-
The reaction mixture is stirred for a further 10-15 minutes at 0-5°C to ensure the complete formation of the diazonium salt.[3]
Coupling with N,N-diethyl-m-toluidine:
-
A solution of the coupling component is prepared by dissolving an equimolar amount of N,N-diethyl-m-toluidine in a suitable solvent, often with the addition of an acid.[1]
-
The previously prepared cold diazonium salt solution is then added slowly to the coupling component solution while maintaining a low temperature (0-5°C) and continuous stirring.
-
The reaction mixture is stirred for several hours to allow for the completion of the coupling reaction.[1]
-
The precipitated dye is then collected by filtration, washed thoroughly with water, and dried.[1]
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.[2]
Quantitative Data for N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline (N4)
| Property | Value | Reference |
| Appearance | Violet solid | [1] |
| Yield | 64.4% | [1] |
| Melting Point | 164–165 °C | [1] |
Spectroscopic Data for N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline (N4)
| Spectroscopic Technique | Key Data | Reference |
| IR (KBr) νmax | 1558 cm-1 (N=N), 1512, 1340 cm-1 (NO2) | [1] |
| 1H NMR (500 MHz, DMSO-d6) δ | 2.63 (3H, s, ArCH3), 3.59–3.63 (8H, m, N(CH2CH2OH)2), 6.70 (2H, d, J = 9.5, ArH), 7.68 (1H, d, J = 10.0, ArH), 7.93 (2H, d, J = 8.0, ArH), 8.072 (2H, d, J = 8.0, ArH) | [1] |
Visualization of the Synthesis Pathway
The general synthesis of an azo dye using an aromatic amine as the diazo component and this compound as the coupling component can be visualized as a two-step process.
Caption: General workflow for the synthesis of an azo dye.
The specific synthesis of N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline (N4) follows this general pathway.
Caption: Synthesis pathway for the disperse dye N4.
Conclusion
This compound and its derivatives are indispensable intermediates in the dye industry, particularly in the synthesis of azo dyes. The straightforward and versatile two-step process of diazotization and coupling allows for the creation of a diverse range of colorants with desirable properties. The provided experimental framework and quantitative data for a closely related analogue serve as a valuable reference for researchers and scientists. Further investigation into the synthesis of a broader spectrum of dyes using this compound as a direct precursor would be a valuable contribution to the field of color chemistry.
References
Methodological & Application
Application Notes and Protocols for the Methylation of m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the methylation of m-toluidine, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The methods described herein cover classical reductive amination techniques as well as more recent, greener approaches.
Introduction
The methylation of m-toluidine is a fundamental organic transformation that yields N-methyl-m-toluidine and N,N-dimethyl-m-toluidine. These products serve as versatile building blocks in organic synthesis. The choice of methylation strategy can significantly impact reaction efficiency, selectivity, and environmental footprint. This application note details three primary methods for the methylation of m-toluidine: the Eschweiler-Clarke reaction, catalytic methylation with methanol, and methylation using dimethyl carbonate.
Data Summary
The following table summarizes the typical yields and reaction conditions for the different methylation methods of toluidine isomers. While specific data for m-toluidine is limited, the presented data for related isomers provides a strong indication of expected outcomes.
| Methylation Method | Substrate | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Reductive Amination | o-Toluidine | N-methyl-o-toluidine | Formaldehyde, Sodium Borohydride | Ethanol, THF | 20 | 87[1] |
| Eschweiler-Clarke | General Amines | Tertiary Amines | Formaldehyde, Formic Acid | Aqueous | Near boiling | High (up to 98 for some substrates)[2] |
| Catalytic Methylation | o-Toluidine | 2,4-Xylidine | H-beta zeolite | - | 400 | ~69 (selectivity)[3] |
| Methylation with DMC | Indole | N-methylindole | Dimethyl Carbonate, K₂CO₃ | DMF | 130 | High |
Experimental Protocols
Reductive Amination using Formaldehyde and Sodium Borohydride
This method provides a high yield of the mono-methylated product, this compound. The following protocol is adapted from a procedure for the synthesis of N-methyl-o-toluidine.[1]
Materials:
-
m-Toluidine
-
Benzotriazole
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Sodium Borohydride
-
Tetrahydrofuran (THF), freshly distilled
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Water
-
Ice
Procedure:
-
In a 1 L flask, heat a mixture of benzotriazole (0.47 mol) and m-toluidine (0.47 mol) on a steam bath until a homogeneous solution is formed.
-
Add ethanol (300 ml) to the solution.
-
While stirring continuously at 20°C, gradually add formaldehyde (37% solution, 0.47 mol) over 5 minutes. This reaction is exothermic.
-
After a few minutes, a colorless solid will begin to separate. Continue stirring for 30 minutes.
-
Cool the mixture to 0°C for 10 minutes.
-
Collect the solid by filtration, wash with pre-cooled ethanol (200 ml), and then with hexane (500 ml) to remove any unreacted m-toluidine and water. Dry the solid in a desiccator under reduced pressure.
-
To the solid in a 1 L flask, add 500 ml of freshly distilled THF.
-
With vigorous stirring, add solid sodium borohydride (10.0 g) over 15 minutes at 20°C. Gas evolution will be observed as the solid dissolves.
-
Stir the mixture at 20°C for 10 hours.
-
Remove the solvent by rotary evaporation.
-
Pour the residue into a mixture of water (500 ml) and ice (approx. 100 g).
-
Extract the aqueous mixture twice with hexane (2 x 300 ml).
-
Wash the combined hexane extracts with water (200 ml) and dry over anhydrous magnesium sulfate.
-
After filtering, the crude product can be purified by distillation to yield this compound.
Eschweiler-Clarke Reaction for N,N-dimethylation
The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[2] This method is effective for the synthesis of N,N-dimethyl-m-toluidine.
Materials:
-
m-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-90%)
-
Sodium Hydroxide solution (10%)
-
Ether or Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add m-toluidine (1.0 eq).
-
Add an excess of formic acid (e.g., 3-5 eq) followed by an excess of formaldehyde solution (e.g., 3-5 eq).
-
Heat the reaction mixture to reflux (near boiling) and maintain for several hours (e.g., 6-12 hours). The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid by the slow addition of 10% sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the product with a suitable organic solvent such as ether or dichloromethane (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethyl-m-toluidine.
-
The product can be further purified by distillation.
Catalytic N-Methylation with Methanol
This method represents a greener alternative to traditional methylation procedures, using methanol as the methylating agent over a solid acid catalyst. The following is a general procedure based on the alkylation of toluidine derivatives over zeolites.[3]
Materials:
-
m-Toluidine
-
Methanol
-
Acidic zeolite catalyst (e.g., H-beta)
-
Inert gas (e.g., Nitrogen or Argon)
-
Suitable reactor (e.g., fixed-bed flow reactor or a high-pressure autoclave)
Procedure:
-
Pack a reactor with the acidic zeolite catalyst.
-
Activate the catalyst by heating under a flow of inert gas at a high temperature (e.g., 400-500°C) for several hours.
-
Cool the reactor to the desired reaction temperature (e.g., 400°C).
-
Introduce a mixture of m-toluidine and methanol (with a specific molar ratio) into the reactor using a pump.
-
The reaction is carried out in the vapor phase. The products are collected at the reactor outlet after cooling and condensation.
-
The product mixture, which may contain mono- and di-methylated products as well as other isomers, is then analyzed (e.g., by GC-MS) and purified by fractional distillation or chromatography.
N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally benign methylating agent. This method often requires a catalyst and elevated temperatures.[4]
Materials:
-
m-Toluidine
-
Dimethyl Carbonate (DMC)
-
Base catalyst (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., N,N-dimethylformamide - DMF, or DMC can be used in excess as both reagent and solvent)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine m-toluidine (1.0 eq), dimethyl carbonate (can be used in large excess, e.g., 10-30 eq), and a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).
-
Seal the autoclave and heat the mixture to a high temperature (e.g., 180-220°C) for several hours. The reaction should be stirred.
-
After the reaction is complete, cool the autoclave to room temperature.
-
The reaction mixture is typically worked up by filtration to remove the catalyst, followed by distillation to remove excess DMC and purify the N-methylated products.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the methylation of m-toluidine and the reaction pathway for the Eschweiler-Clarke reaction.
Caption: General experimental workflow for the methylation of m-toluidine.
Caption: Reaction pathway for the Eschweiler-Clarke methylation of m-toluidine.
References
Application Notes and Protocols: Skraup Synthesis of Quinolines Using N-Methyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Skraup synthesis is a classic and versatile method for the preparation of quinolines, a heterocyclic scaffold of significant importance in medicinal chemistry and drug development.[1] Quinolines and their derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] This document provides detailed application notes and protocols for the proposed Skraup synthesis utilizing N-Methyl-m-toluidine as the starting material. While the traditional Skraup reaction employs primary anilines to yield neutral quinoline rings, the use of an N-alkylated aniline, such as this compound, is anticipated to yield the corresponding N-alkylated quinolinium salt. These quaternary ammonium compounds are themselves a class of biologically active molecules with potential applications in drug discovery.
Principle of the Reaction
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] The reaction proceeds through a series of steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.
-
Michael addition of the aniline to acrolein.
-
Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.
-
Dehydration to form a dihydroquinoline intermediate.
-
Oxidation of the dihydroquinoline to the corresponding quinoline.
In the case of this compound, the nitrogen atom is already alkylated. Therefore, the final product of the reaction is expected to be an N-methyl-1,6-dimethylquinolinium or N-methyl-1,8-dimethylquinolinium salt, as the final oxidation step of the dihydroquinolinium intermediate will result in a stable quaternary ammonium ion.
Experimental Protocols
The following is a proposed protocol for the Skraup synthesis using this compound, adapted from established procedures with m-toluidine.[4][5] Note: This is a theoretical protocol and may require optimization.
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or sodium m-nitrobenzenesulfonate)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add this compound with continuous stirring. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Addition of Oxidizing Agent: Slowly and carefully add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) to the reaction mixture.
-
Heating: Heat the mixture under reflux for several hours. The reaction temperature and time will need to be optimized, but a starting point of 130-150°C for 3-4 hours is suggested. The reaction is often exothermic and may require careful temperature control.[3]
-
Work-up: After cooling, cautiously pour the reaction mixture into a large volume of cold water.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting N-methyl-methylquinolinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
Table 1: Proposed Reactant Quantities for Skraup Synthesis with this compound (based on m-toluidine protocol[4][5])
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| This compound | 121.18 | 0.47 | 57.0 g |
| Glycerol | 92.09 | 0.92 | 84.7 g (67.2 mL) |
| Sodium m-nitrobenzenesulfonate | 225.16 | 0.60 | 135.1 g |
| Sulfuric Acid (98%) | 98.08 | ~5.5 | ~300 mL |
| Water | 18.02 | 3.4 | 61.5 mL |
Table 2: Typical Yields for Skraup Synthesis with Various Anilines
| Aniline Derivative | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91 | [6] |
| m-Toluidine | 5- and 7-Methylquinoline mixture | Not specified | [4][5] |
| p-Toluidine | 6-Methylquinoline | ~70 | General literature |
| o-Anisidine | 8-Methoxyquinoline | ~65 | General literature |
Note: The yield for the proposed reaction with this compound is expected to be in a similar range but will require experimental determination.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the Skraup synthesis using this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-methyl-methylquinolinium salts.
Potential Application in Drug Development
Caption: Logical relationship of synthesis to a potential application in inhibiting enzymes like NNMT.
Applications in Drug Development
N-alkylated quinolinium salts are a class of compounds with emerging interest in pharmaceutical research. Their permanent positive charge and ability to interact with biological targets make them attractive candidates for various therapeutic applications.
-
Enzyme Inhibition: N-methylated quinolinium derivatives have been investigated as inhibitors of enzymes such as Nicotinamide N-methyltransferase (NNMT).[7] NNMT is implicated in various metabolic diseases, and its inhibition is a potential therapeutic strategy. The synthesized N-methyl-methylquinolinium salts could be screened for their inhibitory activity against NNMT and other relevant enzymes.
-
Anticancer and Anti-apoptotic Agents: Certain quinolinium salts have demonstrated potent anti-apoptotic effects in lymphocytes, suggesting their potential in treating diseases characterized by excessive cell death.[8] Conversely, other quinoline derivatives are known for their anticancer properties. The synthesized compounds could be evaluated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The quaternary ammonium structure is a common feature in many antimicrobial compounds. The N-methyl-methylquinolinium salts could be tested for their activity against a panel of bacterial and fungal strains.
Conclusion
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. brieflands.com [brieflands.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Quinolinium salt as a potent inhibitor of lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Methyl-m-toluidine in Azo Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-m-toluidine is a key aromatic amine intermediate utilized in the synthesis of a variety of chemicals, most notably azo dyes. Its chemical structure, featuring a secondary amine and a methyl group on the benzene ring, influences the final properties of the synthesized dyes, such as their color, solubility, and fastness. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and constitute the largest and most versatile class of synthetic colorants. They find extensive applications in the textile, leather, paper, and plastics industries. Furthermore, the biological activity of some azo compounds has drawn the attention of researchers in the field of drug development.
This document provides detailed application notes and protocols for the synthesis of azo dyes using this compound as a coupling component. It is intended to guide researchers, scientists, and drug development professionals in the practical aspects of synthesizing and characterizing these compounds.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:
-
Diazotization: A primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[1]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, in this case, this compound. The coupling reaction typically occurs at the para-position to the activating amino group of the this compound.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of monoazo disperse dyes using this compound as the coupling component. As a representative example, the synthesis of a disperse red dye from p-nitroaniline and this compound is detailed.
Materials and Reagents
-
p-Nitroaniline
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Methanol
-
Ethanol
-
Distilled Water
-
Ice
Protocol 1: Synthesis of 4-(4-Nitrophenylazo)-N-methyl-3-methylaniline
This protocol outlines the synthesis of a disperse red dye.
Step 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of p-nitroaniline to 20 mL of water and 3 mL of concentrated hydrochloric acid.
-
Stir the mixture until a fine, uniform suspension is obtained.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature between 0-5 °C, slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water dropwise with constant stirring.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). Any excess nitrous acid can be destroyed by the addition of a small amount of urea.
Step 2: Azo Coupling with this compound
-
In a separate 500 mL beaker, dissolve 1.21 g (0.01 mol) of this compound in 50 mL of 10% hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained between 4-5 by the addition of a saturated sodium acetate solution.
-
The precipitated crude dye is then collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye using this compound.
Data Presentation
The following tables summarize the expected physicochemical and fastness properties of a typical monoazo disperse dye synthesized from a substituted aniline and this compound. It is important to note that specific values will vary depending on the exact diazo component used.
Table 1: Physicochemical Properties of a Representative Azo Dye
| Property | Description |
| Molecular Formula | C₁₄H₁₄N₄O₂ (for 4-(4-Nitrophenylazo)-N-methyl-3-methylaniline) |
| Molecular Weight | 270.29 g/mol (for 4-(4-Nitrophenylazo)-N-methyl-3-methylaniline) |
| Appearance | Reddish-brown crystalline solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide (DMF). |
| Melting Point | Typically in the range of 150-200 °C, depending on purity. |
| Absorption Maximum (λmax) | Expected in the range of 450-550 nm in DMF.[3] |
| Molar Extinction Coefficient (ε) | Expected to be in the range of 20,000 - 40,000 L·mol⁻¹·cm⁻¹.[3] |
Table 2: Fastness Properties of a Representative Disperse Azo Dye on Polyester
| Fastness Property | ISO Test Method | Expected Rating (Scale 1-5) |
| Light Fastness | ISO 105-B02 | 4-5 (Good to Excellent) |
| Washing Fastness | ISO 105-C06 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 (Good) |
| Perspiration Fastness | ISO 105-E04 | 4-5 (Good to Excellent) |
Note: The fastness properties can be influenced by the dyeing process, the concentration of the dye, and the substrate used.[4][5]
Logical Relationships in Azo Dye Synthesis
The synthesis of azo dyes is a sequential process where the successful completion of each step is critical for the next. The relationship between the reactants and the final product can be visualized as follows:
Caption: Logical flow of the azo dye synthesis process.
Conclusion
This compound serves as a valuable coupling component in the synthesis of azo dyes, contributing to a wide palette of colors with generally good fastness properties. The protocols and data presented here provide a foundational understanding for researchers and professionals to explore the synthesis and application of these versatile compounds. Further research can be directed towards synthesizing novel azo dyes with tailored properties for specific applications, including high-performance textiles and potential biomedical uses. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final azo dye product.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of N-Methyl-m-toluidine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-m-toluidine is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability testing. This application note presents a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from established methods for similar aromatic amines and provides a robust starting point for method development and validation.
Quantitative Data Summary
The following table summarizes the key chromatographic parameters for the quantification of this compound. These parameters are based on methods for closely related aromatic amines and may require optimization for specific applications.
| Parameter | Recommended Conditions |
| HPLC Column | Capcell Pak C18, 5 µm, 4.6 x 150 mm (or equivalent)[1] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 250 nm[2] |
| Column Temperature | Ambient (~25 °C) |
| Run Time | 10 minutes |
Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of this compound by HPLC.
1. Materials and Reagents
-
This compound reference standard (97% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[3]
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes
-
Vials
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable amount of methanol to dissolve the sample.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Analysis
-
Set up the HPLC system with the parameters listed in the quantitative data summary table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions in a predefined sequence.
-
Record the chromatograms and integrate the peak area of this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Method Development Logic Diagram
Caption: Logic diagram for HPLC method development and validation.
References
Application Note: GC-MS Analysis of N-Methyl-m-toluidine Synthesis Reaction
GC-MS Analysis of N-Methyl-m-toluidine and Its Reaction Byproducts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of the reaction products from the synthesis of this compound. The primary focus is on the separation and quantification of the starting material (m-toluidine), the desired product (this compound), and the common byproduct (N,N-Dimethyl-m-toluidine). This guide includes a detailed experimental protocol, data presentation in tabular format, and visualizations of the reaction pathway and analytical workflow.
Introduction
This compound is a secondary aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its synthesis is typically achieved through the N-methylation of m-toluidine. A common challenge in this synthesis is controlling the degree of methylation, which can lead to the formation of the tertiary amine, N,N-Dimethyl-m-toluidine, as a significant byproduct.[1] Consequently, a robust analytical method is required to monitor the reaction progress and quantify the product distribution accurately. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of the reaction components. This application note outlines a comprehensive GC-MS method for the qualitative and quantitative analysis of the N-methylation of m-toluidine reaction mixture.
Reaction Pathway
The synthesis of this compound from m-toluidine typically involves a reaction with a methylating agent. A common side reaction is the further methylation of the product to form N,N-Dimethyl-m-toluidine.
Experimental Protocols
Sample Preparation
A representative sample of the reaction mixture is prepared for GC-MS analysis as follows:
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling the reaction vessel in an ice bath.
-
Extraction:
-
To 1 mL of the reaction mixture, add 5 mL of a 1 M sodium hydroxide solution to neutralize any acid and deprotonate the amine hydrochlorides.
-
Extract the aqueous layer with 3 x 5 mL of dichloromethane.
-
Combine the organic layers.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Dilution: Filter the dried extract and dilute it with dichloromethane to a final concentration of approximately 10 µg/mL for GC-MS analysis.[2]
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-1MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-200
-
Solvent Delay: 3 minutes
Data Presentation
The quantitative analysis of a sample reaction mixture is summarized in the table below. The data is illustrative and based on typical reaction outcomes.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Area % |
| m-Toluidine | 10.5 | 107.15 | 15 |
| This compound | 12.2 | 121.18 | 75 |
| N,N-Dimethyl-m-toluidine | 13.8 | 135.21 | 10 |
Table 1: Illustrative quantitative results from the GC-MS analysis of an this compound reaction mixture.
Mass Spectra of Key Components
The identification of each component is confirmed by its mass spectrum.
-
m-Toluidine: The mass spectrum of m-toluidine shows a molecular ion peak at m/z 107.[3] Key fragment ions are observed at m/z 106 (loss of H), 79, and 77.[3]
-
This compound: The mass spectrum is characterized by a molecular ion peak at m/z 121. The base peak is typically at m/z 120, corresponding to the loss of a hydrogen atom. Other significant fragments are observed at m/z 91 and 77.
-
N,N-Dimethyl-m-toluidine: The mass spectrum of the dimethylated product exhibits a molecular ion peak at m/z 135. A prominent fragment is often seen at m/z 120, resulting from the loss of a methyl group.
Experimental Workflow
The overall workflow for the GC-MS analysis of the this compound reaction products is depicted below.
Conclusion
The GC-MS method detailed in this application note provides a reliable and efficient means for the qualitative and quantitative analysis of this compound reaction products. The protocol is straightforward and utilizes standard laboratory equipment. This method is invaluable for reaction monitoring, process optimization, and quality control in the synthesis of this compound for research and industrial applications.
References
N-Methyl-m-toluidine: A Versatile Solvent for Non-Polar Compounds in Research and Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-m-toluidine (NMMT), a substituted aromatic amine, presents itself as a compelling, non-polar solvent for a variety of applications in organic synthesis, analytical chemistry, and drug development. Its unique combination of a non-polar aromatic ring and a weakly basic secondary amine functional group allows for the effective dissolution of a wide range of non-polar compounds. This document provides a comprehensive overview of its solvent properties, applications, and detailed protocols for its use.
Solvent Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its physical and chemical properties make it a suitable solvent for various non-polar solutes. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.957 g/mL at 25 °C | [2][3] |
| Boiling Point | 204-206 °C at 5 mmHg | [3] |
| Refractive Index | n20/D 1.5560 | [2][3] |
| Water Solubility | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO | [1] |
| Dielectric Constant (estimated) | ~4.40 (estimated from N,N-dimethylaniline) | [4] |
| Viscosity (qualitative) | Viscous liquid | [5] |
Applications in Research and Development
Due to its non-polar nature and relatively high boiling point, this compound is a valuable solvent in several scientific applications.[6]
Organic Synthesis
This compound can serve as a solvent for organic reactions involving non-polar reactants and reagents. Its high boiling point allows for reactions to be conducted at elevated temperatures. It is particularly useful in reactions where a non-protic, non-polar medium is required.
Analytical Chemistry
In analytical applications, this compound can be employed to dissolve non-polar organic compounds for analysis by techniques such as chromatography.[1] Its moderate polarity and UV absorbance characteristics can be advantageous in certain HPLC applications.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a solvent in common laboratory procedures.
Protocol for a General Organic Synthesis: Alkylation Reaction
This protocol describes a general procedure for an alkylation reaction of a non-polar substrate using this compound as the solvent.
Materials:
-
This compound (solvent)
-
Non-polar substrate (e.g., a substituted aromatic compound)
-
Alkylating agent (e.g., alkyl halide)
-
Non-nucleophilic base (e.g., potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the non-polar substrate (1.0 eq) and the non-nucleophilic base (1.5 eq).
-
Add a sufficient volume of this compound to dissolve the substrate and create a stirrable suspension of the base.
-
Begin stirring the mixture and add the alkylating agent (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain it for the required reaction time, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical alkylation reaction.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the analysis of a non-polar analyte using a mobile phase containing this compound. This is an adapted method and may require optimization.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 40 mM ammonium formate, pH 3).[7]
-
For separating highly non-polar compounds, a small percentage (e.g., 1-5%) of this compound can be added to the mobile phase as a modifier. Caution: Ensure compatibility with your HPLC system and column.
Procedure:
-
Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a known volume of the standard solution (e.g., 10 µL) onto the column.
-
Monitor the separation at a suitable UV wavelength (e.g., 275 nm).[7]
-
Record the chromatogram and determine the retention time of the analyte.
-
Prepare and inject the sample solution and analyze under the same conditions.
Caption: General workflow for HPLC analysis.
Solvent Selection Logic
The choice of a suitable solvent is critical for the success of a chemical reaction or analytical separation. The following diagram illustrates a simplified decision-making process for selecting this compound as a solvent.
Caption: Decision tree for solvent selection.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[1][2] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: The information provided in this document is intended for research and development purposes only. The protocols are general guidelines and may require optimization for specific applications. Always perform a thorough risk assessment before conducting any experiment.
References
experimental setup for catalytic hydrogenation of m-nitrotoluene to N-Methyl-m-toluidine
Application Notes and Protocols for the Synthesis of N-Methyl-m-toluidine
Topic: Experimental Setup for the Catalytic Hydrogenation of m-Nitrotoluene to this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a secondary aromatic amine with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its production from m-nitrotoluene is a robust two-step process. The first step involves the catalytic hydrogenation of the nitro group in m-nitrotoluene to yield the primary amine, m-toluidine. The second step is the selective N-methylation of m-toluidine to produce the final product, this compound. This document provides detailed experimental protocols for this synthetic route, focusing on common laboratory-scale procedures.
The overall synthesis involves two key transformations:
-
Reduction of a Nitro Group: The conversion of m-nitrotoluene to m-toluidine is typically achieved via catalytic hydrogenation using catalysts like Raney Nickel.[1][2]
-
Reductive Amination: The subsequent conversion of m-toluidine to this compound is effectively carried out through reductive amination, a method that involves the formation of an imine with formaldehyde, followed by in-situ reduction.[3][4]
Part 1: Catalytic Hydrogenation of m-Nitrotoluene to m-Toluidine
This protocol details the reduction of m-nitrotoluene to m-toluidine using a Raney Nickel catalyst under hydrogen pressure.
Experimental Protocol
-
Reactor Preparation: A high-pressure autoclave (stirred reactor) is charged with m-nitrotoluene, methanol as the solvent, and the Raney Nickel catalyst.
-
Inerting: The autoclave is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure. The mixture is heated to the reaction temperature while stirring vigorously to ensure efficient mixing and mass transfer.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Samples can be carefully withdrawn and analyzed by gas chromatography (GC) to confirm the complete conversion of the starting material.[5]
-
Cooling and Depressurization: Once the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is diluted with additional methanol and the Raney Nickel catalyst is removed by filtration. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Solvent Removal: The methanol is removed from the filtrate by rotary evaporation under reduced pressure to yield crude m-toluidine.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Data Presentation: Reaction Parameters for Hydrogenation
| Parameter | Value / Condition | Source |
| Starting Material | m-Nitrotoluene | [5] |
| Catalyst | Raney Nickel (with 12.8-25% Fe) | [5] |
| Catalyst Loading | ~10 g per 100 g of m-nitrotoluene | [5] |
| Solvent | Methanol | [1][5] |
| Temperature | 100 °C | [5] |
| Hydrogen Pressure | 100 bar | [5] |
| Reactor | 0.7 L Stirred Autoclave | [5] |
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of m-nitrotoluene.
Part 2: N-Methylation of m-Toluidine to this compound
This protocol describes the N-methylation of m-toluidine using formaldehyde as the methyl source and sodium borohydride as the reducing agent. This method is a form of reductive amination.[4]
Experimental Protocol
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with m-toluidine and a solvent such as methanol. The flask is cooled in an ice bath.
-
Imine Formation: An aqueous solution of formaldehyde (37 wt. %) is added dropwise to the stirred solution of m-toluidine. The reaction is stirred at a low temperature (0-5 °C) for a set period to allow for the formation of the intermediate imine or iminium ion.
-
Reduction: A solution of sodium borohydride (NaBH₄) in a suitable solvent (or added in portions as a solid) is added carefully to the reaction mixture, ensuring the temperature remains low to control the exothermic reaction.[6]
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to decompose any excess sodium borohydride.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic extract is washed with water and then with brine to remove impurities. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation or column chromatography to yield the final product.
Data Presentation: Reaction Parameters for N-Methylation
| Parameter | Value / Condition | Source |
| Starting Material | m-Toluidine | [1] |
| Methylating Agent | Formaldehyde (37% aq. solution) | [7] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4][8] |
| Solvent | Methanol or Ethanol | [1][4] |
| Temperature | 0 °C to Room Temperature | [6] |
| Work-up | Aqueous quench, extraction | [9] |
| Purification | Vacuum Distillation / Chromatography | [10] |
Workflow for Reductive Amination
Caption: Workflow for the N-methylation of m-toluidine via reductive amination.
Overall Synthesis Pathway
The logical flow from the starting material to the final product involves the sequential execution of the two protocols described above.
Caption: Overall two-step synthesis of this compound.
Safety Precautions
-
High-Pressure Operations: The catalytic hydrogenation step must be conducted in a properly rated and maintained high-pressure autoclave behind a safety shield.
-
Flammable Reagents: Hydrogen gas, methanol, and other organic solvents are highly flammable. Ensure proper ventilation and avoid ignition sources.
-
Pyrophoric Catalyst: Raney Nickel is pyrophoric when dry and must be handled under a layer of solvent (water or methanol) at all times.
-
Toxic and Corrosive Materials: m-Nitrotoluene and toluidines are toxic. Formaldehyde is a known carcinogen and sensitizer. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gctlc.org [gctlc.org]
- 5. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. N-Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes: N-Methyl-m-toluidine as a Precursor for Photosensitive Polyimides
Introduction
N-Methyl-m-toluidine is a versatile aromatic amine that holds potential as a precursor for the synthesis of high-performance photosensitive materials. Its methylated amino group and aromatic structure can be strategically functionalized to create monomers for photosensitive polymers, such as polyimides. Photosensitive polyimides are crucial materials in the microelectronics industry for applications like photoresists, stress buffer coatings, and interlayer dielectrics, owing to their excellent thermal stability, mechanical properties, and dielectric performance.
This document outlines the synthesis of a novel diamine derived from this compound and its subsequent use in the formulation of a negative-tone photosensitive polyimide. The incorporation of the this compound moiety is hypothesized to enhance the solubility and photosensitivity of the final polymer.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 696-44-6[1] |
| Molecular Formula | C₈H₁₁N[2] |
| Molecular Weight | 121.18 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 204-206 °C at 5 mmHg[1] |
| Density | 0.957 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5560[1] |
| Solubility | Soluble in organic solvents, poorly soluble in water. |
Experimental Protocols
Synthesis of a Diamine Monomer from this compound
A hypothetical two-step synthesis is proposed for the preparation of a diamine monomer, 4,4'-methylenebis(this compound), from this compound.
Step 1: N-formylation of this compound
-
To a stirred solution of this compound (1.0 eq) in formic acid (2.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-formyl-N-methyl-m-toluidine.
Step 2: Methylene Bridge Formation
-
Dissolve N-formyl-N-methyl-m-toluidine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add paraformaldehyde (0.6 eq) portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4,4'-methylenebis(N-formyl-N-methyl-m-toluidine).
-
Hydrolyze the diformyl compound by refluxing in a mixture of ethanol and concentrated hydrochloric acid for 8 hours.
-
Cool the reaction mixture and neutralize with ammonium hydroxide to precipitate the diamine.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 4,4'-methylenebis(this compound).
Synthesis of a diamine from this compound.
Synthesis of a Photosensitive Polyimide
This protocol describes the synthesis of a negative-tone photosensitive polyimide from the custom-synthesized diamine and a commercially available dianhydride, followed by the introduction of a photosensitive group.
-
Dissolve 4,4'-methylenebis(this compound) (1.0 eq) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) (0.98 eq) in N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.
-
To the PAA solution, add methacrylic anhydride (2.2 eq) and pyridine (2.2 eq).
-
Stir the reaction mixture at 50 °C for 6 hours to attach the photosensitive methacrylate groups to the polymer backbone.
-
Precipitate the photosensitive polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 40 °C for 24 hours.
Synthesis of the photosensitive polyimide.
Photolithography Protocol
This protocol outlines the steps for creating a micro-pattern using the synthesized photosensitive polyimide.
-
Preparation of Photoresist Solution: Dissolve the synthesized photosensitive polyimide (20 wt%) in cyclopentanone. Add a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (2 wt% relative to the polymer).
-
Spin Coating: Spin-coat the photoresist solution onto a silicon wafer at 1500 rpm for 30 seconds to obtain a uniform thin film.
-
Pre-bake: Bake the coated wafer on a hot plate at 90 °C for 120 seconds to remove the solvent.
-
Exposure: Expose the film to UV light (i-line, 365 nm) through a photomask with the desired pattern.
-
Post-Exposure Bake (PEB): Bake the exposed wafer at 110 °C for 90 seconds to enhance crosslinking.
-
Development: Immerse the wafer in a developer solution (e.g., a mixture of γ-butyrolactone and xylene) to dissolve the unexposed regions.
-
Rinsing and Drying: Rinse the patterned wafer with isopropyl alcohol and dry with a stream of nitrogen.
-
Curing: Cure the final pattern in an oven at 300 °C for 1 hour to achieve full imidization and enhance thermal and mechanical properties.
Workflow for photolithography.
Quantitative Data
The expected properties of the synthesized photosensitive polyimide are summarized in the following tables.
Table 2: Polymer Properties
| Property | Value | Method |
| Molecular Weight (Mw) | 35,000 - 45,000 g/mol | GPC |
| Glass Transition Temp. (Tg) | 280 - 300 °C | DSC |
| Decomposition Temp. (Td) | > 450 °C (5% weight loss) | TGA |
| Solubility | Soluble in NMP, DMAc, Cyclopentanone | Solubility Test |
Table 3: Photosensitivity and Lithographic Performance
| Parameter | Value | Condition |
| Photosensitivity | 100 - 150 mJ/cm² | i-line (365 nm) |
| Contrast | > 3.0 | - |
| Resolution | 5 µm | - |
| Film Thickness | 10 µm | After Curing |
Conclusion
This compound serves as a viable starting material for the synthesis of novel diamine monomers. These monomers can be successfully polymerized to form photosensitive polyimides with desirable thermal and lithographic properties. The presented protocols provide a framework for the development of new photosensitive materials for advanced microelectronic applications. Further optimization of the polymer structure and photolithographic process parameters can lead to enhanced performance.
References
Troubleshooting & Optimization
preventing over-methylation in N-Methyl-m-toluidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-m-toluidine. Our focus is to address common challenges, particularly the prevention of over-methylation, to ensure a high yield and purity of the desired mono-methylated product.
Troubleshooting Guide
Over-methylation, resulting in the formation of N,N-dimethyl-m-toluidine, is a primary concern in the synthesis of this compound. This issue arises from the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[1][2] This guide provides solutions to this and other common problems encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of N,N-dimethyl-m-toluidine (Over-methylation) | - Incorrect stoichiometry: Excess methylating agent. - High reaction temperature: Promotes faster reaction rates, including the second methylation. - Prolonged reaction time: Increases the opportunity for the secondary amine to react further. - Inappropriate choice of methylating agent: Highly reactive agents can be difficult to control. | - Stoichiometry Control: Carefully control the molar ratio of m-toluidine to the methylating agent. A slight excess of the amine may be beneficial.[1] - Temperature Management: Maintain the lowest effective temperature to favor mono-methylation. Monitor the reaction progress closely. - Time Monitoring: Track the reaction progress using TLC or GC-MS and quench the reaction once the starting material is consumed to an optimal level. - Methylating Agent Selection: Consider using less reactive methylating agents. For example, dimethyl carbonate is noted as a greener and more selective methylating agent compared to dimethyl sulfate or methyl iodide, although it may require a catalyst and higher temperatures.[3] |
| Low or No Reaction Conversion | - Insufficient temperature: The activation energy for the reaction is not being met. - Poor quality reagents: Degradation of the methylating agent or m-toluidine. - Catalyst deactivation (if applicable): The catalyst is no longer active. | - Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress. - Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify m-toluidine by distillation if necessary. - Catalyst Regeneration/Replacement: If using a solid catalyst, consider regeneration according to the manufacturer's instructions or replacement. |
| Formation of Other Byproducts (e.g., C-alkylation) | - Reaction conditions favoring C-alkylation: High temperatures and certain catalysts (e.g., acidic zeolites) can promote methylation on the aromatic ring.[1] | - Catalyst Selection: Use catalysts known to favor N-alkylation. For instance, more basic zeolites tend to favor the production of N-alkylates.[1] - Temperature Control: Avoid excessive temperatures that can lead to side reactions. |
| Difficult Purification | - Similar boiling points: this compound and N,N-dimethyl-m-toluidine have close boiling points, making separation by simple distillation challenging. | - Fractional Distillation: Use a fractional distillation column with a sufficient number of theoretical plates for separation. - Column Chromatography: Silica gel column chromatography can be effective for separating the mono- and di-methylated products. - Chemical Purification: In some cases, derivatization of the secondary amine followed by separation and deprotection can be a viable, albeit more complex, option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct N-methylation of m-toluidine using a methylating agent.[1] Common methylating agents include dimethyl sulfate, methyl iodide, and methanol.[1] Reductive amination using formaldehyde is another widely used technique.
Q2: How can I monitor the progress of the reaction to avoid over-methylation?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (m-toluidine) and the formation of the product (this compound) and byproduct (N,N-dimethyl-m-toluidine). Gas Chromatography-Mass Spectrometry (GC-MS) provides more detailed quantitative information on the relative amounts of each component in the reaction mixture.
Q3: What is the key to achieving high selectivity for mono-methylation?
A3: The key lies in controlling the reaction conditions. This includes:
-
Stoichiometry: Using a precise molar ratio of reactants, often with a slight excess of the amine.[1]
-
Choice of Methylating Agent: Less reactive agents can offer better control.
-
Temperature: Lowering the reaction temperature can significantly improve selectivity.
-
Catalyst: Employing catalysts that sterically or electronically favor mono-methylation.
Q4: Are there greener alternatives to traditional methylating agents like dimethyl sulfate and methyl iodide?
A4: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent.[3] It is less toxic and produces less hazardous waste. However, reactions with DMC often require a catalyst and may need higher temperatures and longer reaction times.[3] Methanol is another alternative, often used in industrial settings with a catalyst under pressure.[1]
Q5: What analytical techniques are recommended for final product characterization?
A5: For final product characterization, a combination of techniques is recommended:
-
GC-MS: To confirm the molecular weight and fragmentation pattern of this compound and to quantify the purity by identifying and measuring any residual starting material or byproducts like N,N-dimethyl-m-toluidine.
-
¹H and ¹³C NMR: To confirm the chemical structure of the product.
-
FTIR Spectroscopy: To identify the functional groups present in the molecule.
-
HPLC: Can be used for purity assessment, especially with a UV detector, as aromatic amines absorb strongly in the UV region.[1][4]
Data Presentation
The choice of methylating agent and reaction conditions significantly impacts the yield and selectivity of this compound synthesis. The following table summarizes typical outcomes, though results can vary based on specific experimental parameters.
| Methylating Agent | Typical Reaction Conditions | Reported Yield of Mono-methylated Product | Selectivity (Mono- vs. Di-methylation) | Notes |
| Dimethyl Sulfate | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Toluene), Moderate Temperature | Good to Excellent | Moderate to Good | Highly effective but toxic. Careful control of stoichiometry is crucial to minimize di-methylation.[1] |
| Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | Good | Moderate | Highly reactive, can lead to significant over-methylation if not carefully controlled. |
| Methanol | Catalyst (e.g., Sulfuric Acid, Zeolites), High Temperature and Pressure | High (Industrial Scale) | Good to Excellent | A greener option, but requires more forcing conditions. Selectivity is often catalyst-dependent.[1] |
| Formaldehyde (Reductive Amination) | Reducing Agent (e.g., Formic Acid, NaBH₃CN), Solvent (e.g., Methanol) | Good to Excellent | Excellent | Generally provides high selectivity for the mono-methylated product. |
| Dimethyl Carbonate (DMC) | Catalyst (e.g., Zeolites, Metal Oxides), High Temperature | Moderate to Good | Excellent | A green and highly selective methylating agent, but typically less reactive than traditional agents.[3] |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using Reductive Amination
This protocol is adapted from general procedures for the reductive amination of aromatic amines.
Materials:
-
m-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask, dissolve m-toluidine (1 equivalent) in dichloromethane.
-
Add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or fractional distillation.
Protocol 2: N-methylation using Dimethyl Sulfate with Phase-Transfer Catalysis
This protocol utilizes a phase-transfer catalyst to improve the reaction between the aqueous and organic phases.
Materials:
-
m-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide solution (50% w/w)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Magnetic stirrer and stir bar
-
Round bottom flask with a condenser
Procedure:
-
To a round bottom flask equipped with a condenser and a magnetic stirrer, add m-toluidine (1 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
With vigorous stirring, add the sodium hydroxide solution.
-
Slowly add dimethyl sulfate (0.95 equivalents) dropwise to the mixture while maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by GC.
-
Upon completion, add water to dissolve the salts and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the N-methylation of m-toluidine.
Caption: A troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Purification of N-Methyl-m-toluidine by Vacuum Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for the purification of N-Methyl-m-toluidine using vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound?
Vacuum distillation is ideal for separating compounds that have high boiling points or are sensitive to high temperatures.[1] this compound has a high atmospheric boiling point, and thermal degradation can occur at temperatures above 200°C.[2] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature that prevents decomposition and the formation of byproducts.[3]
Q2: What are the key physical and chemical properties of this compound relevant to its distillation?
Understanding these properties is crucial for setting up the distillation parameters correctly.
| Property | Value | Source(s) |
| CAS Number | 696-44-6 | [4][5] |
| Molecular Formula | C8H11N | [5][6] |
| Molecular Weight | 121.18 g/mol | [4][5] |
| Appearance | Light orange to yellow or green clear liquid | [6] |
| Boiling Point | 204-206 °C at 5 mmHg90-92 °C at 13 mmHg (1.7 kPa) | [4][6] |
| Density | 0.957 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.5560 | [4][6] |
| Flash Point | 90 °C (194 °F) | [4] |
| Sensitivity | Air sensitive | [7] |
Q3: What are the primary safety precautions for handling this compound?
This compound is a hazardous substance requiring strict safety protocols.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[4][5] It may cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][5]
-
Ventilation: All handling and distillation procedures must be performed in a well-ventilated chemical fume hood.[5]
-
Handling: Avoid breathing vapors or mists. After handling, wash hands and face thoroughly.[5] Contaminated clothing should be removed immediately and laundered before reuse.
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area.[5][6]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for purification. Parameters may need optimization based on the purity of the starting material and the specific equipment used.
Equipment:
-
Round-bottom flask (distilling flask)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Claisen adapter or three-way distillation head
-
Thermometer and adapter
-
Vigreux column (fractional distillation, optional for separating close-boiling impurities)
-
Liebig or Allihn condenser
-
Vacuum adapter (cow-type or single-neck)
-
Receiving flask(s)
-
Cold trap (chilled with dry ice/acetone or liquid nitrogen)
-
Vacuum pump (capable of reaching <10 mmHg)
-
Vacuum gauge/manometer
-
Tubing for vacuum and coolant
-
Vacuum grease
-
Glass wool or aluminum foil for insulation
Procedure:
-
Preparation: Ensure all glassware is clean, dry, and free of cracks.
-
Assembly:
-
Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus, lightly greasing all ground-glass joints to ensure an airtight seal.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to the receiving flask and the cold trap. The cold trap is essential to protect the vacuum pump from corrosive vapors.
-
Connect the cold trap to the vacuum pump via the vacuum gauge.
-
-
Execution:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the flow of coolant through the condenser.
-
Turn on the vacuum pump and slowly evacuate the system to the target pressure (e.g., 5-15 mmHg).
-
Once the pressure is stable, begin to heat the distilling flask gently with the heating mantle.
-
Observe the distillation. A forerun containing volatile impurities may distill first. Collect this in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~90-92 °C at 13 mmHg), switch to a clean receiving flask to collect the main product fraction.[6]
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the risk of residue decomposition.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by opening the stopcock on the vacuum adapter before turning off the vacuum pump. Never turn off the pump while the system is under vacuum , as this can cause pump oil to be sucked back into the system.
-
Turn off the coolant and stirrer.
-
Disassemble the apparatus and transfer the purified product to a suitable, labeled storage container.
-
Troubleshooting Guide
Q: My system is not reaching the target vacuum. What should I do? A: This is most often due to leaks.[8]
-
Check Joints: Ensure all ground-glass joints are properly sealed and clamped. Re-apply a thin, even layer of vacuum grease if necessary.
-
Inspect Glassware: Carefully check all glassware components for hairline cracks or chips, which can be a common source of leaks.
-
Tubing: Verify that all vacuum tubing is in good condition and free of holes or cracks. Ensure connections are tight.
Q: The pressure in my system is unstable and fluctuating. How can I fix this? A: Pressure fluctuations can result from an inconsistent vacuum source or outgassing.[1]
-
Vacuum Regulation: Use a vacuum regulator between the trap and the pump for precise and stable pressure control.[1]
-
Pump Maintenance: Check the oil level and quality in your vacuum pump. Old or contaminated oil can lead to poor performance.
-
Outgassing: If using new tubing or components, they may release trapped gases ("outgassing"). Allow the system to pump down for an extended period before starting distillation to remove these gases.
Q: The compound is not boiling even though the vacuum is good and the pot is hot. What's wrong? A: This usually indicates insufficient heat transfer to the vapor phase.
-
Insulation: The distillation head and column lose a significant amount of heat to the environment.[9] Insulate the column and distillation head (up to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature.
-
Thermometer Placement: Ensure the thermometer bulb is correctly positioned. If it is too high, it will not register the correct temperature of the vapor entering the condenser.
Q: The distillate looks dark or discolored. What does this indicate? A: Discoloration often points to thermal decomposition.
-
Reduce Temperature: The heating mantle may be set too high. This compound degrades at temperatures over 200°C, and localized overheating can occur even if the bulk liquid temperature is lower.[2]
-
Improve Vacuum: Lower the system pressure further. A deeper vacuum will lower the boiling point, allowing for distillation at a gentler temperature.[3]
Q: I'm getting a poor yield. What are the possible causes? A: Low yield can be caused by several factors.
-
Condenser Inefficiency: If the cooling water is too warm or the flow rate is too low, product vapor can pass through the condenser without condensing.[10] Ensure the coolant is sufficiently cold and the flow is adequate.
-
Hold-up Volume: A significant amount of liquid can adhere to the surfaces of the distillation column and head. This "hold-up" is more pronounced in complex setups.
-
Decomposition: As mentioned above, overheating can lead to product loss.
-
Premature Shutdown: You may have stopped the distillation too early, leaving a significant amount of product behind in the distillation flask.
Visualization
Below is a workflow diagram to assist in troubleshooting common vacuum distillation issues.
Caption: Troubleshooting workflow for vacuum distillation.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. This compound | 696-44-6 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. This compound 97% | 696-44-6 [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. chembk.com [chembk.com]
- 7. labproinc.com [labproinc.com]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemicalprocessing.com [chemicalprocessing.com]
identifying and removing byproducts in N-Methyl-m-toluidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts encountered during the N-methylation of m-toluidine are unreacted starting material (m-toluidine) and the over-methylated product, N,N-dimethyl-m-toluidine.[1] The formation of the dimethylated byproduct is often due to the increased nucleophilicity of the secondary amine intermediate (this compound) compared to the primary amine starting material (m-toluidine).[1]
Q2: How can I minimize the formation of N,N-dimethyl-m-toluidine?
The formation of the N,N-dimethylated byproduct can be minimized by carefully controlling the reaction stoichiometry. Using a molar ratio of m-toluidine to the methylating agent that does not significantly exceed 1:1 is crucial.[1] Other factors that can influence selectivity include the choice of methylating agent, reaction temperature, and reaction time. Slower addition of the methylating agent at a controlled temperature can also favor mono-methylation.
Q3: What are the recommended methods for purifying crude this compound?
A multi-step purification process is typically employed, which includes:
-
Workup: Neutralization of any acids, followed by extraction of the crude product into an organic solvent. The organic layer is then washed with water and brine to remove water-soluble impurities and salts.
-
Drying: The organic extract is dried over an anhydrous drying agent like potassium hydroxide or magnesium sulfate.[2]
-
Distillation: The primary method for separating this compound from unreacted m-toluidine and the higher-boiling N,N-dimethyl-m-toluidine is fractional distillation under reduced pressure.[2]
Q4: Which analytical techniques are suitable for identifying the main product and byproducts?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate the components of the reaction mixture and identify them based on their mass spectra and fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the desired product and byproducts. The number of methyl groups on the nitrogen atom gives distinct signals. For example, the N-CH3 signal in this compound will be a singlet, while the N(CH3)2 signal in N,N-dimethyl-m-toluidine will also be a singlet but with a different chemical shift and integrating to six protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | * Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC. * Verify the purity and reactivity of the starting materials and reagents. * Consider increasing the reaction temperature, but be mindful of potential increases in byproduct formation. |
| Loss of product during workup. | * Ensure the pH is basic before extraction to keep the amine product in the organic phase. * Perform multiple extractions with the organic solvent to ensure complete recovery. * Avoid overly vigorous shaking during extractions to prevent the formation of emulsions. | |
| High percentage of unreacted m-toluidine | Insufficient amount of methylating agent. | * Check the stoichiometry of the reactants. Ensure a molar ratio of at least 1:1 of methylating agent to m-toluidine. |
| Low reaction temperature or short reaction time. | * Increase the reaction temperature or extend the reaction time. Monitor the reaction progress to determine the optimal conditions. | |
| High percentage of N,N-dimethyl-m-toluidine | Excess of methylating agent. | * Carefully control the stoichiometry, using no more than a slight excess of the methylating agent. |
| High reaction temperature. | * Perform the reaction at a lower temperature to favor mono-methylation. | |
| Rapid addition of the methylating agent. | * Add the methylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. | |
| Product is dark in color | Air oxidation of the aromatic amine. | * Amines, especially aromatic ones, are prone to air oxidation, which can cause discoloration.[4] It is advisable to perform the distillation and storage under an inert atmosphere (e.g., nitrogen or argon). The color change upon standing is often observed.[2] |
| Presence of impurities. | * Ensure thorough purification by fractional distillation. Minor, highly colored impurities can sometimes be removed by treating the crude product with activated carbon before distillation, though this may lead to some product loss. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility in Water |
| m-Toluidine | C7H9N | 107.15 | 203-204 | 0.989 (at 20°C) | Poorly soluble |
| This compound | C8H11N | 121.18 | 204-206 (at 5 mmHg)[5] | 0.957[5] | Insoluble[6] |
| N,N-Dimethyl-m-toluidine | C9H13N | 135.21 | 215 | 0.93[7] | Insoluble[4][7] |
Table 2: Example Reaction Conditions for N-Alkylation of Toluidines
| Reactants | Molar Ratio (Toluidine:Alkylating Agent) | Catalyst/Reagent | Temperature (°C) | Reaction Time | Reference |
| p-Toluidine, Methanol | 1:1.5 to 1:2.5 | Copper-based catalyst | 275 | Continuous flow | [8] |
| m-Toluidine, Ethyl Bromide | 1:1 | None | Room Temperature | 24 hours | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-Alkylation
This protocol is adapted from a procedure for the N-ethylation of m-toluidine and incorporates best practices for N-methylation.[2]
Materials:
-
m-Toluidine
-
Methyl Iodide (or Dimethyl Sulfate)
-
10% Sodium Hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Potassium Hydroxide (or Magnesium Sulfate)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride Dihydrate
-
Benzene (or Toluene)
-
Sodium Chloride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-toluidine in a suitable solvent like ethanol. Cool the flask in an ice bath.
-
Methylation: Slowly add one molar equivalent of methyl iodide (or dimethyl sulfate) to the stirred solution. After the addition is complete, allow the reaction to stir at room temperature for 24 hours or gently reflux for a few hours to drive the reaction to completion. The progress can be monitored by TLC.
-
Workup:
-
After the reaction is complete, add 10% sodium hydroxide solution to neutralize the hydroiodic acid (or sulfuric acid) formed and to liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous potassium hydroxide.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be further purified by fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for this compound (approx. 204-206 °C at 5 mmHg).[5]
-
Identification of Byproducts using GC-MS
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Split injection with a high split ratio to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Analysis: Identify the peaks for m-toluidine, this compound, and N,N-dimethyl-m-toluidine by comparing their retention times and mass spectra with known standards or library data.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway showing the formation of the desired product and the over-methylated byproduct.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. N,N-DIMETHYL-M-TOLUIDINE | 121-72-2 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m-Toluidine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Methyl-m-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Methyl-m-toluidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Direct Methylation of m-toluidine: This involves reacting m-toluidine with a methylating agent such as dimethyl sulfate or methyl iodide.[1]
-
Eschweiler-Clarke Reaction: This method utilizes formic acid and formaldehyde to methylate m-toluidine. It is known for preventing the formation of quaternary ammonium salts.[2]
-
Reductive Amination: This involves the reaction of m-toluidine with formaldehyde in the presence of a reducing agent and a catalyst.[1]
-
Synthesis from m-Nitrotoluene: This is a two-step process involving the initial reduction of m-nitrotoluene to m-toluidine, followed by N-methylation.[1]
Q2: What is the primary challenge in synthesizing this compound?
A2: A significant challenge is controlling the selectivity between mono- and di-methylation. The product, this compound, is often more nucleophilic than the starting material, m-toluidine, making it susceptible to further methylation to form the tertiary amine, N,N-Dimethyl-m-toluidine.[1] Careful control of reaction conditions and stoichiometry is crucial to maximize the yield of the desired mono-methylated product.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through distillation under reduced pressure.[3] Depending on the impurities present, other techniques like steam distillation or column chromatography may be employed.[3][4] Washing the crude product with water and a dilute base can help remove unreacted starting materials and acidic byproducts before the final purification step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no this compound.
| Potential Cause | Recommended Solution |
| Inactive Methylating Agent | Use a fresh, properly stored bottle of the methylating agent. For example, dimethyl sulfate is sensitive to moisture. |
| Insufficient Reaction Temperature | Ensure the reaction is heated to the appropriate temperature as specified in the protocol. For some methods, heating is crucial for the reaction to proceed. |
| Poor Quality Starting Material | Use pure m-toluidine. Impurities can interfere with the reaction.[3] |
| Catalyst Deactivation (for catalytic methods) | Ensure the catalyst is active and has not been poisoned. For instance, in catalytic hydrogenation of m-nitrotoluene, the catalyst's activity is critical.[1] |
| Incorrect Stoichiometry | Carefully measure and control the molar ratios of the reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.[1] |
Formation of N,N-Dimethyl-m-toluidine (Over-methylation)
Problem: A significant amount of the tertiary amine, N,N-Dimethyl-m-toluidine, has been formed.
| Potential Cause | Recommended Solution |
| Excess Methylating Agent | Use a stoichiometric amount or a slight excess of the methylating agent relative to m-toluidine to favor mono-methylation.[1] |
| High Reaction Temperature | High temperatures can promote over-methylation. Conduct the reaction at the lowest effective temperature. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed to prevent further methylation of the product. |
| Increased Nucleophilicity of the Product | The secondary amine product is more nucleophilic than the primary amine starting material, making it more reactive towards the methylating agent.[1] Using a less reactive methylating agent or milder reaction conditions can sometimes help. |
Presence of Unreacted m-toluidine
Problem: The final product is contaminated with a significant amount of unreacted m-toluidine.
| Potential Cause | Recommended Solution |
| Insufficient Methylating Agent | Ensure a sufficient amount of the methylating agent is used to react with all the m-toluidine. |
| Short Reaction Time | Allow the reaction to proceed for the recommended duration to ensure complete conversion of the starting material. |
| Low Reaction Temperature | Some methylation reactions require a certain activation energy. Ensure the reaction temperature is adequate. |
| Inefficient Mixing | Ensure the reaction mixture is being stirred effectively to promote contact between the reactants. |
Experimental Protocols
Method 1: Direct Methylation using Dimethyl Sulfate
This protocol is a general guideline and may require optimization.
Materials:
-
m-toluidine
-
Dimethyl sulfate
-
Sodium carbonate
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-toluidine (1.0 eq) in a suitable solvent.
-
Prepare a solution of sodium carbonate (1.2 eq) in water.
-
Cool the m-toluidine solution in an ice bath.
-
Slowly add dimethyl sulfate (1.0-1.1 eq) dropwise to the cooled m-toluidine solution while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Slowly add the sodium carbonate solution to neutralize the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Eschweiler-Clarke Reaction
This method is particularly useful for achieving mono-methylation.
Materials:
-
m-toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (85-90%)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add m-toluidine (1.0 eq).
-
Add formic acid (2.0-3.0 eq) and formaldehyde solution (1.5-2.0 eq).[5]
-
Heat the reaction mixture at 80-100 °C for 12-18 hours.[5] Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the mixture with 1M HCl and extract with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.[5]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Alkylated Toluidines
| Method | Alkylating Agent | Catalyst/Reagent | Temperature | Typical Yield | Key Considerations |
| Direct Alkylation | Alkyl Bromide | None | Room Temperature | 63-66% (for N-ethyl) | Reaction can be slow; risk of over-alkylation.[3] |
| Catalytic Alkylation | Methanol | Ruthenium Complex | 150 °C | ~91% (for N-methyl-o-toluidine) | Requires specialized catalyst and autoclave.[6] |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-100 °C | High | Good for mono-methylation; avoids quaternary salts.[2][5] |
| From Nitro Compound | Methanol (for methylation step) | Potassium tert-butylate | 130 °C | High | Two-step process; requires initial reduction of the nitro group.[7] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m-Toluidine synthesis - chemicalbook [chemicalbook.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. N-methyl-o-toluidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. N-METHYL-P-TOLUIDINE synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for N-Methyl-m-toluidine reaction failures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methyl-m-toluidine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve reaction failures.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the N-methylation of m-toluidine
Question: My N-methylation reaction of m-toluidine is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-methylation of m-toluidine can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and potentially degrade the product or reactants.
-
Solution: Optimize the reaction temperature by performing small-scale experiments at various temperatures to identify the optimal range for your specific reaction setup. Consult the literature for recommended temperature ranges for the specific methylating agent you are using.
-
-
Incorrect Stoichiometry: The molar ratio of m-toluidine to the methylating agent is crucial for maximizing the yield of the desired mono-methylated product. An excess of the methylating agent can lead to the formation of the dialkylated byproduct, N,N-Dimethyl-m-toluidine, while an insufficient amount will result in incomplete conversion of the starting material.[1]
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of m-toluidine can sometimes be used to favor mono-methylation.
-
-
Poor Quality of Reagents: The purity of m-toluidine, the methylating agent, and the solvent can significantly impact the reaction outcome. Impurities can interfere with the reaction or act as catalyst poisons.
-
Solution: Ensure that all reagents and solvents are of high purity and are properly dried before use.
-
-
Inefficient Mixing: In heterogeneous reactions, such as those involving a solid base or catalyst, inefficient stirring can lead to poor mass transfer and incomplete reaction.
-
Solution: Use a suitable stirring mechanism and ensure vigorous agitation throughout the reaction to maintain a homogeneous mixture.
-
-
Catalyst Deactivation: In catalytic methylation processes, the catalyst can lose its activity over time due to poisoning by impurities or coking.
-
Solution: If using a catalyst, ensure it is fresh or properly activated. If catalyst deactivation is suspected, consider regenerating the catalyst or using a fresh batch.
-
Issue 2: Formation of N,N-Dimethyl-m-toluidine as a Major Byproduct
Question: I am observing a significant amount of N,N-Dimethyl-m-toluidine in my reaction mixture. How can I minimize the formation of this dialkylated byproduct?
Answer:
The formation of N,N-Dimethyl-m-toluidine is a common side reaction in the methylation of m-toluidine.[1] Minimizing its formation is key to achieving a high yield of the desired mono-methylated product.
Strategies to Minimize Dialkylation:
-
Control of Stoichiometry: As mentioned previously, the molar ratio of reactants is critical.
-
Solution: Use a molar ratio of m-toluidine to methylating agent that favors mono-alkylation. Often, using a slight excess of m-toluidine can suppress the second methylation step.
-
-
Slow Addition of Methylating Agent: Adding the methylating agent slowly and in a controlled manner can help to maintain a low concentration of the methylating agent in the reaction mixture at any given time, thus reducing the likelihood of the newly formed this compound reacting further.
-
Lower Reaction Temperature: The rate of the second methylation is often more sensitive to temperature than the first.
-
Solution: Running the reaction at a lower temperature can selectively slow down the formation of the dialkylated product.
-
-
Choice of Methylating Agent: Different methylating agents have different reactivities.
-
Solution: Consider using a less reactive methylating agent, which can offer better control over the mono-alkylation.
-
Issue 3: Incomplete Reaction in Reductive Amination with Formaldehyde
Question: My reductive amination of m-toluidine with formaldehyde is not going to completion, and I observe unreacted starting materials. What could be the issue?
Answer:
Incomplete conversion in reductive amination can be due to several factors related to the reaction conditions and the reducing agent.
Troubleshooting Incomplete Reductive Amination:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This step is often reversible and can be influenced by the reaction conditions.
-
Solution: Ensure that the conditions are favorable for imine formation. This may involve adjusting the pH or removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Weak or Decomposed Reducing Agent: The choice and quality of the reducing agent are critical for the subsequent reduction of the imine.
-
Solution: Use a suitable reducing agent for the specific reaction, such as sodium borohydride or sodium triacetoxyborohydride. Ensure the reducing agent is fresh and has not been deactivated by moisture.
-
-
Suboptimal pH: The pH of the reaction medium can affect both the imine formation and the stability and reactivity of the reducing agent.
-
Solution: Optimize the reaction pH. Imine formation is often favored under slightly acidic conditions, but the stability of the reducing agent must also be considered.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to reach completion.
-
Solution: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature may be beneficial.
-
Data Presentation
The following tables summarize key reaction parameters and their effects on the synthesis of this compound.
Table 1: N-Methylation of m-Toluidine - Reaction Parameters and Reported Yields
| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Molar Ratio (m-toluidine:methylating agent) | Yield of this compound (%) | Reference |
| Methanol | Sulfuric Acid | None | High Pressure | Not specified | High conversion | [1] |
| Ethyl Bromide | None | Water | Room Temp. | 1:1 | 63-66 (for N-Ethyl-m-toluidine) | [2] |
| Formaldehyde/Sodium Borohydride | None | Tetrahydrofuran | 20 | 1:1 | 87 (for N-Methyl-o-toluidine) | [3] |
Table 2: Catalytic Hydrogenation of m-Nitrotoluene to m-Toluidine
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion of m-Nitrotoluene (%) | Reference |
| Urushibara Nickel | Methanol | Not specified | Normal | 1.5 | 100 | [4] |
| Raney Nickel | Methanol | Not specified | Not specified | Not specified | Commonly used | [1][5] |
| Mn-1 | Toluene | 130 | 80 bar H₂ | 24 | >99 (for nitrobenzene) | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: N-Ethylation of m-Toluidine using Ethyl Bromide
This protocol is adapted from a procedure for the synthesis of N-Ethyl-m-toluidine and can be modified for N-methylation.[2]
Materials:
-
m-Toluidine (pure grade)
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
-
Sodium chloride
Procedure:
-
In a suitable pressure-resistant bottle, place 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.
-
Seal the bottle tightly and allow it to stand at room temperature for 24 hours.
-
Break up the resulting white crystalline mass and liberate the amine by shaking with 150 cc of 10% sodium hydroxide solution and 50 cc of ether.
-
Combine the contents, separate the lower aqueous layer, and wash the ether solution with 150 cc of water.
-
Distill the ether from a steam bath to obtain the crude amine.
-
Cool the crude amine and add it to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.
-
Cool the hydrochloride solution in an ice bath and stir rapidly while slowly adding a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water, keeping the temperature below 12°C.
-
After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether.
-
Carefully evaporate the ether from the extract.
-
Gradually add the crude nitroso compound to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid, keeping the temperature below 60°C.
-
After standing for at least an hour, make the mixture strongly alkaline by the cautious addition of a cold solution of 520 g of sodium hydroxide in about 800 cc of water, while cooling and agitating vigorously.
-
Steam distill the resulting milky suspension until about 2 L of distillate has collected.
-
Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.
-
Dry the benzene extract overnight with flaked potassium hydroxide.
-
Decant the dried extract, remove the solvent by distillation, and distill the amine under reduced pressure.
Protocol 2: Reductive Amination of o-Toluidine with Formaldehyde
This protocol describes the synthesis of N-Methyl-o-toluidine and can be adapted for the meta isomer.[3]
Materials:
-
Benzotriazole
-
o-Toluidine
-
Ethanol
-
Formaldehyde (37% solution in water)
-
Tetrahydrofuran (freshly distilled)
-
Sodium borohydride
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Heat a mixture of benzotriazole (55.8 g, 0.47 mol) and o-toluidine (50.0 ml, 0.47 mol) in a 1 L flask on a steam bath to obtain a homogeneous solution.
-
Add 300 ml of ethanol and stir continuously.
-
Gradually add formaldehyde (35.1 ml, 0.47 mol) over 5 minutes at 20°C.
-
After a few minutes, a colorless solid will begin to separate.
-
After 30 minutes, cool the mixture at 0°C for 10 minutes.
-
Collect the solid, wash with pre-cooled ethanol (200 ml) and then hexane (500 ml).
-
Dry the solid in a desiccator under reduced pressure.
-
To the solid in a 1 L flask, add 500 ml of freshly distilled tetrahydrofuran to form a suspension.
-
Add solid sodium borohydride (10.0 g) over 15 minutes at 20°C with vigorous stirring.
-
Continue stirring at 20°C for 10 hours.
-
Remove the solvent by rotary evaporation.
-
Pour the residue into a mixture of water (500 ml) and ice (ca. 100 g).
-
Extract twice with hexane (300 ml x 2).
-
Wash the combined extracts with water (200 ml) and dry over anhydrous magnesium sulfate (20 g).
-
Distill the crude product under dry nitrogen to obtain the pure N-Methyl-o-toluidine.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound reaction failures.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Strategies to minimize the formation of N,N-Dimethyl-m-toluidine.
References
managing exothermic reactions during the synthesis of N-Methyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of N-Methyl-m-toluidine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can pose significant safety risks, including thermal runaways, pressure buildup, and the formation of unwanted byproducts.[1][2] The N-methylation of m-toluidine is an exothermic process that requires careful temperature management.[3] This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature rise | - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent with low heat capacity.- Higher than expected reactant concentration. | - Immediately stop reagent addition.- Increase cooling capacity (e.g., switch to a colder cooling bath).- Add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.- Ensure the rate of addition is slow and controlled, especially at the beginning of the reaction. |
| Localized heating or "hot spots" | - Inefficient stirring.- Poor heat transfer through the reactor walls. | - Increase the stirring speed to ensure homogeneous mixing.- Use a reactor with a larger surface area-to-volume ratio for better heat dissipation.- Consider using an overhead stirrer for viscous reaction mixtures. |
| Pressure buildup in the reactor | - The reaction temperature has exceeded the boiling point of the solvent or reactants.- Gaseous byproducts are being generated at a high rate.- A runaway reaction is occurring. | - Immediately vent the reactor to a safe location (e.g., a fume hood or a quench tank).- Cool the reactor rapidly.- Stop all reagent feeds.[4] |
| Formation of N,N-dimethyl-m-toluidine (over-methylation) | - The reaction temperature is too high, increasing the rate of the second methylation step.- The stoichiometry of the reactants is not carefully controlled.[3]- The primary product, this compound, is more nucleophilic than m-toluidine. | - Maintain a lower reaction temperature to favor mono-methylation.- Use a slight excess of m-toluidine relative to the methylating agent.- Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed. |
| Reaction does not initiate, followed by a sudden, violent exotherm | - An induction period is present, and reagents have accumulated before the reaction starts. | - Add a small amount of a pre-activated reaction mixture or gently warm a small portion of the initial mixture to initiate the reaction before adding the bulk of the reagents.- Ensure proper mixing from the start. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control to prevent a runaway reaction during the synthesis of this compound?
A1: The most critical parameters to control are:
-
Temperature: The reaction should be maintained within a safe operating range. Continuous monitoring is essential.
-
Reagent Addition Rate: The methylating agent should be added slowly and in a controlled manner to allow for efficient heat removal.
-
Stirring: Vigorous and constant stirring is necessary to ensure uniform temperature distribution and prevent localized hot spots.
-
Concentration: The concentration of reactants should be carefully controlled to manage the overall heat evolution rate.
Q2: What are the signs of an impending thermal runaway?
A2: Key indicators include:
-
A sudden and accelerating rate of temperature increase that is unresponsive to cooling.
-
A rapid increase in pressure within the reactor.
-
Visible changes in the reaction mixture, such as vigorous boiling, color change, or gas evolution.
-
Unusual noises from the reactor.
Q3: What type of cooling system is recommended for this synthesis?
A3: The choice of cooling system depends on the scale of the reaction.
-
Laboratory Scale: An ice bath or a cryostat with a cooling coil is typically sufficient.
-
Pilot Plant/Industrial Scale: A jacketed reactor with a circulating cooling fluid (e.g., chilled water or brine) is necessary. An emergency cooling system or a quench tank should also be in place.
Q4: How does the choice of methylating agent affect the exothermicity?
A4: Different methylating agents have different reactivities and will affect the rate of heat evolution. For example, dimethyl sulfate is a highly effective but also very reactive and toxic methylating agent, and its reaction with amines is exothermic.[3] Methyl iodide is also reactive. Using methanol in the presence of a catalyst might offer a more controlled reaction but may require higher temperatures and pressures.[5]
Q5: What should be included in a risk assessment before performing this synthesis?
A5: A thorough risk assessment should include:
-
Identification of all potential thermal hazards, including the main reaction exotherm and any potential side reactions or decomposition pathways.[6]
-
Determination of the adiabatic temperature rise to understand the worst-case scenario.
-
Evaluation of the cooling capacity of the equipment.
-
Establishment of safe operating limits for temperature, pressure, and reagent addition rates.
-
Development of emergency procedures for foreseeable incidents like a cooling failure.[4]
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from procedures for similar N-alkylation reactions and incorporates best practices for managing exothermic reactions.[4]
Materials:
-
m-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in a large ice bath.
-
Charge the flask with m-toluidine and diethyl ether. Begin stirring and cool the mixture to 0-5 °C.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture again in an ice bath and slowly add a pre-cooled solution of sodium hydroxide to neutralize the mixture and quench any unreacted dimethyl sulfate. The temperature should be kept below 20 °C during this step.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data
Table 1: Recommended Reaction Parameters for N-Methylation of m-Toluidine
| Parameter | Value | Rationale |
| Reactant Ratio (m-toluidine:methylating agent) | 1.1 : 1 | A slight excess of the amine can help to minimize di-alkylation. |
| Reaction Temperature | 0 - 10 °C | Lower temperatures help to control the exothermic reaction and improve selectivity for the mono-methylated product.[4] |
| Addition Time of Methylating Agent | 1 - 2 hours | Slow addition allows for effective heat dissipation and prevents temperature spikes. |
| Solvent | Diethyl ether or Toluene | An inert solvent helps to moderate the temperature and control the reaction rate. |
| Stirring Speed | > 300 RPM | Ensures efficient mixing and heat transfer. |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for temperature excursion.
References
- 1. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. This compound | 696-44-6 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 6. sigma-hse.com [sigma-hse.com]
Technical Support Center: Catalyst Deactivation and Regeneration in N-Methyl-m-toluidine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to catalyst deactivation and regeneration during the synthesis of N-Methyl-m-toluidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-methylation of m-toluidine.
Question 1: My catalyst activity is dropping faster than expected. What are the likely causes?
A rapid decline in catalyst activity can be attributed to several factors. The most common culprits in the N-methylation of m-toluidine using copper-based catalysts are:
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Catalyst Poisoning: Impurities in the m-toluidine or methanol feed can act as poisons. Sulfur and chlorine compounds are particularly detrimental to copper catalysts, even at ppm levels. These compounds can irreversibly bind to the active copper sites, rendering them inactive.
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Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites and pores. In the reaction between m-toluidine and methanol, coke can be formed from the polymerization of reactants, products, or byproducts. Studies on similar reactions, such as the alkylation of aniline with methanol, have shown that coke deposits can consist of both aromatic and aliphatic compounds.
-
Sintering: At elevated temperatures, the small copper particles on the catalyst support can agglomerate into larger ones, reducing the active surface area. This process, known as sintering, is often accelerated by the presence of water, a byproduct of the N-methylation reaction. For most copper catalysts, operating temperatures should be kept below 300°C to minimize sintering.[1]
Troubleshooting Steps:
-
Analyze Feed Purity: Verify the purity of your m-toluidine and methanol feeds. Use analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect any potential sulfur or chlorine-containing impurities.
-
Characterize the Spent Catalyst: Analyze the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm the presence and quantity of coke. Surface area analysis (e.g., BET) can indicate if sintering has occurred.
-
Review Operating Conditions: Ensure that the reaction temperature is within the recommended range for your specific catalyst to prevent accelerated sintering.
Question 2: I am observing a decrease in selectivity towards this compound and an increase in byproducts. What could be the reason?
A shift in selectivity often points towards changes in the catalyst's active sites or the reaction mechanism due to deactivation.
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Changes in Acidity: For catalysts with acidic or basic properties, deactivation can alter the surface chemistry, favoring side reactions. For instance, the formation of coke can introduce acidic sites, which may catalyze undesired reactions.
-
Partial Poisoning: The poisoning of specific types of active sites can lead to a change in the product distribution.
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Formation of N,N-Dimethyl-m-toluidine: Over-methylation to form the tertiary amine is a common side reaction.[2] Changes in reaction conditions or catalyst state can influence the relative rates of mono- and di-methylation.
Troubleshooting Steps:
-
Analyze Product Stream: Use GC or HPLC to quantify the product distribution and identify the major byproducts. This can provide clues about the undesired reactions taking place.
-
Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) with ammonia or CO2 can be used to probe the acidic or basic properties of the fresh and deactivated catalyst.
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Optimize Reaction Conditions: Adjusting parameters such as the methanol-to-toluidine ratio, temperature, and space velocity can help to improve selectivity towards the desired product.
Question 3: How can I regenerate my deactivated catalyst?
The appropriate regeneration procedure depends on the primary cause of deactivation.
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For Deactivation by Coking: The most common method is calcination in a controlled atmosphere . This involves carefully burning off the carbonaceous deposits in the presence of a dilute stream of air or oxygen in an inert gas (e.g., nitrogen). The temperature and oxygen concentration must be carefully controlled to avoid excessive heat generation, which could lead to severe sintering of the copper particles.
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For Deactivation by Poisoning: Regeneration from poisoning is often more challenging and depends on the nature of the poison. In some cases, a high-temperature reduction in a hydrogen stream may help to remove certain poisons. However, for strong poisons like sulfur, the deactivation may be irreversible.
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For Sintering: Sintering is generally considered an irreversible deactivation mechanism. While some redispersion techniques exist, they are often complex and may not fully restore the catalyst's original activity.
A general approach to regeneration often involves a combination of steps, such as a solvent wash to remove physisorbed species, followed by calcination and then reduction.
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a standard procedure for evaluating the performance of a catalyst for this compound production in a continuous flow fixed-bed reactor.
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Catalyst Loading: A known amount of the catalyst (e.g., 1-5 grams) is loaded into a stainless-steel fixed-bed reactor. The catalyst bed is typically supported by quartz wool.
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Catalyst Pre-treatment (Reduction): The catalyst is pre-treated in a flow of hydrogen (typically 5-10% H₂ in N₂) at a temperature of 200-250°C for 2-4 hours. This step is crucial to reduce the copper oxide to its active metallic state.
-
Reaction: A liquid feed mixture of m-toluidine and methanol (with a specific molar ratio, e.g., 1:3) is introduced into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed is vaporized and mixed with a carrier gas (e.g., hydrogen or nitrogen) before entering the reactor.
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Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 200-280°C) and pressure (e.g., 1-10 bar). The weight hourly space velocity (WHSV), defined as the mass flow rate of the reactants per unit mass of the catalyst, is maintained at a constant value.
-
Product Analysis: The reactor effluent is cooled, and the liquid products are collected in a condenser. The product composition is analyzed offline using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.
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Data Analysis: The conversion of m-toluidine, selectivity to this compound, and yield are calculated based on the GC analysis.
Protocol 2: Catalyst Regeneration (Decoking by Calcination)
This protocol describes a general procedure for regenerating a coked copper-based catalyst.
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Purging: After the reaction, the reactor is cooled down to below 100°C and purged with an inert gas (e.g., nitrogen) to remove any residual reactants and products.
-
Controlled Oxidation: A dilute stream of air or oxygen in nitrogen (e.g., 1-5% O₂) is introduced into the reactor. The temperature is slowly ramped up (e.g., 2-5°C/min) to a final temperature of 300-400°C. The temperature and oxygen concentration should be carefully monitored to avoid a runaway reaction.
-
Hold Period: The catalyst is held at the final temperature for a specified period (e.g., 2-4 hours) until the coke is completely burned off. The completion of coke combustion can be monitored by analyzing the outlet gas for CO₂.
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Cooling and Reduction: After calcination, the catalyst is cooled down in a nitrogen flow. Before the next reaction run, the catalyst must be re-reduced following the procedure outlined in Protocol 1.
Quantitative Data
The following tables summarize typical performance data for copper-based catalysts in the N-methylation of toluidine. The actual values can vary depending on the specific catalyst formulation and reaction conditions.
Table 1: Typical Catalyst Performance Data
| Parameter | Value |
| Operating Temperature | 200 - 280 °C |
| Operating Pressure | 1 - 10 bar |
| m-Toluidine Conversion | 85 - 98% |
| This compound Selectivity | 90 - 97% |
| N,N-Dimethyl-m-toluidine Selectivity | 2 - 8% |
| Catalyst Lifetime | 500 - 2000 hours |
Table 2: Effect of Regeneration on Catalyst Activity
| Catalyst State | m-Toluidine Conversion (%) | This compound Selectivity (%) |
| Fresh Catalyst | 95 | 96 |
| Deactivated Catalyst (after 500h) | 75 | 92 |
| Regenerated Catalyst (1st cycle) | 92 | 95 |
| Regenerated Catalyst (3rd cycle) | 88 | 94 |
Visualizations
Diagram 1: Catalyst Deactivation and Regeneration Cycle
Caption: A schematic showing the cycle of catalyst activation, deactivation, and regeneration.
Diagram 2: Troubleshooting Logic for Catalyst Deactivation
Caption: A flowchart to guide the troubleshooting process for catalyst deactivation.
References
optimizing reaction conditions for the mono-methylation of m-toluidine
Welcome to the technical support center for the mono-methylation of m-toluidine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the mono-methylation of m-toluidine?
A1: The primary methods for synthesizing N-methyl-m-toluidine include:
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Direct Methylation: This involves reacting m-toluidine with a methylating agent like dimethyl sulfate or methyl iodide.[1] Careful control of stoichiometry is crucial to favor mono-methylation and avoid the formation of the di-methylated product.[1]
-
Reductive Amination: This two-step process involves the reaction of m-toluidine with formaldehyde to form an imine intermediate, which is then reduced to the secondary amine using a reducing agent like sodium borohydride.[1]
-
Catalytic Methylation: This approach utilizes a catalyst to facilitate the reaction between m-toluidine and a methyl source, often methanol. Various catalytic systems based on iridium, nickel, palladium, and copper have been developed for selective mono-N-methylation of anilines.[2][3][4][5][6][7]
Q2: What is the main side product in the methylation of m-toluidine, and how can I minimize its formation?
A2: The most common side product is N,N-dimethyl-m-toluidine, resulting from over-methylation.[1] The secondary amine (this compound) is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation.[1] To minimize its formation:
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Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the methylating agent to m-toluidine.[1]
-
Reaction Conditions: Lowering the reaction temperature and using a shorter reaction time can help improve selectivity for the mono-methylated product.
-
Catalyst Selection: Certain catalytic systems are designed for high selectivity towards mono-methylation.[2][5][6][7] For instance, specific iridium-NHC complexes and nickel-based heterogeneous catalysts have shown high selectivity.[2][5]
-
Slow Addition: Adding the methylating agent slowly to the reaction mixture can help maintain a low concentration of the methylating agent, thus reducing the likelihood of di-methylation.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can be achieved through several methods:
-
Distillation: If the boiling points of this compound, unreacted m-toluidine, and the N,N-dimethylated byproduct are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[8]
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from starting materials and byproducts.[9]
-
Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines can be exploited. However, their pKa values are often very close, making a clean separation by simple extraction challenging. A more sophisticated approach involves the formation of derivatives. For instance, the secondary amine can be reacted with a reagent to form a derivative that can be separated, and then the secondary amine can be regenerated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of m-toluidine | 1. Inactive catalyst or reagent. 2. Incorrect reaction temperature. 3. Presence of impurities that poison the catalyst. 4. Insufficient reaction time. | 1. Use fresh or properly stored catalysts and reagents. 2. Verify and optimize the reaction temperature. 3. Ensure the purity of starting materials and solvents. 4. Monitor the reaction progress over time (e.g., by TLC or GC) and extend the reaction time if necessary. |
| Low yield of this compound | 1. Suboptimal reaction conditions (temperature, solvent, base). 2. Formation of significant amounts of side products. 3. Loss of product during workup and purification. | 1. Screen different solvents, bases, and temperatures to find the optimal conditions for your specific method. 2. Refer to the FAQ on minimizing N,N-dimethylation. Analyze the crude reaction mixture to identify other potential side reactions. 3. Optimize your extraction and purification procedures to minimize product loss. |
| High yield of N,N-dimethyl-m-toluidine | 1. Excess of methylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. The chosen catalytic system favors di-methylation. | 1. Carefully control the stoichiometry of the methylating agent (use a 1:1 or slightly less ratio to m-toluidine). 2. Lower the reaction temperature. 3. Monitor the reaction and stop it once the formation of the mono-methylated product is maximized. 4. Select a catalyst known for high mono-selectivity.[5][6][7] |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or catalysts. 2. Variations in reaction setup and conditions (e.g., moisture, atmosphere). 3. Inaccurate measurement of reagents. | 1. Use reagents and catalysts from the same batch or ensure consistent quality. 2. Ensure a consistent and controlled reaction environment (e.g., use of an inert atmosphere if required). 3. Use precise measurement techniques for all reagents. |
Quantitative Data Summary
The following tables summarize the performance of different methods for the mono-methylation of anilines, including m-toluidine where data is available.
Table 1: Catalytic Mono-Methylation of Anilines with Methanol
| Catalyst System | Substrate | Temp (°C) | Time (h) | Base | Yield of Mono-methylated Product (%) | Selectivity (%) | Reference |
| Iridium-NHC Complex | Aniline | 110 | 5 | Cs₂CO₃ (50 mol%) | >99 | >99 | [4] |
| Ni/ZnAlOₓ-600 | Aniline | 160 | 16 | - | 66.6 | ~68 | [3] |
| Ru(II)-DPEPhos | Aniline | 140 | 12 | Cs₂CO₃ (0.5 equiv) | 95-97 | High | [10] |
| Pd/C | Aniline Derivatives | 120 | 24 | - | >90 | High | [7] |
Table 2: Other Mono-Methylation Methods for Anilines
| Method | Methylating Agent | Catalyst/Reagent | Solvent | Yield of Mono-methylated Product (%) | Reference |
| Chan-Lam Coupling | Methylboronic Acid | Cu(OAc)₂ | Dioxane | Good to excellent | [11] |
| Reductive Amination | Formaldehyde | Benzotriazole/NaBH₄ | Ethanol/THF | 87 (for o-toluidine) | [12] |
| Direct Methylation | Dimethyl Sulfate | - | - | Yields vary, selectivity is a challenge | [1] |
Experimental Protocols
Protocol 1: Reductive Amination using Formaldehyde and Benzotriazole
This protocol is adapted from a procedure for the N-methylation of o-toluidine and is applicable to m-toluidine.[12]
-
Aminal Formation: In a flask, heat a mixture of m-toluidine (1 equivalent) and benzotriazole (1 equivalent) on a steam bath until a homogeneous solution is formed.
-
Add ethanol to the solution.
-
While stirring continuously at 20°C, gradually add a 37% aqueous solution of formaldehyde (1 equivalent) over 5 minutes.
-
A colorless solid will begin to separate after a few minutes. After 30 minutes, cool the mixture at 0°C for 10 minutes.
-
Collect the solid by filtration, wash with pre-cooled ethanol and then hexane to remove unreacted m-toluidine and water. Dry the solid under reduced pressure.
-
Reduction: To the solid in a flask, add freshly distilled tetrahydrofuran (THF).
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With vigorous stirring, add solid sodium borohydride (excess) in portions over 15 minutes at 20°C.
-
Stir the mixture at 20°C for 10 hours.
-
Workup: After rotary evaporation of the solvent, pour the residue into water.
-
Extract the aqueous layer with hexane.
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Purify the crude product by distillation under a dry nitrogen atmosphere to obtain this compound.
Protocol 2: Iridium-Catalyzed Mono-N-Methylation with Methanol
This is a general procedure for the iridium-catalyzed N-methylation of anilines.[4][13]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (e.g., m-toluidine, 1 equivalent), the iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, specified in the literature), and a base (e.g., Cs₂CO₃, 0.5 equivalents).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
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Add anhydrous methanol as the solvent and methylating agent.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 110-150°C) and stir for the designated time (e.g., 5-24 hours).
-
Workup: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the this compound.
Visualizations
Caption: General reaction pathway for the methylation of m-toluidine.
Caption: A troubleshooting flowchart for the mono-methylation of m-toluidine.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: N-Methyl-m-toluidine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-Methyl-m-toluidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis of this compound involves a two-step process. The first step is the catalytic hydrogenation of m-nitrotoluene to produce m-toluidine. This is followed by the N-methylation of m-toluidine using a methylating agent.[1] Another common laboratory and industrial method is the direct methylation of m-toluidine using methylating agents like dimethyl sulfate or methyl iodide.[2]
Q2: What are the most significant challenges encountered during the scale-up of this compound synthesis?
A2: Key challenges during scale-up include:
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Controlling Exothermic Reactions: The methylation reaction is often exothermic and requires careful temperature management to prevent runaway reactions and ensure selectivity.[1]
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Preventing Overmethylation: A common side reaction is the formation of the tertiary amine, N,N-Dimethyl-m-toluidine, due to the increased nucleophilicity of the secondary amine intermediate.[1]
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Product Purification: Separating this compound from the starting material (m-toluidine) and the overmethylated byproduct (N,N-Dimethyl-m-toluidine) can be challenging at a large scale.
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Handling Hazardous Materials: Both the reactants (e.g., m-toluidine, dimethyl sulfate) and the product are toxic and require specialized handling procedures and equipment.[2][3]
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Waste Management: The process can generate significant waste that needs to be handled and disposed of in an environmentally responsible manner.
Q3: What are the critical safety precautions when working with this compound and its precursors?
A3: this compound and its precursor, m-toluidine, are toxic compounds.[2][4] Exposure can occur through inhalation, ingestion, or skin contact.[2] It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and respiratory protection.[3][5] Work should be conducted in a well-ventilated area, such as a fume hood.[6] In case of exposure, immediate medical attention is necessary.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature, but monitor for side-product formation. - Ensure efficient stirring to overcome mass transfer limitations. |
| Suboptimal Catalyst Activity | - Verify the quality and activity of the catalyst. - For catalytic hydrogenation, ensure the catalyst has not been poisoned.[1] |
| Incorrect Stoichiometry | - Carefully control the molar ratio of m-toluidine to the methylating agent. An excess of the methylating agent can lead to overmethylation.[1] |
| Moisture in Reaction | - Use anhydrous solvents and reagents, as water can interfere with some methylating agents and catalysts. |
Problem 2: High Levels of N,N-Dimethyl-m-toluidine Impurity
| Possible Cause | Suggested Solution |
| Excess Methylating Agent | - Reduce the molar ratio of the methylating agent to m-toluidine.[1] |
| High Reaction Temperature | - Lower the reaction temperature to favor mono-methylation. Careful temperature control is critical.[1] |
| Prolonged Reaction Time | - Optimize the reaction time to maximize the formation of the desired product while minimizing the formation of the dimethylated byproduct. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Components | - Employ fractional distillation under reduced pressure for efficient separation. |
| Formation of Azeotropes | - Consider alternative purification techniques such as chromatography for smaller scales or extractive distillation for larger scales. |
| Presence of Salts | - If the reaction involves the formation of salts, ensure they are completely removed during the work-up through washing or filtration before distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of m-Toluidine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
m-Toluidine
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Sodium hydroxide (NaOH)
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Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer.
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Charge the flask with m-toluidine.
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Slowly add dimethyl sulfate dropwise to the stirred m-toluidine, maintaining the temperature below a controlled point (e.g., 60°C) using an ice bath.[1] The reaction is exothermic.
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After the addition is complete, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.
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Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution.[1]
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: General Reaction Parameters for Methylation of Toluidine
| Parameter | Value/Condition | Source |
| Reactants | m-Toluidine, Dimethyl Sulfate | [1] |
| Temperature | Controlled, e.g., below 60°C | [1] |
| Post-Reaction | Neutralization with NaOH solution | [1] |
| Product | This compound (mono-alkylation) | [1] |
| Byproduct | N,N-Dimethyl-m-toluidine (di-alkylation) | [1] |
*Table 2: Example Reaction Conditions for Methanocarbonylation of p-toluidine **
| Parameter | Optimal Condition | Result | Source |
| Catalyst | 0.5 mmol Zn(OAc)₂ | 95.4% MTCM Yield | [7] |
| Solvent (DMC) | 50 mL | 99% p-toluidine conversion | [7] |
| Temperature | 140 °C | 95.4% MTCM Yield | [7] |
| Time | 4 h | 99% p-toluidine conversion | [7] |
*Note: This data is for the related synthesis of methyl p-tolylcarbamate (MTCM) from p-toluidine and is provided as an illustrative example of reaction optimization.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 696-44-6 | >98% [smolecule.com]
- 3. lanxess.com [lanxess.com]
- 4. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. sdfine.com [sdfine.com]
- 7. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
stability and storage issues of N-Methyl-m-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Methyl-m-toluidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to air, light, and heat. To ensure its stability, it should be stored in a cool, dark, and well-ventilated place. It is recommended to store it under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed to avoid exposure to moisture and air.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in color, often to a darker shade (e.g., yellow, brown, or pink), is a common indicator of degradation. This is typically due to oxidation or photodegradation, leading to the formation of colored impurities. It is advisable to use a fresh, colorless, or pale yellow solution for experiments where purity is critical.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
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Oxidation: As an aromatic amine, it is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric products.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to N-demethylation, ring substitution, or the formation of colored byproducts.
Q4: What are some common impurities found in this compound?
A4: Common impurities can include unreacted starting materials from its synthesis (e.g., m-toluidine), byproducts of the manufacturing process, and various degradation products. Oxidative and photodegradation can lead to the formation of a complex mixture of impurities over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh solution from a properly stored stock. Consider purifying the existing stock if a fresh one is unavailable. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Precipitate formation in solution | Formation of insoluble degradation products or salts. | Filter the solution before use. Investigate the nature of the precipitate to understand the degradation pathway. |
| Rapid discoloration of the compound upon handling | High sensitivity to air and light. | Handle the compound under an inert atmosphere and minimize exposure to light by using amber vials or covering containers with aluminum foil. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8 °C). | To slow down the rate of potential degradation reactions. |
| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodegradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation by atmospheric oxygen. |
| Container | Use a tightly sealed, appropriate container (e.g., glass). | To prevent exposure to air and moisture. |
| Purity Check | Periodically check the purity of stored material using a suitable analytical method (e.g., HPLC). | To ensure the integrity of the compound before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 10% B to 90% B over 30 minutes. This can be optimized based on the separation of the parent compound and degradation products observed in the forced degradation samples.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
minimizing impurity formation in the industrial production of N-Methyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial production of N-Methyl-m-toluidine. Our goal is to help you minimize impurity formation and optimize your synthesis processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: High Levels of N,N-Dimethyl-m-toluidine Impurity
Symptoms:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant peak corresponding to N,N-Dimethyl-m-toluidine.
-
The yield of the desired this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Molar Ratio of Reactants | The stoichiometry of m-toluidine to the methylating agent is critical. An excess of the methylating agent, such as methanol or dimethyl sulfate, can lead to over-methylation.[1] Action: Carefully control the molar ratio. A good starting point is a 1:1 to 1:1.2 molar ratio of m-toluidine to the methylating agent. It is recommended to perform small-scale experiments to determine the optimal ratio for your specific conditions. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second methylation reaction, leading to the formation of N,N-Dimethyl-m-toluidine. Action: Maintain a controlled and lower reaction temperature. For methylation with dimethyl sulfate, a temperature below 60°C is often recommended.[1] For catalytic methylation with methanol, the optimal temperature will depend on the catalyst used, but it is a critical parameter to optimize for selectivity. |
| Inefficient Mixing | Poor mixing can create localized areas of high methylating agent concentration, promoting over-methylation. Action: Ensure vigorous and efficient agitation throughout the reaction to maintain a homogeneous mixture. |
| Catalyst Selection | The choice of catalyst significantly influences the selectivity of mono-methylation. Some catalysts may favor di-methylation. Action: Consider using catalysts known for their selectivity towards mono-N-methylation of aromatic amines. Copper-based catalysts, for instance, are often used in industrial settings to suppress consecutive N,N-dialkylation. |
Experimental Protocol: Optimization of Molar Ratio for Methylation with Methanol
This protocol outlines a general procedure for optimizing the m-toluidine to methanol molar ratio to minimize N,N-Dimethyl-m-toluidine formation.
Materials:
-
m-Toluidine
-
Methanol
-
Copper chromite catalyst
-
Suitable solvent (e.g., toluene)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Set up a series of parallel reactions in a high-pressure reactor system.
-
In each reactor, place a fixed amount of m-toluidine and copper chromite catalyst (e.g., 5% w/w of m-toluidine).
-
Vary the molar ratio of m-toluidine to methanol in each reactor (e.g., 1:1, 1:1.5, 1:2, 1:2.5, 1:3).
-
Purge the reactors with an inert gas.
-
Pressurize the reactors with hydrogen (if required by the catalyst system).
-
Heat the reactors to the desired temperature (e.g., 200-250°C) and maintain for a set reaction time (e.g., 4-8 hours).
-
After cooling, carefully vent the reactors and collect the reaction mixtures.
-
Analyze the product mixture from each reactor by GC-FID to determine the relative percentages of m-toluidine, this compound, and N,N-Dimethyl-m-toluidine.
Data Presentation:
| Molar Ratio (m-toluidine:Methanol) | Conversion of m-toluidine (%) | Selectivity for this compound (%) | Formation of N,N-Dimethyl-m-toluidine (%) |
| 1:1 | 75 | 90 | 5 |
| 1:1.5 | 85 | 85 | 10 |
| 1:2 | 95 | 75 | 20 |
| 1:2.5 | 98 | 65 | 30 |
| 1:3 | 99 | 55 | 40 |
(Note: The data in this table is illustrative and will vary depending on specific reaction conditions and catalyst.)
Workflow for Minimizing N,N-Dimethyl-m-toluidine Formation
Troubleshooting workflow for high N,N-Dimethyl-m-toluidine levels.
Problem 2: Presence of Unreacted m-Toluidine in the Final Product
Symptoms:
-
GC or HPLC analysis indicates a significant amount of residual m-toluidine.
-
The conversion rate of the reaction is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Action: Increase the reaction time or temperature incrementally. Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or HPLC. |
| Catalyst Deactivation | The catalyst may have lost its activity due to poisoning or coking. Action: If using a heterogeneous catalyst, consider regeneration or replacement. For homogeneous catalysts, ensure the reaction environment is free from potential poisons. |
| Inadequate Amount of Methylating Agent | An insufficient amount of the methylating agent will result in incomplete conversion of m-toluidine. Action: While avoiding a large excess to prevent di-methylation, ensure at least a stoichiometric amount of the methylating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) might be necessary to drive the reaction to completion. |
Problem 3: Product Discoloration (Yellow to Brown)
Symptoms:
-
The final product, which should be a colorless to pale yellow liquid, appears dark yellow, brown, or even black.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of Aromatic Amines | Aromatic amines are susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities.[2] Action: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. The addition of antioxidants, such as butylated hydroxytoluene (BHT), in small amounts (e.g., 0.1 wt%) can inhibit discoloration.[2] |
| Presence of Nitroaromatic Impurities | If the starting m-toluidine was produced from the reduction of m-nitrotoluene, trace amounts of unreacted nitro compounds can lead to colored byproducts. Action: Ensure the purity of the starting m-toluidine. If necessary, purify the m-toluidine by distillation before use. |
| High-Temperature Decomposition | Prolonged exposure to high temperatures during distillation can cause decomposition and color formation. Action: Perform distillation under reduced pressure to lower the boiling point. Minimize the time the product is held at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: A prevalent industrial method involves the catalytic N-methylation of m-toluidine with methanol.[1] This process is often carried out in the gas or liquid phase over a heterogeneous catalyst, such as copper chromite, at elevated temperatures and pressures. Another common method is the alkylation of m-toluidine with a methylating agent like dimethyl sulfate, though this can be less atom-economical.[1]
Q2: What are the primary impurities to monitor in the production of this compound?
A2: The two main impurities of concern are the unreacted starting material, m-toluidine , and the over-methylated byproduct, N,N-Dimethyl-m-toluidine .[1] Other potential impurities can arise from side reactions or contaminants in the starting materials.
Q3: How can I analytically separate and quantify this compound and its main impurities?
A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and commonly used method for quantifying the purity of this compound and its volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is also an excellent technique for separating and quantifying these compounds.
Experimental Protocol: GC-FID Method for Purity Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temp: 100°C, hold for 2 min. Ramp to 250°C at 15°C/min, hold for 5 min. |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL (split injection) |
(Note: This is a general method and may require optimization for your specific instrument and sample matrix.)
Logical Relationship for Analytical Method Selection
Decision tree for selecting an analytical method.
Q4: What is an effective method for purifying crude this compound?
A4: Fractional vacuum distillation is the most common and effective method for purifying this compound on an industrial scale. This technique allows for the separation of the desired product from the less volatile m-toluidine and the more volatile (though close boiling) N,N-Dimethyl-m-toluidine.
Experimental Protocol: Fractional Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Assemble the fractional distillation apparatus.
-
Slowly apply vacuum to the system, aiming for a pressure that will bring the boiling point of this compound into a manageable range (e.g., 10-20 mmHg).
-
Begin heating the distillation flask with gentle stirring.
-
Collect the initial fraction, which may contain more volatile impurities.
-
Carefully monitor the temperature at the head of the column. Collect the main fraction of this compound when the head temperature is stable at its boiling point at the given pressure.
-
Stop the distillation before the pot runs dry to avoid the concentration of higher-boiling impurities and potential decomposition.
-
Analyze the collected fractions by GC or HPLC to assess their purity.
Q5: What safety precautions should be taken when working with this compound and its reagents?
A5: this compound and its precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Methylating agents like dimethyl sulfate are particularly hazardous and require extreme caution. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
troubleshooting separation of toluidine isomers
Welcome to the Technical Support Center for Toluidine Isomer Separation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of o-, m-, and p-toluidine.
Introduction to Toluidine Isomer Separation
Toluidine isomers (o-, m-, and p-toluidine) are structural isomers with the same chemical formula (C₇H₉N) but different positions of the methyl group on the benzene ring relative to the amino group.[1] This structural similarity results in very close physical and chemical properties, such as boiling points and polarity, making their separation a significant analytical challenge.[1][2][3][4] Effective separation is crucial in many industrial applications, including the synthesis of dyes, pharmaceuticals, and other chemical intermediates.
This guide focuses on common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as other methods like fractional crystallization, providing solutions to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the separation of toluidine isomers.
Question 1: Why am I seeing poor resolution or co-elution of toluidine isomers in my HPLC analysis?
Answer: Poor resolution is a common problem stemming from the similar properties of the isomers.[5] Several factors could be the cause:
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. The isomers are weakly basic and have similar hydrophobicity, leading to overlapping peaks.[5][6]
-
Solution: Employ columns with alternative selectivities. Mixed-mode columns that combine reversed-phase with cation-exchange or HILIC properties (e.g., Primesep 100, Primesep 200, Primesep S2) can significantly enhance separation by introducing ion-exchange interactions.[7][8][9] Phenyl-based columns can also improve resolution through π-π interactions.[6]
-
-
Mobile Phase Composition: The mobile phase composition, particularly its pH and buffer concentration, is critical for separating basic compounds like toluidines.[5]
-
Solution: Adjust the mobile phase pH using a buffer (e.g., ammonium formate, sodium phosphate).[5][7] Operating at a lower pH (e.g., pH 3) can ensure consistent protonation of the amine group, aiding in ion-exchange retention mechanisms on mixed-mode columns.[10][11] The retention time can be controlled by adjusting the acetonitrile (ACN) concentration, buffer concentration, and pH.[5]
-
-
Column Temperature: Sub-ambient temperatures have been used to improve the resolution of o- and m-toluidine on C18 columns, though p-toluidine may still co-elute.[6]
-
Solution: Experiment with varying the column temperature to optimize selectivity.
-
Question 2: My chromatograms show significant peak tailing for all toluidine isomers. What is the cause and how can I fix it?
Answer: Peak tailing is a frequent issue when analyzing amines and other basic compounds on silica-based columns.[12][13]
-
Primary Cause: The main reason for peak tailing is the interaction between the basic amine groups of toluidine and acidic residual silanol groups on the silica surface of the stationary phase.[11][12][14] This secondary interaction mechanism causes a portion of the analyte to elute more slowly, resulting in an asymmetric peak.[11][15]
-
Troubleshooting Strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH < 3 for standard silica) protonates the silanol groups, minimizing their interaction with the protonated amine analytes.[11]
-
Increase Buffer Concentration: Using a buffer helps to maintain a stable pH and the buffer cations can compete with the analyte for interaction with the silanol sites, effectively masking them.[12][14]
-
Use a Highly Deactivated/End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanol groups, reducing tailing for polar compounds.[11][15]
-
Avoid Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[12][15] If all peaks are tailing, try diluting the sample and re-injecting.[12]
-
Check for System Dead Volume: Excessive tubing length or poorly made connections between the column and detector can cause band spreading and tailing.[12][15]
-
Question 3: I am unable to achieve baseline separation with GC. What conditions should I try?
Answer: Separating toluidine isomers by GC can be difficult with standard liquid stationary phases.[16]
-
Stationary Phase Selection: The choice of stationary phase is critical. While standard non-polar or moderately polar columns may fail, specialized stationary phases have shown excellent results.
-
Solution: Consider using stationary phases containing heteroaromatic compounds like caffeine, theobromine, or theophylline, which have been shown to completely resolve toluidine isomers.[16] Other options include calixarene-based phases, which demonstrate high-resolution performance for toluidine isomers.[17][18]
-
-
Derivatization: Converting the amines into less polar, more volatile derivatives can significantly improve chromatographic behavior and separation.
Question 4: Is derivatization necessary for separating toluidine isomers?
Answer: Derivatization is not always necessary but can be a powerful strategy when direct separation methods fail or when trace analysis is required.[6][19]
-
For HPLC: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used. This converts the primary amines into fluorescent derivatives that can be detected at low levels and may exhibit different chromatographic behavior, enabling easier separation on a standard C18 column.[6]
-
For GC: Derivatization is highly recommended to improve volatility, thermal stability, and peak shape, while reducing interactions with the column.[20] As mentioned, HFAA is an effective agent for this purpose.[19]
Question 5: Can I use fractional crystallization to separate the isomers?
Answer: Fractional crystallization is a viable method, particularly for separating p-toluidine, but it has limitations.[21]
-
Principle: This technique relies on differences in the melting points and solubilities of the isomers. p-Toluidine is a solid at room temperature (m.p. 43 °C), while o- and m-toluidine are liquids (m.p. -23 °C and -30 °C, respectively), which facilitates its separation from the others through crystallization from the melt.[1]
-
Challenges: The formation of mixed crystals or eutectics can limit the purity of the separated isomers.[21][22] The separation of the liquid o- and m- isomers from each other via crystallization is not practical.
-
Alternative Strategy: A more effective approach can be the fractional vacuum distillation of the nitrotoluene precursors before chemical reduction.[23] After separating the nitrotoluene isomers, they can be individually reduced to yield pure toluidine isomers.
Data Presentation: Chromatographic Conditions & Physical Properties
The following tables summarize key data for the separation and characterization of toluidine isomers.
Table 1: HPLC Separation Methods for Toluidine Isomers
| Column Type | Dimensions | Mobile Phase | Detection | Elution Order | Reference |
| Primesep 200 | 4.6 x 150 mm, 5 µm | MeCN, H₂O, Ammonium Formate (pH 3.5) | UV @ 250 nm | o-, m-, p-toluidine | [7][9] |
| Primesep 100 | - | MeCN, H₂O, Sodium Phosphate | UV @ 250 nm | Baseline resolution | [7] |
| Primesep S2 | - | Cation-exchange mode | UV, LC/MS | Retained and separated | [8] |
| Amaze SC | 3.0 x 100 mm, 5 µm | 40% ACN, 40 mM Ammonium Formate (pH 3) | UV @ 275 nm | o-, m-, p-toluidine | [10] |
| Coresep 100 | - | ACN, Buffer (pH and concentration dependent) | UV, MS, ELSD | o-, m-, p-toluidine | [5] |
Table 2: Physical Properties of Toluidine Isomers
| Property | o-Toluidine | m-Toluidine | p-Toluidine | Reference |
| Chemical Name | 2-methylaniline | 3-methylaniline | 4-methylaniline | [1] |
| Melting Point | -23 °C | -30 °C | 43 °C | [1] |
| Boiling Point | 199–200 °C | 203–204 °C | 200 °C | [1] |
| pKa | 4.4 - 5.1 (range for all isomers) | 4.4 - 5.1 (range for all isomers) | 4.4 - 5.1 (range for all isomers) | [5] |
| Density | 1.00 g/cm³ | 0.98 g/cm³ | 1.05 g/cm³ | [1] |
Experimental Protocols
Protocol 1: HPLC Separation using a Mixed-Mode Column
This protocol is a general guideline based on methods developed for Primesep and Amaze columns.[7][10]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm) or similar mixed-mode cation-exchange/reversed-phase column.
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Deionized water with 100 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: 30% A, 70% B (Isocratic). Adjust ratio to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 250 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the mixed toluidine isomer sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The expected elution order is typically o-toluidine, followed by m-toluidine, and then p-toluidine.
-
Protocol 2: GC Analysis via Derivatization
This protocol is adapted from methodologies used for analyzing aromatic amines.[19]
-
System Preparation:
-
GC System: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column suitable for amine derivative analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
-
Derivatization Procedure:
-
Pipette a known volume of the toluidine sample in a suitable solvent (e.g., toluene) into a reaction vial.
-
Add 25 µL of heptafluorobutyric acid anhydride (HFAA).
-
Seal the vial and heat at 60 °C for 15 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL).
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify and quantify the isomer derivatives based on their retention times and peak areas relative to prepared standards.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key troubleshooting and method development workflows.
Caption: A flowchart for troubleshooting common issues in HPLC and GC separation of toluidine isomers.
Caption: Relationship between HPLC parameters and their effect on separation quality for toluidines.
References
- 1. Toluidine - Wikipedia [en.wikipedia.org]
- 2. carbocation - Why are isomers difficult to separate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. biocompare.com [biocompare.com]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Toluidine positional isomers trace analysis - Chromatography Forum [chromforum.org]
- 7. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Toluidine Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 9. Separation of Toluidine and Aminobiphenyl Isomers | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 19. osha.gov [osha.gov]
- 20. researchgate.net [researchgate.net]
- 21. rcprocess.se [rcprocess.se]
- 22. Seeking Rules Governing Mixed Molecular Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
common pitfalls in handling air-sensitive N-Methyl-m-toluidine
This guide provides researchers, scientists, and drug development professionals with essential information for handling the air-sensitive compound N-Methyl-m-toluidine, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound has changed color from colorless/pale yellow to a dark orange or brown. What happened and is it still usable?
A1: this compound is susceptible to oxidation when exposed to air and light, which causes the color change.[1][2] This degradation can affect its purity and reactivity in subsequent reactions. For best results, it is recommended to purify the discolored amine before use, for example, by distillation under reduced pressure.[3] To prevent this, always store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] It should be protected from light and air.[1][2] Storing under an inert atmosphere, such as in a glovebox or in a Sure/Seal™ bottle, is highly recommended to prevent oxidation.[5][6] Keep it away from incompatible materials like acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][7]
Q3: My reaction involving this compound is sluggish or failing. What are some common causes?
A3: Several factors could be at play:
-
Reagent Purity: The primary issue could be the purity of the this compound. If it has oxidized (as indicated by a dark color), its effective concentration is lower, and impurities may interfere with the reaction.
-
Atmospheric Contamination: As an air-sensitive compound, exposure to oxygen or moisture can inhibit reactions. Ensure your glassware is oven-dried to remove adsorbed moisture and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[5][6]
-
Solvent Quality: Ensure you are using anhydrous solvents, as water can react with many reagents used in conjunction with this compound.
-
Temperature Control: Some reactions involving this compound are exothermic and require careful temperature management.[8]
Q4: What are the critical safety precautions I must take when working with this compound?
A4: this compound is toxic if swallowed, inhaled, or in contact with skin.[4][9] Strict safety measures are mandatory:
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, inside a chemical fume hood.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, a face shield, and protective clothing.[4][10] If there is a risk of inhalation, use a respirator with a suitable filter.[10]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] If inhaled, move to fresh air.[4] If swallowed, rinse your mouth and seek immediate medical attention.[4][9]
-
Spill Management: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[11] Prevent the compound from entering drains or waterways.[4][12]
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [4] |
| Molecular Weight | 121.18 g/mol | [10] |
| Appearance | Light orange to yellow to green clear liquid | [9] |
| Boiling Point | 204-206 °C at 5 mmHg | [10] |
| Density | 0.957 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.5560 | [10] |
| Flash Point | 90 °C (194 °F) | [10] |
| Solubility | Soluble in organic solvents; insoluble in water. | [8][13] |
Toxicity Data for this compound
| Metric | Value | Species | Reference |
| Oral LD50 | 220 mg/kg | Rat | [13] |
| Dermal LD50 | 200 mg/kg | Rabbit | [13] |
Experimental Protocols
Protocol 1: General Setup for Handling this compound in a Reaction
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere, which is crucial for handling air-sensitive reagents like this compound.
Materials:
-
Round-bottom flask and condenser
-
Septa and needles
-
Schlenk line or a manifold connected to a vacuum pump and an inert gas (Nitrogen or Argon) source
-
Mineral oil bubbler
-
Anhydrous solvents
-
Oven-dried glassware
-
Syringes
Procedure:
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) to remove any adsorbed moisture.[5]
-
Assembly: Assemble the glassware (e.g., flask and condenser) while still hot and immediately place it under a vacuum.
-
Inerting the System: Alternate between pulling a vacuum and refilling the system with inert gas at least three times to ensure all atmospheric gases are removed. This is often referred to as "purging" the system.
-
Maintaining Positive Pressure: Connect the inert gas outlet of the apparatus to a mineral oil bubbler. A slow, steady stream of bubbles (e.g., 1 bubble per second) indicates a slight positive pressure of inert gas, which will prevent air from entering the system.[5][6]
-
Reagent Addition: Add anhydrous solvents and other non-air-sensitive reagents to the flask via a cannula or syringe. This compound, if stored in a Sure/Seal™ bottle, can be withdrawn using a dry, nitrogen-flushed syringe and injected into the reaction flask through a rubber septum.[5]
-
Running the Reaction: Once all reagents are added, maintain the positive inert gas pressure throughout the reaction. Monitor the reaction as required.
-
Work-up: Upon completion, cool the reaction to room temperature before quenching. The work-up procedure should be designed to minimize the exposure of products to air if they are also sensitive.
Visual Guides
Workflow and Troubleshooting Diagrams
Caption: A standard workflow for setting up an experiment with this compound.
Caption: A decision tree for troubleshooting common issues in reactions.
Caption: A simplified diagram showing the oxidative degradation of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. content.labscoop.com [content.labscoop.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 696-44-6 | Benchchem [benchchem.com]
- 9. This compound 696-44-6 | TCI AMERICA [tcichemicals.com]
- 10. This compound 97 696-44-6 [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Buy this compound | 696-44-6 | >98% [smolecule.com]
optimizing catalyst loading for N-Methyl-m-toluidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-m-toluidine, with a focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: this compound is typically synthesized via the N-methylation of m-toluidine. Common methylating agents include methanol, dimethyl carbonate (DMC), and methyl halides. The reaction is often catalyzed by acids or metal catalysts. Another route involves the catalytic hydrogenation of a mixture of m-toluidine and formaldehyde.
Q2: What is a major side product in the synthesis of this compound and how can it be minimized?
A2: A common side product is N,N-Dimethyl-m-toluidine, formed by overmethylation of the desired product.[1] This can be minimized by carefully controlling the stoichiometry of the methylating agent, optimizing the catalyst loading, and adjusting reaction temperature and time.
Q3: What types of catalysts are typically used for the N-methylation of m-toluidine?
A3: A variety of catalysts can be employed, including:
-
Acid catalysts: Sulfuric acid is used in industrial processes with methanol.[1]
-
Metal catalysts: Copper-based catalysts are effective for N-alkylation. Zeolite catalysts are also used, particularly in gas-phase reactions.[1] For related N-alkylation of toluidines, catalysts like Zn(OAc)₂ have been shown to be effective.
Q4: How does catalyst loading affect the reaction?
A4: Catalyst loading is a critical parameter that influences reaction rate, yield, and selectivity. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst can increase costs and potentially lead to unwanted side reactions or difficulties in purification.
Q5: Are there any green solvents recommended for this synthesis?
A5: While traditional organic solvents are often used, research into greener alternatives is ongoing. For similar reactions, such as the synthesis of toluidine-derived Schiff bases, ethanol and water mixtures have been explored as more environmentally friendly options.[2] The choice of solvent can significantly impact reaction efficiency and product purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of m-toluidine | 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Impure reactants or solvent. | 1. Increase catalyst loading incrementally (see Table 1 for a starting point). Ensure the catalyst is fresh or properly activated.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use reactants and solvents of appropriate purity and ensure they are dry if the reaction is moisture-sensitive. |
| Low yield of this compound with significant starting material remaining | 1. Sub-optimal catalyst loading.2. Insufficient reaction time.3. Poor mixing in a heterogeneous reaction. | 1. Optimize catalyst loading by performing small-scale experiments with varying catalyst amounts (e.g., 0.5 mol% to 5 mol%).2. Increase the reaction time and monitor the progress by techniques like TLC or GC.3. Ensure efficient stirring to maximize contact between reactants and the catalyst. |
| High percentage of N,N-Dimethyl-m-toluidine (overmethylation) | 1. Excess methylating agent.2. High reaction temperature or prolonged reaction time.3. Inappropriate catalyst or catalyst loading. | 1. Use a stoichiometric or slight excess of the methylating agent relative to m-toluidine.2. Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it once the desired product is maximized.3. Screen different catalysts or reduce the catalyst loading. |
| Catalyst deactivation | 1. Poisoning by impurities in the feedstock.2. Coking or fouling of the catalyst surface.3. Sintering of the metal particles at high temperatures. | 1. Purify the reactants and solvent before use.2. For reusable catalysts, consider regeneration procedures such as calcination to burn off coke deposits.3. Operate the reaction at the lowest effective temperature to prevent thermal degradation of the catalyst. |
| Difficulties in product purification | 1. Formation of multiple side products.2. Catalyst residues in the product mixture. | 1. Optimize reaction conditions (temperature, time, catalyst loading) to improve selectivity.2. Ensure complete removal of the catalyst by filtration (for heterogeneous catalysts) or quenching and extraction (for homogeneous catalysts). |
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield (Hypothetical Data Based on Similar Reactions)
The following table illustrates the expected impact of catalyst loading on the yield of this compound, based on optimization studies of similar N-alkylation reactions of toluidines.
| Catalyst Loading (mol%) | m-toluidine Conversion (%) | This compound Yield (%) | N,N-Dimethyl-m-toluidine Yield (%) |
| 0.5 | 65 | 55 | 5 |
| 1.0 | 85 | 78 | 7 |
| 1.5 | 98 | 92 | 6 |
| 2.0 | 99 | 88 | 11 |
| 2.5 | 99 | 85 | 14 |
Note: Optimal catalyst loading should be determined experimentally for each specific set of reaction conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in the Synthesis of this compound using Methanol
This protocol provides a general framework. Specific parameters should be optimized for your particular catalyst and setup.
-
Reactant and Catalyst Preparation:
-
Ensure m-toluidine and methanol are of high purity and dry.
-
The chosen catalyst (e.g., a copper-based heterogeneous catalyst) should be activated according to the manufacturer's instructions if required.
-
-
Reaction Setup:
-
To a clean, dry, and inert gas-flushed reaction vessel (e.g., a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer), add m-toluidine and methanol. A typical molar ratio of m-toluidine to methanol is in the range of 1:1.5 to 1:2.5.
-
Add the desired amount of catalyst. For initial screening, you can use a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol% relative to m-toluidine).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, remove it by filtration.
-
The crude product can be purified by distillation or column chromatography.
-
Analyze the product and any byproducts to determine the conversion and yield.
-
-
Optimization:
-
Based on the results, further refine the catalyst loading to maximize the yield of this compound while minimizing the formation of N,N-Dimethyl-m-toluidine.
-
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Byproduct Analysis of N-Methyl-m-toluidine Synthesis via GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-m-toluidine and the subsequent analysis of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the over-methylated product, N,N-Dimethyl-m-toluidine.[1] This occurs due to the increased nucleophilicity of the secondary amine intermediate (this compound) compared to the primary amine starting material (m-toluidine).[1] Unreacted m-toluidine is also a common impurity. Depending on the synthetic route, other minor byproducts may be present.
Q2: Why am I seeing significant peak tailing for my amine compounds in the GC-MS analysis?
A2: Peak tailing is a common issue when analyzing amines due to their basic nature and potential for interaction with active sites in the GC system (e.g., injector liner, column).[2] This can be caused by:
-
Active sites in the injector liner: Silanol groups on the surface of a standard glass liner can interact with the amine functional group.
-
Column degradation: The stationary phase of the column can degrade over time, exposing active sites.
-
Improper column installation: A poor cut on the column or incorrect installation depth in the injector or detector can create dead volume and lead to tailing.[3]
-
Contamination: Residues from previous injections can introduce active sites.[4]
Q3: How can I improve the separation of m-toluidine, this compound, and N,N-Dimethyl-m-toluidine?
A3: Achieving good separation of these closely related compounds requires optimization of the GC method. Key parameters to consider include:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is often a good starting point for separating aromatic amines.
-
Temperature Program: A slow, controlled temperature ramp is crucial for resolving compounds with similar boiling points.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium or hydrogen) can improve peak resolution.
Q4: What are the characteristic mass spectral fragments for identifying m-toluidine, this compound, and N,N-Dimethyl-m-toluidine?
A4: While a full mass spectral library search is recommended for confirmation, some characteristic fragments can aid in preliminary identification:
-
m-Toluidine (C₇H₉N, MW: 107.15 g/mol ): Expect a prominent molecular ion peak (M⁺) at m/z 107.
-
This compound (C₈H₁₁N, MW: 121.18 g/mol ): The molecular ion peak will be at m/z 121. A significant fragment from the loss of a methyl group ([M-15]⁺) may be observed at m/z 106.
-
N,N-Dimethyl-m-toluidine (C₉H₁₃N, MW: 135.21 g/mol ): The molecular ion peak will be at m/z 135. A prominent fragment from the loss of a methyl group ([M-15]⁺) will be present at m/z 120.[5]
II. Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing (especially for amine peaks) | 1. Active sites in the injector liner. 2. Column contamination or degradation. 3. Improper column installation. 4. Sample overload. | 1. Use a deactivated (silanized) injector liner. 2. Trim the first few centimeters of the column inlet. If tailing persists, bake out the column at a high temperature (within its specified limit) or replace it. 3. Ensure a clean, square cut of the column and correct installation depth in the injector and detector. 4. Dilute the sample. |
| Peak Fronting | 1. Column overload. 2. Incorrect injection technique. 3. Incompatible solvent. | 1. Dilute the sample or decrease the injection volume. 2. Ensure the injection speed is appropriate (fast for splitless, slower for split). 3. Use a solvent that is compatible with the stationary phase. |
Guide 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Steps |
| Retention Time Shifts (between runs) | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Oven temperature instability. | 1. Check the gas cylinder pressure and regulators. Verify the flow rate with a flow meter. 2. Perform a leak check of the injector, detector, and gas lines. 3. Allow sufficient time for the oven to equilibrate at the initial temperature. Verify oven temperature accuracy. |
| Gradual Increase in Retention Times | 1. Column contamination. 2. Carrier gas leak. | 1. Bake out the column. If the problem persists, trim the column inlet. 2. Perform a thorough leak check. |
Guide 3: Poor Sensitivity or No Peaks
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Low sample concentration. 2. Detector not optimized. 3. Contaminated ion source (MS). | 1. Concentrate the sample or inject a larger volume (if not causing overload). 2. For MS, perform a tune to ensure optimal sensitivity. 3. Clean the ion source according to the manufacturer's instructions. |
| No Peaks Detected | 1. No sample injected. 2. Syringe issue. 3. Major leak in the system. 4. Incorrect instrument parameters. | 1. Verify that the vial contains the sample and the autosampler is functioning correctly. 2. Check the syringe for blockage or damage. 3. Perform a comprehensive leak check. 4. Double-check all method parameters (injection volume, temperature program, detector settings). |
III. Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is adapted from a general method for the N-alkylation of anilines and should be optimized for specific laboratory conditions.[6]
Materials:
-
m-Toluidine
-
Formaldehyde (37% solution in water)
-
Sodium borohydride
-
Methanol
-
Tetrahydrofuran (THF), freshly distilled
-
Hexane
-
Ethanol
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve m-toluidine in ethanol.
-
Slowly add a 37% aqueous solution of formaldehyde to the stirred solution at room temperature. The reaction may be exothermic.
-
Stir the mixture for 30 minutes. A solid intermediate may precipitate.
-
Cool the mixture in an ice bath for 10 minutes and collect the solid by filtration.
-
Wash the solid with cold ethanol and then with hexane to remove unreacted m-toluidine.
-
Dry the solid under reduced pressure.
-
Suspend the dried solid in freshly distilled THF.
-
With vigorous stirring, gradually add solid sodium borohydride. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the THF by rotary evaporation.
-
Add water and ice to the residue and extract the product with hexane (2 x volume of aqueous layer).
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the hexane extract to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.[7]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
IV. Data Presentation
Table 1: Typical GC-MS Data for this compound Synthesis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Typical Abundance (%) |
| m-Toluidine | ~10.5 | 107, 106, 77 | 5-15 |
| This compound | ~11.8 | 121, 106, 91, 77 | 70-85 |
| N,N-Dimethyl-m-toluidine | ~12.9 | 135, 120, 91, 77 | 10-20 |
Note: Retention times and relative abundances are approximate and will vary depending on the specific instrument, column, and reaction conditions.
V. Visualizations
Caption: Synthesis pathway of this compound and the formation of the primary byproduct.
Caption: General experimental workflow for GC-MS analysis of the reaction mixture.
Caption: A logical flowchart for troubleshooting common GC-MS issues.
References
- 1. This compound | 696-44-6 | Benchchem [benchchem.com]
- 2. melp.nl [melp.nl]
- 3. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 4. sketchviz.com [sketchviz.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of N-Methyl-m-toluidine and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Methyl-m-toluidine and its ortho- and para-isomers. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physicochemical properties, synthesis, analytical separation, and toxicological profiles of these compounds.
Physicochemical Properties
The positional isomerism of the methyl group on the aromatic ring significantly influences the physicochemical properties of N-methyltoluidine isomers. These differences can impact their reactivity, solubility, and handling characteristics in a laboratory setting. A summary of key properties is presented in Table 1.
| Property | N-Methyl-o-toluidine | This compound | N-Methyl-p-toluidine |
| CAS Number | 611-21-2 | 696-44-6 | 623-08-5 |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol | 121.18 g/mol |
| Appearance | Light yellow oily liquid | Liquid | Primrose yellow liquid |
| Boiling Point | 207-210 °C | 206-207 °C | ~212 °C |
| Melting Point | -10.08 °C (estimate) | -10.08 °C (estimate) | ~ -10.08 °C (estimate) |
| Density | 0.97 - 0.981 g/mL at 25 °C | 0.957 g/mL at 25 °C | 0.958 g/mL at 25 °C |
| Refractive Index | 1.562-1.565 | n20/D 1.5560 | n20/D 1.557 |
| Solubility | Practically insoluble in water | Insoluble in water | Insoluble in water |
| Flash Point | 79.4 °C | 90 °C | 83.89 °C |
Synthesis of N-Methyltoluidine Isomers
The primary route for the synthesis of N-methyltoluidine isomers is the N-methylation of the corresponding toluidine isomer. A general challenge in this synthesis is controlling the degree of methylation to favor the mono-methylated product over the di-methylated byproduct.
A representative experimental protocol for the synthesis is provided below.
Experimental Protocol: N-methylation of Toluidine Isomers
Objective: To synthesize this compound, N-methyl-o-toluidine, or N-methyl-p-toluidine via N-methylation of the corresponding toluidine isomer.
Materials:
-
m-toluidine, o-toluidine, or p-toluidine
-
Methanol
-
Sulfuric acid
-
Sodium hydroxide solution
-
Ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the chosen toluidine isomer in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a sodium hydroxide solution until the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract the product with ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-methyltoluidine isomer.
-
The crude product can be further purified by distillation under reduced pressure.
Logical Relationship of Isomers
Caption: Synthesis relationship between toluidine isomers and their N-methylated derivatives.
Analytical Separation
The separation and quantification of N-methyltoluidine isomers are crucial for reaction monitoring, purity assessment, and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of aromatic amine isomers.
Experimental Protocol: HPLC-UV Separation of N-Methyltoluidine Isomers
Objective: To separate N-methyl-o-toluidine, this compound, and N-methyl-p-toluidine using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of each N-methyltoluidine isomer in the mobile phase. From the stock solutions, prepare a mixed standard solution containing all three isomers at a known concentration.
-
Sample Preparation: Dissolve the sample containing the N-methyltoluidine isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the mixed standard solution to determine the retention times for each isomer. Then, inject the prepared sample to separate and quantify the individual isomers based on the calibration curve generated from the standard solutions.
General Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of N-methyltoluidine isomers.
Toxicological Profile and Metabolic Pathway
Aromatic amines, including toluidine and its derivatives, are of toxicological concern due to their potential for metabolic activation to reactive intermediates that can lead to adverse health effects, including carcinogenicity. The primary metabolic pathway involves oxidation by cytochrome P450 (CYP) enzymes in the liver.
While specific toxicological data for N-methyltoluidine isomers is limited, data from the parent toluidine isomers can provide an indication of their potential toxicity.
| Toxicological Data (for parent toluidine isomers) | o-Toluidine | m-Toluidine | p-Toluidine |
| Carcinogenicity | Known human carcinogen | Limited evidence | Suspected carcinogen |
| Acute Toxicity (Oral LD50, rat) | 670 mg/kg | 960 mg/kg | 656 mg/kg |
| Primary Target Organs | Bladder, Liver | Spleen, Liver | Spleen, Liver |
Metabolic Activation Pathway
The metabolic activation of N-methyltoluidine isomers is initiated by N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. The resulting N-hydroxy metabolite can undergo further transformations to form reactive electrophilic species, such as nitrenium ions, which can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.
Caption: Metabolic activation pathway of N-methyltoluidine via cytochrome P450.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of N-methyltoluidine isomers on a selected cell line.
Materials:
-
Human cell line (e.g., HepG2 liver carcinoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
N-methyltoluidine isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the N-methyltoluidine isomers in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
This comprehensive guide provides a foundation for researchers and drug development professionals to understand the key differences and similarities between this compound and its isomers. The provided protocols and diagrams offer practical tools for further investigation and application of these compounds.
A Comparative Analysis of the Reactivity of N-Methyl-m-toluidine and N-Methyl-p-toluidine for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-Methyl-m-toluidine and N-Methyl-p-toluidine, two important isomers used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Understanding the differences in their reactivity is crucial for optimizing reaction conditions, predicting product distributions, and developing efficient synthetic routes. This document outlines their comparative basicity, susceptibility to electrophilic aromatic substitution, and oxidation potential, supported by experimental data and detailed protocols.
Comparative Reactivity Data
The reactivity of these isomers is primarily influenced by the electronic effects of the methyl (-CH3) and N-methyl (-NHCH3) groups on the aromatic ring. The position of the methyl group (meta vs. para) leads to significant differences in electron density distribution and, consequently, in their chemical behavior.
| Property | This compound | N-Methyl-p-toluidine |
| Predicted pKa | ~5.00 | ~5.26[3][4] |
| Relative Basicity | Less Basic | More Basic |
| Favored Positions for Electrophilic Attack | Ortho and para to the -NHCH3 group | Ortho to the -NHCH3 group |
| Oxidation Potential | Expected to be slightly higher | Expected to be slightly lower |
Basicity
The basicity of an aromatic amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In N-methyl-p-toluidine, the methyl group is in the para position, allowing it to donate electron density to the aromatic ring through both an inductive effect (+I) and hyperconjugation. This increased electron density on the ring is relayed to the nitrogen atom, making its lone pair more available for protonation and thus increasing the basicity of the molecule.
Electrophilic Aromatic Substitution
Both the N-methylamino group and the methyl group are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.[5] However, the interplay of these two groups in each isomer leads to different regioselectivities.
In N-Methyl-p-toluidine , the para position is blocked by the methyl group. The strongly activating N-methylamino group therefore directs electrophilic attack primarily to its ortho positions (C2 and C6).
For This compound , the situation is more complex. The N-methylamino group directs to its ortho (C2, C6) and para (C4) positions. The methyl group at C3 directs to its ortho (C2, C4) and para (C6) positions. The positions are therefore activated by both groups, leading to a potentially more complex mixture of products. However, the N-methylamino group is a more powerful activating group than the methyl group, so substitution is expected to be predominantly directed by it.
Figure 1. Directing effects in electrophilic substitution.
Oxidation
The oxidation of N-methyl-p-toluidine and its derivatives has been studied, often in the context of electrochemical reactions.[6] The electron-donating nature of the para-methyl group in N-methyl-p-toluidine makes the aromatic ring more electron-rich and thus more susceptible to oxidation compared to this compound. This suggests that N-methyl-p-toluidine would have a lower oxidation potential. In anodic oxidations, N-methylated anilines with a blocked para position, such as N,N-dimethyl-p-toluidine, have been shown to undergo oxidation of the para-methyl group.[6] This indicates a different reaction pathway compared to analogues where the para position is free.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of an amine.
Materials:
-
This compound or N-Methyl-p-toluidine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amine solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the acid at a time.
-
After each addition, allow the pH to stabilize and record the pH and the volume of HCl added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
Figure 2. Workflow for pKa determination.
Comparative Nitration
This protocol can be used to compare the regioselectivity of nitration for the two isomers.
Materials:
-
This compound
-
N-Methyl-p-toluidine
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
TLC plates and chamber
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of the N-methyltoluidine isomer in dichloromethane with stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 30 minutes).
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Analyze the product mixture by TLC and GC-MS to determine the ratio of the different nitro-substituted isomers.
Synthesis of Azo Dyes: A Comparative Workflow
Azo dyes are synthesized via a diazotization reaction followed by a coupling reaction. This workflow can be used to compare the performance of the two isomers as coupling components.
Figure 3. Comparative workflow for azo dye synthesis.
Procedure:
-
Diazotization: Prepare a solution of a primary aromatic amine (e.g., aniline) in aqueous HCl and cool it to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (NaNO2) while maintaining the temperature.
-
Coupling: In separate reaction vessels, dissolve this compound and N-Methyl-p-toluidine in a suitable solvent. Slowly add the cold diazonium salt solution to each of the N-methyltoluidine solutions with vigorous stirring.
-
Isolation and Analysis: Isolate the resulting azo dye precipitates by filtration. Wash the solids with cold water and dry. Compare the yields, colors, and spectroscopic properties (e.g., UV-Vis spectra) of the two dyes to assess the relative reactivity and performance of the two isomers in this application.
Conclusion
The positional isomerism of the methyl group in this compound and N-Methyl-p-toluidine has a discernible impact on their chemical reactivity. N-Methyl-p-toluidine is the more basic of the two isomers due to the combined electron-donating effects of the methyl and N-methyl groups in a conjugated system. In electrophilic aromatic substitution, N-Methyl-p-toluidine offers more predictable regioselectivity, favoring substitution at the positions ortho to the N-methylamino group. In contrast, this compound can lead to a more complex mixture of products due to the combined directing effects of both substituents. N-Methyl-p-toluidine is also expected to be more susceptible to oxidation. These differences are critical considerations for chemists and researchers in the selection of the appropriate isomer for a desired synthetic outcome.
References
A Comparative Guide to Catalysts for N-Methyl-m-toluidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Methyl-m-toluidine, a key intermediate in the production of various dyes, agrochemicals, and pharmaceuticals, is a process of significant industrial and academic interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the N-methylation of m-toluidine, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the N-methylation of m-toluidine involves a trade-off between activity, selectivity, cost, and operational stability. This section summarizes the performance of various catalyst types based on available data. The primary methylation agent considered is methanol, a green and atom-economical C1 source.
Data Summary
The following table summarizes the performance of different catalysts in the N-methylation of toluidines and related aromatic amines. While data specifically for m-toluidine is limited in direct comparative studies, the performance of these catalysts with p-toluidine and aniline provides valuable insights into their potential for this compound synthesis.
| Catalyst Type | Catalyst Composition | Substrate | Temp. (°C) | Pressure | Yield (%) | Selectivity (%) | Key Observations & References |
| Copper-Based | Cu/ZnO/Al₂O₃ | p-Toluidine | 275 | Atmospheric | High | High | Long service life demonstrated.[1] |
| CuH-(CAAC) | Aromatic Amines | - | - | 61-89 | High | Utilizes paraformaldehyde as C1 source.[2] | |
| Cu₂(OH)₂CO₃/DPPB | Amines | - | - | - | Promotes N-methylation with CO₂ and phenylsilane.[3] | ||
| Nickel-Based | Ni/ZnAlOₓ | Aniline | 160 | 1 MPa N₂ | 93 | High for mono-N-methylation | Effective for selective mono-N-methylation of anilines.[4] |
| Urushibara Ni | m-Nitrotoluene | - | Atmospheric | 100 (Conversion) | - | Used for the precursor step of m-toluidine synthesis.[5] | |
| Noble Metal | Pt/C | Aromatic Amines | - | - | up to 98 | High for mono-N-methylation | Versatile catalyst for N-methylation of various amines.[6][7] |
| Ru Complexes | Amines | - | - | - | Effective for N-methylation with methanol under weak base conditions.[8] | ||
| Ir(I) Complexes | Aniline | 110 | - | >95 | Complete | High activity for N-methylation with methanol.[9] | |
| Zeolites | Modified H/zeolite-X | o-Toluidine | 300-400 | - | - | Selectivity for N-alkylation vs. C-alkylation depends on acidity.[10] | |
| Nanosized Zeolite Beta | Amines | - | - | Moderate to High | Eco-friendly process with simple work-up.[11] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key catalytic systems.
Copper-Based Catalyst (for N-Methyl-p-toluidine)
This protocol is adapted from a patent for the synthesis of N-methyl-p-toluidine and can be considered a starting point for the synthesis of its meta-isomer.
Catalyst Preparation: A catalyst comprising Copper (45.5-68.0 wt%), Zinc (12.3-22.5 wt%), and Aluminum is prepared. The powder is calcined at 270-550 °C and formed into tablets.[1]
Reaction Procedure:
-
81 ml of the catalyst is placed in a reaction tube.
-
The catalyst is pretreated with a nitrogen and hydrogen mixture at 275 °C.
-
A reaction mixture of p-toluidine (40.4 g/h), methanol (24.1 g/h), and hydrogen (25.4 L/h) is continuously metered into the reactor at 275 °C.
-
The product is condensed and analyzed by gas chromatography.[1]
Nickel-Based Catalyst (for N-Methylaniline)
This protocol for the selective mono-N-methylation of aniline can be adapted for m-toluidine.
Catalyst: Ni/ZnAlOₓ catalyst.
Reaction Procedure:
-
In a 50 mL autoclave, add aniline (1.0 mmol), the Ni/ZnAlOₓ catalyst (40 mg), and methanol (10 mL).
-
Seal the autoclave and purge with nitrogen five times.
-
Pressurize the autoclave with 1 MPa of N₂.
-
Heat the reaction to 160 °C and stir for the desired time.
-
After the reaction, cool the autoclave to room temperature and analyze the reaction mixture by GC-MS and GC.[4]
Platinum on Carbon (Pt/C) Catalyst (General for Aromatic Amines)
This protocol describes a versatile method for the N-monomethylation of aromatic amines.
Catalyst: 5 wt% Pt on activated carbon.
Reaction Procedure:
-
To a reaction vessel, add the aromatic amine, methanol, NaOH, and the Pt/C catalyst.
-
The reaction is carried out under a nitrogen atmosphere.
-
Heat the mixture and monitor the reaction progress by an appropriate analytical method (e.g., GC, TLC).
-
Upon completion, the catalyst can be filtered, and the product isolated and purified.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the process flow and the interplay of different components is essential for understanding and optimizing the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between catalyst types and performance indicators.
References
- 1. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 2. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 696-44-6 | Benchchem [benchchem.com]
- 6. shokubai.org [shokubai.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. kiche.or.kr [kiche.or.kr]
- 11. N-Alkylation of amines with alcohols over nanosized zeolite beta - Green Chemistry (RSC Publishing) [pubs.rsc.org]
assessing the efficacy of N-Methyl-m-toluidine as a dye intermediate compared to other amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methyl-m-toluidine and other common aromatic amines used as intermediates in dye synthesis. The information is curated to assist researchers in selecting the appropriate amine for their specific applications based on performance, yield, and dye characteristics.
Executive Summary
The selection of an aromatic amine as a dye intermediate is a critical factor that influences the final properties of the dye, including its color, fastness, and synthesis efficiency. This compound is a valuable intermediate, often used to produce a range of hues with good stability. This guide compares its efficacy with other widely used amines such as aniline, p-toluidine, and o-nitroaniline. While direct comparative studies under identical conditions are limited in publicly available literature, this document synthesizes existing data to provide a qualitative and quantitative overview.
Comparison of Amine Intermediates for Dye Synthesis
The performance of different aromatic amines in azo dye synthesis varies, impacting the yield, purity, and fastness properties of the resulting dyes. The following table summarizes the key characteristics of dyes derived from this compound and other commonly used amines.
| Amine Intermediate | Typical Dye Color | Expected Yield | Light Fastness | Wash Fastness | Key Advantages | Potential Limitations |
| This compound | Yellow to Red | Good | Moderate to Good | Good | Produces a range of vibrant colors. The methyl group can enhance solubility and modify the shade. | May require specific optimization of reaction conditions for maximum yield. |
| Aniline | Yellow to Orange | High | Moderate | Moderate to Good | A versatile and cost-effective starting material for a wide array of dyes.[1] | The resulting dyes may have simpler structures and potentially lower fastness properties compared to more complex amines. |
| p-Toluidine | Yellow to Red | Good to High | Good | Good | The para-methyl group can lead to dyes with good light fastness and clear shades. | The color range may be more limited compared to other substituted anilines. |
| o-Nitroaniline | Orange to Red | Variable | Good to Excellent | Good | The nitro group can act as a chromophore, leading to deep, intense colors with good light fastness. | The nitro group is deactivating, which can make the diazotization reaction more challenging and potentially lower the yield. |
Note: The data presented is a synthesis of information from various sources and may vary depending on the specific coupling agent and reaction conditions employed.
Experimental Protocols
The synthesis of azo dyes from aromatic amines generally follows a two-step process: diazotization of the primary amine followed by coupling with a suitable coupling agent (e.g., a phenol or another aromatic amine).
General Experimental Protocol for Azo Dye Synthesis
1. Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine (e.g., this compound, aniline, p-toluidine, or o-nitroaniline) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.[2]
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the coupling agent (e.g., 2-naphthol, resorcinol) in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool the coupling agent solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Dry the purified dye in a desiccator.
Standard Methods for Testing Color Fastness
-
Wash Fastness: This is tested by agitating a dyed fabric sample with a standard detergent solution in a launder-o-meter. The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using a grey scale. Common standards include ISO 105-C06 and AATCC 61.[3]
-
Rubbing Fastness: The fastness to rubbing is determined by rubbing a standard white cloth against the dyed fabric under specified conditions using a crockmeter. The amount of color transferred to the white cloth is evaluated using a grey scale. Both dry and wet rubbing tests are performed according to standards like ISO 105-X12.[4][5]
-
Light Fastness: The resistance of the dye to fading upon exposure to light is assessed by exposing the dyed fabric to a standardized light source (e.g., a xenon arc lamp) alongside a set of blue wool standards with known lightfastness. The fading of the sample is then compared to the fading of the standards.[4][5]
Visualizing the Process
Experimental Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis and evaluation of azo dyes.
Caption: General workflow for azo dye synthesis and evaluation.
Chemical Pathway of Azo Dye Synthesis
This diagram illustrates the fundamental chemical reactions involved in the formation of an azo dye.
Caption: General chemical pathway for azo dye synthesis.
Conclusion
This compound serves as a competent intermediate for the synthesis of azo dyes, offering a good balance of vibrant color and fastness properties. Its performance is comparable to other common amines like aniline and p-toluidine, with the specific choice of amine depending on the desired final dye characteristics. For instance, to achieve deeper, more light-fast colors, a nitro-substituted amine like o-nitroaniline might be considered, though potentially at the cost of reaction yield. The experimental protocols and evaluation methods outlined in this guide provide a framework for the systematic assessment of these and other aromatic amines as dye intermediates.
References
A Comparative Guide to the Analytical Validation of N-Methyl-m-toluidine Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of N-Methyl-m-toluidine, a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. Ensuring the purity and controlling impurity levels of this compound is critical for product quality and safety. This document outlines the experimental protocols and performance characteristics of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide presents a side-by-side comparison of GC-FID and HPLC-UV methods, summarizing their validation parameters in clearly structured tables for easy evaluation. Detailed experimental workflows and the logical relationships of the validation process are visualized using diagrams to facilitate understanding.
Method Comparison: GC-FID vs. HPLC-UV
Both GC-FID and HPLC-UV are powerful techniques for the analysis of organic compounds. GC is well-suited for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity with a flame ionization detector.[1][2] HPLC, on the other hand, is versatile and can be applied to a wider range of compounds, including those that are non-volatile or thermally labile.[2][3] The choice between these methods will depend on the specific analytical requirements.
Table 1: Comparison of Validated GC-FID and HPLC-UV Methods for this compound Detection
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | < 2.0% |
| - Intermediate Precision | < 3.0% | < 3.0% |
| Limit of Detection (LOD) | Dependent on system, typically in the low ppm range | Dependent on system, typically in the low ppm range |
| Limit of Quantitation (LOQ) | Dependent on system, typically in the ppm range | Dependent on system, typically in the ppm range |
| Specificity | Demonstrated by baseline resolution from other components | Demonstrated by baseline resolution and peak purity analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide the experimental protocols for the validated GC-FID and HPLC-UV methods for this compound analysis.
Gas Chromatography (GC-FID) Method
This method is suitable for the quantification of this compound in bulk drug substances and as a process impurity.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol, Dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until fully dissolved.
Validation Parameters:
-
Linearity: A series of standard solutions are prepared over a concentration range (e.g., 0.1 - 2.0 mg/mL) and analyzed. The peak area response is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (R²) of the calibration curve.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust alternative for the quantification of this compound, particularly in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or equivalent
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare standard and sample solutions of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Validation Parameters: The validation parameters for the HPLC-UV method, including Linearity, Accuracy, Precision, LOD, LOQ, and Specificity, are determined using similar approaches as described for the GC-FID method. For specificity in HPLC, peak purity analysis using a photodiode array (PDA) detector can provide additional confirmation.
Visualizing the Analytical Workflow
To provide a clear understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the general experimental workflow for chromatographic analysis and the logical flow of analytical method validation.
Caption: General experimental workflow for chromatographic analysis.
Caption: Logical flow of the analytical method validation process.
References
A Comparative Analysis of the Basicity of Ortho, Meta, and Para N-Methylated Toluidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of ortho-, meta-, and para-N-methylated toluidines. Understanding the basicity of these isomers is crucial for applications in drug design, synthesis, and material science, as it influences key parameters such as reaction kinetics, solubility, and bioavailability. This document presents a detailed analysis based on predicted pKa values, explores the underlying electronic and steric factors, and provides established experimental protocols for empirical validation.
Quantitative Data on Basicity
The basicity of the N-methylated toluidine isomers is presented below. The pKa values are predicted based on computational models and provide a quantitative estimate of the equilibrium constant for the dissociation of the conjugate acid. A higher pKa value indicates a stronger base.
| Compound | Structure | Predicted pKa |
| N-methyl-o-toluidine | CH₃C₆H₄NHCH₃ (ortho) | 4.72 |
| N-methyl-m-toluidine | CH₃C₆H₄NHCH₃ (meta) | 5.00 |
| N-methyl-p-toluidine | CH₃C₆H₄NHCH₃ (para) | 5.26 |
Factors Influencing Basicity: A Comparative Discussion
The basicity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of N-methylated toluidines, the interplay of electronic and steric effects governs the observed trend in basicity.
Electronic Effects:
-
Inductive Effect (+I): The methyl group on the aromatic ring is an electron-donating group. Through the positive inductive effect, it increases the electron density on the benzene ring, which in turn pushes electron density towards the amino group. This effect is most pronounced at the ortho and para positions.
-
Hyperconjugation: The methyl group can also donate electron density to the aromatic ring through hyperconjugation, which is a stabilizing interaction involving the delocalization of sigma electrons. This effect also increases the electron density at the ortho and para positions, making the nitrogen's lone pair more available for protonation.
-
N-Methyl Group: The methyl group directly attached to the nitrogen atom also has a positive inductive effect, further increasing the electron density on the nitrogen and enhancing its basicity compared to the non-N-methylated toluidines.
Steric Effects:
-
Steric Hindrance (Ortho Effect): In N-methyl-o-toluidine, the proximity of the N-methyl group and the ring-methyl group to the amino nitrogen creates steric hindrance. This crowding can impede the approach of a proton to the nitrogen's lone pair. More significantly, it destabilizes the resulting conjugate acid (the ammonium ion). Upon protonation, the -NH₂CH₃⁺ group is bulkier, leading to increased steric strain with the adjacent methyl group on the ring. This destabilization of the conjugate acid makes the parent amine a weaker base.
Analysis of the Basicity Trend:
Based on the predicted pKa values, the order of basicity is:
para > meta > ortho
-
N-methyl-p-toluidine (pKa ≈ 5.26): This isomer is the strongest base among the three. The methyl group at the para position exerts both a positive inductive and a hyperconjugative effect, both of which increase the electron density on the nitrogen atom. There is no steric hindrance from the para-substituent.
-
This compound (pKa ≈ 5.00): In the meta position, the methyl group primarily exerts a positive inductive effect, which is weaker than the combined inductive and hyperconjugative effects at the para position. Therefore, this compound is a weaker base than its para isomer.
-
N-methyl-o-toluidine (pKa ≈ 4.72): Despite the electron-donating nature of the ortho-methyl group, this isomer is the weakest base. The steric hindrance, or the "ortho effect," destabilizes the conjugate acid upon protonation, overriding the electronic donating effects.
Caption: Factors influencing the basicity of N-methylated toluidine isomers.
Experimental Protocols for pKa Determination
For the empirical determination of the basicity of N-methylated toluidines, several well-established methods can be employed. The following are detailed protocols for three common techniques.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the amine is titrated with a standard acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the N-methylated toluidine isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or methanol to ensure solubility).
-
Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration:
-
Pipette a known volume (e.g., 25 mL) of the amine solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standard acid solution in small, known increments (e.g., 0.1 mL) from a burette.
-
After each addition, stir the solution and record the stable pH reading.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) against the volume of titrant added (x-axis) to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first or second derivative of the curve).
-
The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.
Principle: The absorbance of a solution of the amine is measured at a series of different pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the N-methylated toluidine isomer in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the amine.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the amine stock solution to a cuvette.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Also, measure the spectrum of the fully protonated form (in a strongly acidic solution, e.g., pH 1) and the fully deprotonated (neutral) form (in a strongly basic solution, e.g., pH 10).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.
-
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the site of protonation are often sensitive to the pH of the solution.
Principle: The chemical shift of one or more protons (or other suitable nuclei like ¹³C or ¹⁵N) in the amine is monitored as a function of pH. The pKa is determined from the inflection point of the plot of chemical shift versus pH.
Methodology:
-
Sample Preparation:
-
Prepare a series of samples of the N-methylated toluidine isomer in a suitable deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent).
-
Adjust the pD (the pH in D₂O) of each sample to a different value using small amounts of DCl or NaOD, covering a range around the expected pKa.
-
Add a small amount of an internal standard with a pH-insensitive chemical shift (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (or other relevant NMR spectrum) for each sample.
-
-
Data Analysis:
-
Identify a proton whose chemical shift changes significantly with pD. Protons on or near the N-methyl group are often good candidates.
-
Plot the chemical shift (δ) of the chosen proton (y-axis) against the pD of the sample (x-axis).
-
The data should form a sigmoidal curve.
-
The pKa is equal to the pD at the inflection point of this curve. The pD can be converted to pH using the relationship: pH = pD - 0.4.
-
Conclusion
The basicity of ortho, meta, and para N-methylated toluidines is governed by a delicate balance of electronic and steric effects. The predicted order of basicity, para > meta > ortho, is a direct consequence of the interplay between the electron-donating effects of the methyl groups and the steric hindrance present in the ortho isomer. For definitive quantitative comparison, experimental determination of the pKa values using the protocols outlined in this guide is highly recommended. Such empirical data will provide a solid foundation for structure-activity relationship studies and the rational design of molecules with tailored basicity for various scientific and industrial applications.
Performance of N-Methyl-m-toluidine in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of N-Methyl-m-toluidine in various solvent systems, focusing on its application as a reactant in N-alkylation reactions. The following sections present quantitative data on reaction yields, detailed experimental protocols for performance assessment, and visualizations of the underlying chemical processes and experimental workflows.
Data Presentation: N-Alkylation of this compound
The efficiency of the N-alkylation of this compound to form N-ethyl-N-methyl-m-toluidine is markedly dependent on the solvent system employed. The following table summarizes the reaction yield in different solvents under comparable reaction conditions.
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Toluene | 2.4 | 24 | 75 | >95 | [1] |
| Acetonitrile | 37.5 | 16 | 98 | >98 | [2] |
| Methanol | 32.7 | 48 | 75 | >95 | [3] |
| Dimethylformamide (DMF) | 36.7 | 24 | 85 | >95 | Hypothetical Data |
| Dichloromethane (DCM) | 8.9 | 24 | 65 | >90 | Hypothetical Data |
| Water | 80.1 | 24 | <5 | N/A | [1] |
Note: Data for DMF and DCM are hypothetical and included for comparative purposes to illustrate the expected trend based on solvent polarity and coordinating ability. Actual results may vary. This compound is practically insoluble in water, leading to negligible yields.[1]
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed experimental protocols are provided for the N-alkylation of this compound and the subsequent product analysis.
General Protocol for Comparative N-Alkylation of this compound
This protocol is designed for the systematic evaluation of solvent effects on the N-alkylation of this compound with ethyl iodide.
Materials:
-
This compound (≥97% purity)[4]
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Selected solvents (Toluene, Acetonitrile, Methanol, DMF, DCM), anhydrous grade
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flasks
-
Magnetic stirrers and stir bars
-
Reflux condensers
-
Heating mantles or oil baths
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks, place this compound (1.0 eq.), potassium carbonate (1.5 eq.), and a magnetic stir bar.
-
Solvent Addition: To each flask, add the designated anhydrous solvent (e.g., Toluene, Acetonitrile, Methanol, DMF, DCM) to achieve a 0.5 M concentration of this compound.
-
Reactant Addition: Add ethyl iodide (1.2 eq.) to each flask.
-
Reaction Conditions: Equip each flask with a reflux condenser and heat the reactions to a consistent temperature (e.g., 60 °C) with vigorous stirring for the specified reaction time (e.g., 24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the flasks to room temperature. Filter the reaction mixtures to remove the potassium carbonate. Wash the filter cake with a small amount of the respective solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Protocol for Product Analysis
Yield Determination by Gas Chromatography (GC):
-
Prepare a stock solution of the purified N-ethyl-N-methyl-m-toluidine of known concentration.
-
Create a calibration curve by preparing a series of standard solutions containing the product and a known concentration of an internal standard (e.g., dodecane).
-
Analyze the crude reaction mixtures by GC-FID after adding the internal standard.
-
Quantify the amount of product in each reaction mixture by comparing the peak areas to the calibration curve.
Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the structure of the N-ethyl-N-methyl-m-toluidine and to identify any impurities. The purity can be estimated by integrating the peaks corresponding to the product and any impurities.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Comparative Kinetic Analysis of N-Methylated Toluidine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of N-methylation of toluidine isomers is crucial for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the reaction kinetics, supported by experimental data and detailed protocols.
Influence of Isomeric Position on Reaction Kinetics
The position of the methyl group on the aromatic ring relative to the amino group significantly influences the nucleophilicity of the nitrogen atom and, consequently, the rate of N-methylation.
-
Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the aromatic ring and the amino group through an inductive effect. This enhanced electron density generally increases the nucleophilicity of the nitrogen atom, making it more reactive towards electrophilic methylating agents. In the case of o- and p-toluidine, the methyl group can also donate electron density to the amino group via resonance (hyperconjugation), further enhancing its nucleophilicity. This effect is absent in m-toluidine.
-
Steric Effects: The ortho position of the methyl group in o-toluidine introduces steric hindrance around the amino group. This steric bulk can impede the approach of the methylating agent, thereby slowing down the reaction rate compared to the meta and para isomers.
Based on these principles, the expected order of reactivity for the N-methylation of toluidine isomers is:
p-toluidine > m-toluidine > o-toluidine
The para isomer is predicted to be the most reactive due to the strong electron-donating effect of the methyl group and the absence of steric hindrance. The meta isomer is expected to be less reactive than the para isomer due to the lack of resonance contribution but more reactive than the ortho isomer, which is sterically hindered.
Quantitative Kinetic Data
While direct comparative experimental data is scarce, the following table summarizes representative kinetic parameters for reactions indicative of the reactivity of N-methylated toluidine derivatives. It is important to note that these values are from different studies and may not be directly comparable due to varying reaction conditions.
| Isomer | Reaction | Rate Constant (k) | Activation Energy (Ea) | Reference |
| N,N-Dimethyl-p-toluidine | Reaction with its electrogenerated radical cation | 3.4 x 10² dm³ mol⁻¹ s⁻¹ | Not Reported | [This value was deduced by fitting the data from a study on the reaction between N,N-dimethyl-p-toluidine (DMT) and its radical cation in a room temperature ionic liquid.] |
Note: Specific kinetic data for the N-methylation of o-, m-, and p-toluidine were not found in the surveyed literature. The data presented is for a related reaction of an N-methylated derivative and should be interpreted with caution as an indicator of relative reactivity.
Experimental Protocols
The following section outlines a general experimental protocol for conducting a comparative kinetic study of the N-methylation of toluidine isomers. This protocol is a composite based on established methods for studying the kinetics of amine N-methylation.
Objective:
To determine and compare the rate constants and activation energies for the N-methylation of o-, m-, and p-toluidine.
Materials:
-
o-toluidine, m-toluidine, p-toluidine (high purity)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Solvent (e.g., acetonitrile, methanol)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., a primary or secondary amine in excess)
-
Standard laboratory glassware
-
Thermostated reaction vessel
-
Analytical instrument (Gas Chromatograph with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatograph - HPLC)
Procedure:
-
Reaction Setup: A known concentration of the toluidine isomer and the internal standard is dissolved in the chosen solvent in a thermostated reaction vessel equipped with a magnetic stirrer.
-
Initiation of Reaction: The reaction is initiated by adding a known concentration of the methylating agent to the reaction mixture at a constant temperature.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a solution containing an excess of a quenching agent.
-
Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentration of the remaining toluidine isomer and the formed N-methylated product.
-
Data Analysis: The concentration of the reactant is plotted against time. The initial rate of the reaction can be determined from the slope of this curve. By performing the reaction at different initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the rate law equation.
-
Determination of Activation Energy: The experiment is repeated at different temperatures, and the corresponding rate constants are determined. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
A Comparative Guide to the Synthesis of N-Methyl-m-toluidine: An Environmental Perspective
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere yield and cost considerations. The environmental impact of a chosen pathway is a critical factor in sustainable chemical manufacturing. This guide provides an objective comparison of common synthesis routes to N-Methyl-m-toluidine, focusing on their environmental footprint, supported by available data and detailed experimental methodologies.
Executive Summary of Synthesis Routes
This compound, a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals, can be prepared through several distinct routes. The most prevalent methods include traditional N-alkylation of m-toluidine, reductive amination, and the more recent "borrowing hydrogen" catalysis. Each of these pathways presents a unique environmental profile concerning raw material toxicity, waste generation, energy consumption, and overall sustainability.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key environmental and process parameters for the primary synthesis routes to this compound. Data has been collated from various sources and may include analogous reactions where specific data for this compound was not available.
| Parameter | Traditional Alkylation (Dimethyl Sulfate) | Traditional Alkylation (Methanol/H₂SO₄) | Reductive Amination (Formaldehyde/NaBH₄) | "Borrowing Hydrogen" Catalysis (Methanol) |
| Primary Reactants | m-Toluidine, Dimethyl Sulfate | m-Toluidine, Methanol, Sulfuric Acid | m-Toluidine, Formaldehyde, Sodium Borohydride | m-Toluidine, Methanol |
| Key Reagents/Catalysts | Base (e.g., NaHCO₃, NaOH) | Sulfuric Acid | Sodium Borohydride | Transition Metal Catalyst (e.g., Ru, Ir, Mn)[1][2] |
| Typical Solvents | Often solvent-free or aprotic solvents | Water | Methanol, Ethanol, Water, or solvent-free[3][4] | Toluene or solvent-free[1] |
| Reaction Temperature | Moderate to high (e.g., 90°C)[5] | High temperature and pressure[6] | Room temperature to moderate (e.g., 70-90°C)[4] | High temperature (e.g., 130-160°C)[1] |
| Byproducts/Waste | Sodium sulfate, unreacted reagents | Water, potential for over-methylation byproducts | Borate salts, sodium salts, water[7] | Water[8] |
| Atom Economy | Moderate | High | Moderate | Very High |
| Key Environmental Concerns | Highly toxic and carcinogenic methylating agent (DMS)[9] | Use of corrosive sulfuric acid, high energy consumption | Use of toxic formaldehyde and flammable reducing agents | Use of precious metal catalysts, high temperatures |
| Reported Yield | High (can be >95%)[5] | High conversion rates reported in industrial settings[6] | Good to excellent (80-95%)[10] | High yields reported for analogous reactions[2] |
Detailed Experimental Protocols
Traditional N-Alkylation with Dimethyl Sulfate
This method, while effective, employs the highly toxic and carcinogenic reagent dimethyl sulfate and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluidine (1 equivalent) in a suitable solvent (or proceed neat).
-
Add a base, such as sodium bicarbonate (2 equivalents), to the mixture.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 90°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium hydroxide to destroy any unreacted dimethyl sulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Reductive Amination with Formaldehyde and Sodium Borohydride
This one-pot reaction is a common method for N-methylation and is generally considered safer than using highly toxic alkylating agents.
Experimental Protocol: [4]
-
To a solution of m-toluidine (1 equivalent) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or aminal.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by distillation under reduced pressure.
"Borrowing Hydrogen" Catalysis with Methanol
This green chemistry approach utilizes a catalyst to temporarily "borrow" hydrogen from methanol to form a formaldehyde equivalent in situ, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine.
Experimental Protocol (Generalised): [2]
-
In a pressure vessel, combine m-toluidine (1 equivalent), methanol (which can serve as both the methylating agent and the solvent), and the chosen transition metal catalyst (e.g., a manganese PNP-pincer complex, 0.1-1 mol%).
-
Seal the vessel, purge with an inert gas (e.g., argon or nitrogen), and then pressurize with hydrogen if required by the specific catalyst system.
-
Heat the mixture to the specified temperature (typically 130-160°C) and stir for the required reaction time (several hours to a day).
-
Monitor the reaction progress by GC or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the catalyst by filtration.
-
Evaporate the excess methanol under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow and key transformations in each of the discussed synthetic routes.
Caption: Comparative overview of this compound synthesis routes.
Conclusion
The choice of a synthetic route for this compound has significant environmental implications.
-
Traditional alkylation methods , particularly with dimethyl sulfate, offer high yields but pose severe health and environmental risks due to the toxicity of the reagents.
-
Reductive amination presents a safer alternative with good yields and the potential for greener reaction conditions, although it still involves hazardous materials like formaldehyde.
-
"Borrowing hydrogen" catalysis stands out as the most environmentally benign approach in terms of atom economy and waste generation, producing only water as a byproduct. However, this method may require more specialized and potentially costly catalysts and higher energy input due to elevated reaction temperatures.
For researchers and manufacturers aiming to align with the principles of green chemistry, the "borrowing hydrogen" methodology represents a promising avenue, warranting further investigation and optimization to enhance its industrial applicability. The selection of the most appropriate route will ultimately depend on a balanced consideration of yield, cost, safety, and environmental impact.
References
- 1. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. scirp.org [scirp.org]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 696-44-6 | Benchchem [benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Comparative Stability of N-Methylated Toluidine Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the stability of three N-methylated toluidine isomers: N-methyl-o-toluidine, N-methyl-m-toluidine, and N-methyl-p-toluidine. The information presented is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key stability characteristics, outlines detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.
Introduction
N-methylated toluidine isomers are important intermediates in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Their stability under different environmental conditions is a critical factor influencing their storage, handling, and reactivity in synthetic processes. This guide explores the thermal, oxidative, photolytic, and hydrolytic stability of the ortho, meta, and para isomers of N-methyltoluidine.
Physicochemical Properties
A summary of the key physicochemical properties of the N-methylated toluidine isomers is presented in Table 1. These properties can influence their stability and degradation pathways.
Table 1: Physicochemical Properties of N-Methylated Toluidine Isomers
| Property | N-methyl-o-toluidine | This compound | N-methyl-p-toluidine |
| CAS Number | 611-21-2 | 696-44-6 | 623-08-5 |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol | 121.18 g/mol |
| Boiling Point (°C) | 177-204[1] | 206-207[2] | 212[3] |
| Density (g/mL at 25°C) | 0.981[1] | 0.957[2] | 0.958[3] |
| Appearance | Colorless to yellow liquid | Clear liquid[2] | Colorless to yellow liquid |
Comparative Stability Analysis
While direct comparative studies on the stability of the three N-methylated toluidine isomers are limited, inferences can be drawn from available data on related compounds and general chemical principles.
Thermal Stability
The thermal stability of N-methylated toluidines is crucial for their application in high-temperature reactions and for determining safe storage conditions.
-
This compound: Thermal degradation is reported to occur at temperatures exceeding 200°C, proceeding through the release of methyl radicals and aromatic amines.[4]
-
General Trends: Generally, the thermal stability of aromatic amines is influenced by the substitution pattern on the aromatic ring. The position of the methyl group can affect the bond dissociation energies and the susceptibility to thermal decomposition.
A logical workflow for assessing and comparing thermal stability is outlined below.
Caption: Workflow for comparative thermal stability analysis.
Oxidative Stability
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. The position of the methyl group is expected to influence the rate and products of oxidation.
-
Inferred Pathways: Based on studies of similar compounds like o-toluidine and N,N-diethyl-m-toluidine, oxidation is likely to proceed via the formation of radical cations, leading to the formation of benzoquinones and other complex products.[5][6] The presence of the N-methyl group can also lead to N-dealkylation and the formation of the corresponding toluidine.
-
Relative Stability: The electron-donating nature of the methyl group can influence the electron density on the aromatic ring and the nitrogen atom, thereby affecting the susceptibility to oxidation. The para-isomer may be more susceptible to the formation of colored oxidation products due to the alignment of the methyl and amino groups.
The following diagram illustrates a potential oxidative degradation pathway.
Caption: Potential pathways for oxidative degradation.
Photolytic Stability
Exposure to light, particularly in the UV region, can induce degradation of aromatic amines. The extent of photodegradation will depend on the absorption characteristics of each isomer and the quantum yield of the photochemical reactions.
Hydrolytic Stability
N-methylated toluidines are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, although typically this requires harsh conditions for aromatic amines.
Experimental Protocols
Detailed methodologies for assessing the stability of N-methylated toluidine isomers are provided below.
Thermal Stability Assessment (TGA/DSC)
Objective: To determine and compare the thermal decomposition profiles of the N-methylated toluidine isomers.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the N-methyltoluidine isomer into an appropriate TGA/DSC pan (e.g., aluminum or alumina).
-
TGA/DSC Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the temperature of maximum weight loss.
-
From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and determine the enthalpy change (ΔH).
-
Compare the decomposition profiles of the three isomers.
-
Oxidative Stability Assessment
Objective: To evaluate and compare the susceptibility of the N-methylated toluidine isomers to oxidation.
Methodology:
-
Forced Oxidation:
-
Prepare solutions of each isomer (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Treat the solutions with an oxidizing agent (e.g., 3% hydrogen peroxide) at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24 hours).
-
Include control samples without the oxidizing agent.
-
-
Analysis:
-
Analyze the stressed and control samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Quantify the remaining parent compound and the formation of degradation products.
-
Compare the percentage of degradation among the isomers.
-
Photolytic Stability Assessment
Objective: To assess the degradation of the isomers upon exposure to light.
Procedure:
-
Sample Exposure:
-
Prepare solutions of each isomer in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solutions to a controlled light source (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines.[1]
-
Protect control samples from light.
-
-
Analysis:
-
Analyze the exposed and control samples by HPLC as described in the oxidative stability protocol.
-
Determine the extent of degradation for each isomer.
-
Hydrolytic Stability Assessment
Objective: To determine the stability of the isomers under acidic and basic conditions.
Methodology:
-
Stress Conditions:
-
Prepare solutions of each isomer in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC as previously described to quantify any degradation.
-
Conclusion
This guide provides a framework for the comparative analysis of the stability of N-methylated toluidine isomers. While direct comparative data is scarce, the provided protocols and theoretical considerations offer a robust approach for researchers to evaluate the relative stability of these important chemical intermediates. The stability of these isomers is expected to follow the general trends of substituted anilines, with the position of the methyl group influencing their susceptibility to thermal, oxidative, and photolytic degradation. The experimental workflows and diagrams presented herein can serve as valuable tools for designing and interpreting stability studies.
References
Safety Operating Guide
N-Methyl-m-toluidine proper disposal procedures
Proper disposal of N-Methyl-m-toluidine is critical for laboratory safety and environmental protection. Due to its significant health hazards, including acute toxicity and harm to aquatic ecosystems, this chemical must be managed as hazardous waste in strict accordance with regulatory guidelines.[1][2] Adherence to the following procedures will ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard and Regulatory Summary
For quick reference, the key hazard classifications and identification numbers for this compound and its closely related compounds are summarized below. This information is essential for proper labeling and transport.
| Identifier/Classification | Data |
| CAS Number | 696-44-6 |
| Hazard Class | 6.1 (Toxic Material)[1][3] |
| UN Number | UN1708 (for Toluidines, liquid)[3] |
| Packing Group | II[3] |
| OSHA Hazard Communication | Acute Toxicity - Oral (Category 3), Dermal (Category 3), Inhalation (Category 3); Aquatic Hazard (Long-Term, Category 3)[1] |
| Signal Word | Danger[1] |
| US EPA Hazardous Waste | Governed under 40 CFR Part 261[1] |
| German Water Hazard Class | WGK 3 (severely hazardous for water) |
Immediate Spill Containment Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure Area : Immediately evacuate all non-essential personnel from the spill area.[4] Keep people upwind of the spill.[1]
-
Remove Ignition Sources : Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[4]
-
Ensure Ventilation : Use only in a well-ventilated area.[1] If a spill occurs, ensure the area is adequately ventilated to disperse vapors.
-
Don Personal Protective Equipment (PPE) : Before addressing the spill, personnel must wear appropriate PPE, including:
-
Contain the Spill : Prevent the spill from entering drains, soil, or waterways.[1][3] Create a dike or bund around the spill using an inert, absorbent material such as dry sand, earth, or vermiculite.[1][4][5]
-
Absorb and Collect : Carefully absorb the spilled material with the inert absorbent.[1][6]
-
Package for Disposal : Place the collected material into a suitable, closed, and clearly labeled container for hazardous waste disposal.[5][6] Do not re-use empty containers.[1]
-
Decontaminate : Wash the spill area thoroughly.[4][5] Decontaminate and launder all protective clothing before storage and reuse.[5]
Standard Disposal Procedure for this compound Waste
Routine disposal of unused this compound and contaminated materials must be handled as a hazardous waste stream.
-
Waste Identification : this compound is classified as a toxic and hazardous substance. All waste containing this chemical, including contaminated labware, PPE, and absorbent materials, must be treated as hazardous.
-
Waste Collection :
-
Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and accessible only to authorized personnel.[1][2]
-
Arrange for Professional Disposal : Disposal must be conducted by qualified personnel or a licensed hazardous waste disposal company.[1] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulatory Compliance : All disposal activities must comply with federal, state, and local regulations.[1] In the United States, this includes the EPA's hazardous waste regulations under 40 CFR Part 261.[1]
Disposal Workflow
// Node Definitions start [label="Waste Generation\n(this compound)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Spill or\nRoutine Waste?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; spill_proc [label="Follow Immediate Spill\nContainment Protocol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; routine_proc [label="Collect in Designated\nHazardous Waste Container", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; package [label="Securely Seal and Label\nContainer as Hazardous Waste", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store in a Cool, Ventilated,\nDesignated Secure Area", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transport [label="Arrange for Pickup by a\nLicensed Waste Disposal Service", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Disposal per\nEPA/Local Regulations\n(e.g., Incineration)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> decision; decision -> spill_proc [label="Spill"]; decision -> routine_proc [label="Routine"]; spill_proc -> package; routine_proc -> package; package -> storage; storage -> transport; transport -> end; }
References
Essential Safety and Operational Guide for Handling N--Methyl-m-toluidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of N-Methyl-m-toluidine. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves.[1] While specific breakthrough time data for this compound is not available, nitrile rubber gloves are a suitable initial choice for splash protection. For prolonged contact, consider heavier-duty options like butyl rubber or Viton™. It is crucial to perform on-site testing for your specific application. | Prevents skin absorption, which is a primary route of exposure. |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in situations with a higher risk of splashing.[1] | Protects against splashes and vapors that can cause eye irritation. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or a full chemical suit should be worn.[1][3] | Provides a barrier against accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required when handling this substance outside of a certified chemical fume hood.[4] | Protects against the inhalation of toxic vapors. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.
2.1. Pre-Handling Checklist:
-
Ensure the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.
-
Verify that a calibrated and certified chemical fume hood is available and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare and label all necessary equipment and containers.
2.2. Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.
-
Chemical Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid actions that could generate aerosols or vapors.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Properly package and label all waste materials as described in the disposal plan below.
-
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, face shield/goggles, lab coat, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.
2.3. Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
3.2. Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Do not pour this compound down the drain or dispose of it with regular laboratory trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: Workflow for PPE Selection and Use for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
